3-Azabicyclo[3.1.0]hexan-1-ylmethanol
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVUORORNIEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol: A Technical Guide
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug development. Its unique conformational constraints allow for the precise spatial orientation of pharmacophoric elements, making it a valuable building block for designing potent and selective ligands for various biological targets. Compounds incorporating this framework have shown promise as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1] This guide provides an in-depth technical overview of a robust synthetic pathway to 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, a key intermediate for the elaboration into more complex bioactive molecules.
This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the scientific rationale behind the chosen synthetic strategy.
Strategic Overview of the Synthesis
The synthesis of this compound can be efficiently approached through a multi-step sequence commencing with the construction of the core bicyclic system, followed by functional group manipulation to install the desired hydroxymethyl moiety. The chosen strategy emphasizes stereocontrol and the use of common protecting groups to ensure high yields and purity of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate: N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
The construction of the bicyclic core is the cornerstone of this synthesis. A highly efficient method involves the rhodium-catalyzed cyclopropanation of a suitable olefin precursor, such as N-Boc-2,5-dihydropyrrole, with a diazoacetate.[2]
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate to form a rhodium carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic double bond of N-Boc-2,5-dihydropyrrole. The resulting cyclopropane ring is formed in a concerted or stepwise manner, depending on the specific catalyst and substrate. The use of chiral rhodium catalysts can impart high levels of stereoselectivity.[2]
Caption: Simplified mechanism of Rhodium-catalyzed cyclopropanation.
Experimental Protocol: Synthesis of Ethyl N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%).
-
Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate.
| Parameter | Value |
| Starting Material | N-Boc-2,5-dihydropyrrole |
| Reagent | Ethyl diazoacetate |
| Catalyst | Rh₂(OAc)₄ |
| Solvent | Dichloromethane |
| Typical Yield | 85-95% |
Part 2: Reduction to N-Boc-3-azabicyclo[3.1.0]hexan-1-ylmethanol
The second stage of the synthesis involves the reduction of the ester functionality to a primary alcohol. A powerful and reliable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[3]
Mechanism of Ester Reduction with LiAlH₄
The reduction proceeds via a two-step nucleophilic acyl substitution. First, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is subsequently rapidly reduced by another equivalent of hydride to form the corresponding primary alkoxide. An acidic workup then protonates the alkoxide to yield the final alcohol.[3]
Sources
An In-depth Technical Guide to the Chemical Properties of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, a key building block in modern medicinal chemistry. Its unique bicyclic structure and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents. This document delves into its structure, physicochemical properties, synthesis, reactivity, and applications, offering insights for researchers in drug discovery and development.
Molecular Structure and Nomenclature
This compound is a bicyclic organic compound with the molecular formula C₆H₁₁NO.[1] The core of the molecule is a 3-azabicyclo[3.1.0]hexane ring system, which consists of a five-membered pyrrolidine ring fused with a three-membered cyclopropane ring. A hydroxymethyl (-CH₂OH) group is attached to the C1 position of the bicyclic system. The nitrogen atom at position 3 is a key feature, imparting basicity and serving as a point for further functionalization.
Systematic IUPAC Name: (3-Azabicyclo[3.1.0]hexan-1-yl)methanol
The presence of multiple stereocenters gives rise to various stereoisomers, which can exhibit different biological activities. The specific stereochemistry is often crucial for the pharmacological profile of its derivatives.
Figure 1: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Boiling Point | 190.9 ± 13.0 °C | |
| Melting Point | 118-119 °C (for (1R,5S,6R)-isomer) | |
| XLogP3 | -0.9 | |
| Topological Polar Surface Area | 32.3 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Note: Some of the data presented are computed values and may vary from experimental results. The melting point is for a specific stereoisomer and may differ for other isomers or the racemic mixture.
Synthesis Strategies
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a subject of considerable research interest due to their prevalence in biologically active molecules.[2] Several synthetic strategies have been developed, with the choice of method often depending on the desired stereochemistry and substitution pattern.
A common and effective method for constructing the 3-azabicyclo[3.1.0]hexane core is through 1,3-dipolar cycloaddition reactions . This approach typically involves the reaction of an azomethine ylide with a cyclopropene derivative. The diastereoselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions.
Another powerful strategy is palladium-catalyzed cyclopropanation . This method has been successfully employed for the synthesis of a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[3] For instance, the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst provides a practical route to this important scaffold.[3]
Figure 2: General synthetic workflows for 3-Azabicyclo[3.1.0]hexane derivatives.
Illustrative Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
The following is a generalized protocol based on literature procedures for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Specific conditions may need to be optimized for the synthesis of this compound.
-
Generation of the Azomethine Ylide: A suitable α-amino acid and a carbonyl compound are reacted in an appropriate solvent (e.g., toluene, acetonitrile) with heating to generate the azomethine ylide in situ.
-
Cycloaddition: The cyclopropene derivative is added to the reaction mixture containing the azomethine ylide. The reaction is typically stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
-
Functional Group Transformation: The resulting cycloadduct may require further chemical transformations, such as reduction of an ester group, to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the bicyclic system and the primary alcohol.
-
N-Functionalization: The nitrogen atom at the 3-position is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, and N-sulfonylation. This allows for the introduction of a wide variety of substituents, which is a key strategy in the development of new drug candidates.
-
O-Functionalization: The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1] It can also be converted to esters, ethers, or halides to introduce different functionalities.
-
Ring-Opening Reactions: Under certain conditions, the strained cyclopropane ring can undergo ring-opening reactions, providing access to other classes of nitrogen-containing heterocycles.
Figure 3: Reactivity map of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Characteristic signals would include those for the hydroxymethyl group (a singlet or a multiplet depending on the solvent and concentration), and a series of multiplets in the aliphatic region corresponding to the protons on the pyrrolidine and cyclopropane rings.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The signal for the carbon bearing the hydroxyl group would appear in the range of 60-70 ppm, while the other aliphatic carbons would resonate at higher fields.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol and the N-H stretching of the secondary amine. A C-O stretching band would be observed around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 113. The fragmentation pattern would likely involve the loss of water (M-18) and other characteristic fragments resulting from the cleavage of the bicyclic ring system.
Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a variety of drug candidates targeting different therapeutic areas.
-
Opioid Receptor Antagonists: Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective μ-opioid receptor antagonists.[4] These compounds have potential applications in the treatment of conditions such as pruritus (itching).[4]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of DPP-IV, an important target for the treatment of type 2 diabetes.[5]
-
Other Therapeutic Targets: The unique three-dimensional shape and chemical properties of this scaffold make it an attractive starting point for the design of inhibitors for a wide range of enzymes and receptors. Research is ongoing to explore its potential in other therapeutic areas.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective therapeutic agents. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is essential for its effective utilization in drug discovery and development programs. Further research into the synthesis of enantiomerically pure forms of this compound and the exploration of its utility in targeting a broader range of biological targets will undoubtedly continue to be a fruitful area of investigation.
References
-
Beilstein J Org Chem. 2018; 14: 1586–1593. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]
-
RSC Adv. 2017;7(49):30931-30934. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available from: [Link]
-
Chemistry. 2023 Aug 25;29(48):e202301017. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Available from: [Link]
-
Bioorg Med Chem Lett. 2011 Aug 1;21(15):4608-11. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Available from: [Link]
-
Bioorg Med Chem Lett. 2008 Jul 15;18(14):4087-91. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Available from: [Link]
Sources
An In-depth Technical Guide to (3-Azabicyclo[3.1.0]hexan-1-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (3-azabicyclo[3.1.0]hexan-1-yl)methanol, a conformationally constrained building block of significant interest in medicinal chemistry. We will delve into its chemical identity, stereochemistry, a detailed synthetic pathway, and its emerging applications as a key scaffold in the development of novel therapeutics targeting the central nervous system and beyond.
Core Compound Identity: IUPAC Nomenclature and Structure
The unambiguous identification of a molecular entity is paramount in scientific discourse. The compound of interest is systematically named (3-Azabicyclo[3.1.0]hexan-1-yl)methanol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
The structure is characterized by a bicyclic system where a five-membered pyrrolidine ring is fused with a three-membered cyclopropane ring, sharing two carbon atoms. The nitrogen atom is at position 3 of the bicyclic system. A hydroxymethyl group (-CH₂OH) is attached to the bridgehead carbon at position 1.
Key Structural Features:
-
Molecular Formula: C₆H₁₁NO
-
Molecular Weight: 113.16 g/mol
-
Core Scaffold: 3-Azabicyclo[3.1.0]hexane
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core is a key attribute that medicinal chemists leverage to impart specific conformational constraints on drug candidates, potentially leading to enhanced potency and selectivity for their biological targets.
Due to the presence of multiple chiral centers, (3-azabicyclo[3.1.0]hexan-1-yl)methanol can exist as various stereoisomers. Specific stereoisomers, such as [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol, are often utilized in chiral drug design to optimize interactions with stereospecific biological targets.
Diagram 1: Chemical Structure of (3-Azabicyclo[3.1.0]hexan-1-yl)methanol
A 2D representation of the chemical structure.
Synthesis of (3-Azabicyclo[3.1.0]hexan-1-yl)methanol: A Plausible Experimental Protocol
While various methods exist for the construction of the 3-azabicyclo[3.1.0]hexane core, this guide outlines a plausible and efficient multi-step synthesis for (3-azabicyclo[3.1.0]hexan-1-yl)methanol, commencing from commercially available starting materials. The key transformation involves the reduction of a carboxylic acid or ester at the C1 position.
Diagram 2: Proposed Synthetic Workflow
A high-level overview of the synthetic strategy.
Step-by-Step Methodology:
Step 1: Synthesis of a Protected 3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Derivative
The initial steps focus on constructing the core bicyclic system with a carboxylic acid precursor at the C1 position. This is often achieved through an intramolecular cyclopropanation reaction of a suitably substituted pyrrolidine derivative. For the purpose of this guide, we will assume the availability of a protected 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a common intermediate in medicinal chemistry. A common protecting group for the nitrogen is the tert-butoxycarbonyl (Boc) group.
Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol
The pivotal step in this synthesis is the reduction of the carboxylic acid at the C1 position to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][2] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Reaction: Reduction of a carboxylic acid to a primary alcohol.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon of the carboxylic acid. The reaction proceeds through a series of intermediates to ultimately yield the primary alcohol upon aqueous workup.[1][3] It is important to note that the cyclopropane ring is stable to these reduction conditions.[4]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Substrate: A solution of the N-protected 3-azabicyclo[3.1.0]hexane-1-carboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, which can then be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the N-protected (3-azabicyclo[3.1.0]hexan-1-yl)methanol.
Step 3: Deprotection (Optional)
If the final product is desired without the nitrogen protecting group, a deprotection step is necessary. For a Boc-protected amine, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.
Self-Validating System:
The success of this synthesis is validated at each stage through standard analytical techniques. The identity and purity of the final product, (3-azabicyclo[3.1.0]hexan-1-yl)methanol, would be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The spectroscopic data for a related isomer, (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol, shows characteristic signals for the hydroxymethyl protons (δ 3.72–3.58 ppm) and the bicyclic framework.[5] Similar characteristic peaks would be expected for the target molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (3-azabicyclo[3.1.0]hexan-1-yl)methanol is essential for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3-AA | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: These are computationally predicted values and should be confirmed experimentally.
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[6] This versatility makes its derivatives, including (3-azabicyclo[3.1.0]hexan-1-yl)methanol, highly valuable starting points for drug discovery programs.
The rigid bicyclic nature of this scaffold reduces the number of accessible conformations compared to more flexible aliphatic or monocyclic amines. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity. The introduction of the hydroxymethyl group at the C1 position provides a key vector for further chemical modification and can also participate in hydrogen bonding interactions with the target protein.
Established and Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively investigated for their activity on CNS targets. They have been reported as inhibitors of the reuptake of key neurotransmitters like serotonin, norepinephrine, and dopamine, suggesting their potential in the treatment of depression, anxiety, and other psychiatric disorders.[7]
-
Pain Management: The scaffold has been utilized to develop potent and selective μ opioid receptor ligands, indicating potential applications in non-narcotic analgesia.[8][9]
-
Metabolic Diseases: Certain derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
-
Oncology: The 3-azabicyclo[3.1.0]hexane moiety is found in compounds with demonstrated antitumor and anti-inflammatory properties.[10][11]
The 1-hydroxymethyl substituent of the title compound serves as a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.
Conclusion
(3-Azabicyclo[3.1.0]hexan-1-yl)methanol is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique, conformationally restricted three-dimensional structure, combined with the synthetic accessibility of the 1-hydroxymethyl group, provides a robust platform for the development of next-generation drugs targeting a range of diseases. This technical guide has provided a comprehensive overview of its chemical identity, a detailed synthetic strategy, and its significant potential in the field of drug discovery. Further exploration of the structure-activity relationships of its derivatives is a promising avenue for future research.
References
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(6), 937-941. Available at: [Link]
-
Epstein, J. W., et al. (2002). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 19(11), 1368-1372. Available at: [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15713442, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Available at: [Link]
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6034. Available at: [Link]
-
MDPI. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(22), 16422. Available at: [Link]
- Google Patents. (2015). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
-
IRIS. (2010). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Available at: [Link]
-
Semantic Scholar. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Available at: [Link]
-
ACS Publications. (1976). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 19(11), 1368-1372. Available at: [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
- Google Patents. (2003). US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
- Google Patents. (1981). US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
- Google Patents. (1979). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 5. (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol () for sale [vulcanchem.com]
- 6. iris.unife.it [iris.unife.it]
- 7. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Navigating the Spectroscopic Landscape of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth exploration of the spectroscopic characteristics of the novel bicyclic amine, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol. Due to the limited availability of public domain experimental spectra for this specific molecule, this whitepaper will focus on the spectroscopic data of its stable and commercially available derivative, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (3-Boc-3-azabicyclo[3.1.0]hexan-1-ylmethanol) . We will present a detailed, albeit theoretical, analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide will extrapolate these findings to predict the spectroscopic behavior of the parent compound, this compound, providing a robust framework for its identification and characterization.
The Rationale for Spectroscopic Analysis
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, including antagonists of morphine-induced antinociception and opioid receptor antagonists.[1] The precise stereochemistry and electronic environment of this bicyclic system, dictated by the substituent at the 1-position, are critical for its pharmacological activity. Spectroscopic techniques provide the necessary tools to elucidate this three-dimensional structure and confirm the identity and purity of synthesized compounds.
Spectroscopic Characterization of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the spectroscopic properties of the molecule. It enhances stability and solubility in common organic solvents, making it more amenable to analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol, with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol , we can predict the key features of its ¹H and ¹³C NMR spectra.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) | C-O of Boc |
| -C(CH₃)₃ | - | ~80.0 | Protons of t-butyl group |
| -C=O | - | ~155.0 | Protons of t-butyl group |
| C1-CH₂OH | ~3.50 (s, 2H) | ~65.0 | C1, C5 |
| C1-CH₂OH | Broad singlet, variable | - | C1-CH₂ |
| C2-H, C4-H | ~3.2-3.6 (m, 4H) | ~45-50 (2C) | C=O, C1, C5 |
| C5-H | ~1.5 (m, 1H) | ~25.0 | C1, C4, C6 |
| C6-H | ~0.5-0.8 (m, 2H) | ~15-20 (2C) | C1, C5 |
Causality behind Predictions: The highly shielded protons of the cyclopropyl ring (C6-H) are expected to appear at a characteristically upfield region (0.5-0.8 ppm) in the ¹H NMR spectrum. The bulky Boc group will restrict the conformational flexibility of the five-membered ring, potentially leading to distinct signals for the axial and equatorial protons on C2 and C4. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at around 1.45 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600-3200 | Strong, Broad |
| C-H (alkane) | 3000-2850 | Strong |
| C=O (carbamate) | 1700-1670 | Strong |
| C-O (alcohol & carbamate) | 1250-1050 | Strong |
| C-N (amine) | 1250-1020 | Medium |
Expert Insights: The most prominent feature will be the strong, broad absorption band of the hydroxyl group. The intense carbonyl stretch of the Boc group will be a key diagnostic peak. The presence of the strained cyclopropane ring may result in subtle shifts in the C-H stretching frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (MW = 213.27), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 213.
Predicted Fragmentation Pathway:
-
Loss of a tert-butyl group: A prominent peak at m/z 156 ([M - 57]⁺) resulting from the cleavage of the tert-butyl cation.
-
Loss of isobutylene: A peak at m/z 157 ([M - 56]⁺) via a McLafferty-type rearrangement.
-
Loss of the Boc group: A peak at m/z 113 ([M - 100]⁺) corresponding to the unprotected core.
-
Loss of the hydroxymethyl group: A peak at m/z 182 ([M - 31]⁺).
Extrapolation to this compound
Removal of the Boc protecting group to yield the parent compound, this compound (C₆H₁₁NO, MW = 113.16), would lead to predictable changes in the spectroscopic data.
-
NMR: The most significant change in the ¹H NMR spectrum would be the disappearance of the large singlet for the tert-butyl group at ~1.45 ppm. The signals for the protons on the carbons adjacent to the nitrogen (C2 and C4) would likely shift upfield due to the removal of the electron-withdrawing carbonyl group. In the ¹³C NMR spectrum, the signals for the Boc group (~28.5, ~80.0, and ~155.0 ppm) would be absent.
-
IR: The strong carbonyl absorption of the carbamate at ~1700-1670 cm⁻¹ would disappear. A characteristic N-H stretching band for the secondary amine would appear in the region of 3500-3300 cm⁻¹, which might overlap with the O-H band.
-
MS: The molecular ion peak would be observed at m/z 113. The fragmentation pattern would be simpler, with key fragments arising from the loss of the hydroxymethyl group ([M - 31]⁺ at m/z 82) and cleavage of the bicyclic ring system.
Experimental Protocols
The following are detailed, self-validating protocols for the acquisition of spectroscopic data for novel bicyclic amines like this compound.
NMR Spectroscopy Workflow
Caption: Workflow for ATR-IR data acquisition and analysis.
Mass Spectrometry Workflow
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
While experimental spectroscopic data for this compound is not widely available, a thorough understanding of its structure and the influence of common protecting groups allows for a robust prediction of its spectroscopic characteristics. The analysis of the Boc-protected derivative provides a valuable template for researchers working with this important class of bicyclic amines. The detailed protocols and workflows presented herein offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the accurate characterization and confirmation of these and other novel molecular entities in drug discovery and development.
References
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
CP Lab Safety. 3-boc-3-azabicyclo[3.1.0]hexane-1-methanol, min 97%, 500 mg. [Link]
-
PubChem. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. [Link]
Sources
Introduction: The Physicochemical Landscape of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
An In-Depth Technical Guide to the Solubility and Stability of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.
This compound is a bicyclic organic molecule featuring a secondary amine and a primary alcohol. This structure presents key physicochemical characteristics that are critical to its behavior in pharmaceutical formulations. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, suggesting potential for aqueous solubility. The bicyclic system introduces rigidity to the molecule. An understanding of its fundamental properties is the first step in any robust characterization.
Core Molecular Features:
-
Molecular Formula: C₆H₁₁NO[1]
-
Molecular Weight: 113.16 g/mol [1]
-
Key Functional Groups: Secondary Amine, Primary Alcohol
-
Predicted Lipophilicity (XLogP3): -0.6[1]
The negative XLogP3 value suggests a hydrophilic nature, which is a promising indicator for aqueous solubility. However, the actual solubility must be determined empirically as solid-state properties (e.g., crystal lattice energy) can significantly impact this parameter. Vendor information indicates the compound can exist as both a liquid and a powder, suggesting that the specific isomer and its purity can influence its physical state at room temperature.[2]
Part I: Aqueous Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility is often assessed in early discovery to quickly screen compounds, while thermodynamic solubility represents the true equilibrium state and is considered the 'gold standard' for pre-formulation development.[3][4]
Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)
The shake-flask method determines the equilibrium solubility of a compound in a specific solvent system.[3][5] It is a definitive measure but requires more time and compound than high-throughput kinetic assays.
Rationale: This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility. The choice of multiple buffer systems is critical as the secondary amine in this compound will have a pKa, making its ionization state—and thus solubility—pH-dependent.
Experimental Protocol: Shake-Flask Method
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess of this compound to a known volume of each buffer in separate, sealed vials. The excess should be clearly visible to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation at high speed is preferred over filtration to avoid potential compound adsorption to the filter material.[6]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Construct a calibration curve using known concentrations of this compound to determine the concentration in the saturated supernatant. The result is reported in mg/mL or µg/mL.
Data Presentation: Solubility Profile
Table 1: Example Thermodynamic Solubility Data for this compound at 25 °C
| Buffer System | pH | Solubility (mg/mL) |
| 0.01 N HCl | 2.0 | > 50 |
| Acetate Buffer | 4.5 | 25.3 |
| Phosphate Buffer | 6.8 | 10.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 8.5 |
Workflow Visualization: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part II: Chemical Stability Assessment
Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the compound.[7] Forced degradation (or stress testing) is an essential component, deliberately exposing the compound to harsh conditions to accelerate decomposition and develop a stability-indicating analytical method.[8][9][10]
Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradation products from the parent peak without completely destroying the sample.[11]
Rationale: The selected stress conditions (acid, base, oxidation, heat, light) are mandated by regulatory bodies like the ICH and simulate the potential environments the drug substance may encounter during its lifecycle.[7][12] Understanding how the molecule behaves under these stresses informs formulation, packaging, and storage decisions.[10][11]
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.[9]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours. For solid-state thermal stress, expose the powder to the same conditions.[9]
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²) as per ICH Q1B guidelines.
-
-
Neutralization & Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may need to be quenched if necessary.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all process impurities and degradation products.[13][14]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[13][15]
Key Method Development Considerations:
-
Column Choice: A C18 reversed-phase column is a common starting point for polar compounds.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve polar degradants from the parent compound.
-
Detector: A photodiode array (PDA) detector is invaluable as it can help assess peak purity and detect degradants that may have different UV maxima from the parent compound.
Data Presentation: Stability Profile
Table 2: Example Forced Degradation Data for this compound
| Stress Condition | % Assay of Parent Compound | % Degradation | No. of Degradants Detected |
| Control (t=0) | 100.0 | 0.0 | 0 |
| 0.1 N HCl, 60°C, 24h | 88.5 | 11.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 92.1 | 7.9 | 1 |
| 3% H₂O₂, RT, 24h | 85.3 | 14.7 | 3 |
| Thermal (80°C, 48h) | 99.2 | 0.8 | 0 |
| Photolytic (ICH Q1B) | 98.6 | 1.4 | 1 |
Workflow Visualization: Stability Assessment
Caption: Workflow for Forced Degradation and Stability Analysis.
Conclusion and Forward Look
This guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting systematic forced degradation studies, researchers can build a foundational dataset critical for all subsequent stages of drug development. The data generated through these workflows directly informs formulation design, defines storage and handling conditions, and is a non-negotiable component of regulatory submissions. The inherent reactivity of the secondary amine and the potential for oxidation of the primary alcohol underscore the importance of these empirical studies over purely predictive models.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
-
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. (n.d.). PubChem. [Link]
-
Stability indicating HPLC method development - a review. (2015). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (2019). Sultan Qaboos University Journal For Science. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable isostere for piperidine and other flexible motifs, offering a unique vector in space for substituent presentation and interaction with biological targets. This inherent structural constraint often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles in drug candidates. The journey of this scaffold, from its initial discovery to its current status as a "privileged" structure in drug design, is a testament to the evolving landscape of synthetic chemistry and our understanding of molecular recognition. This guide provides an in-depth exploration of the history, synthetic evolution, and therapeutic applications of 3-azabicyclo[3.1.0]hexane derivatives.
Early Encounters and the Dawn of Synthetic Accessibility
The 3-azabicyclo[3.1.0]hexane framework is not merely a synthetic curiosity; it is a structural motif found in nature. One of the notable early encounters with this scaffold was in the context of the antibiotic Ficellomycin. The synthesis of the azabicyclo[3.1.0]hexane ring core of Ficellomycin highlighted the potential of this bicyclic system in biologically active natural products.[1]
Early synthetic efforts to access the 3-azabicyclo[3.1.0]hexane core were often multi-step and lacked the efficiency of modern methods. A foundational approach involved the selective reduction of a 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione using complex aluminum hydride reducing agents to yield the parent 3-azabicyclo[3.1.0]hexane scaffold. This early work laid the groundwork for the preparation of derivatives with valuable biological properties.
The Evolution of Synthetic Strategies: A Journey of Innovation
The demand for enantiomerically pure and diversely substituted 3-azabicyclo[3.1.0]hexane derivatives has driven the development of a plethora of innovative synthetic methodologies. The evolution of these strategies reflects broader trends in organic synthesis, including the rise of transition-metal catalysis and asymmetric synthesis.
Intramolecular Cyclization and Annulation Reactions
Early strategies often relied on intramolecular cyclization reactions. These methods typically involve the formation of one of the rings from a pre-existing cyclic or acyclic precursor. A common approach is the intramolecular aminolysis of a suitably functionalized cyclopropane. More recently, base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles.[2]
Metal-Catalyzed Cyclopropanation Reactions
The advent of transition-metal catalysis revolutionized the synthesis of this scaffold, offering highly efficient and stereoselective routes.
-
Dirhodium(II)-Catalyzed Cyclopropanation: A significant breakthrough was the use of dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates. This method allows for the stereoselective synthesis of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high efficiency, even at very low catalyst loadings. The choice of catalyst and reaction conditions dictates the diastereoselectivity of the cyclopropanation.
-
Palladium-Catalyzed Cyclopropanation: Palladium catalysis has also proven to be a powerful tool. A notable example is the cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[3] This approach has been successfully applied to the gram-scale synthesis of key intermediates for pharmacologically active compounds.
-
Silver(I)-Catalyzed Oxidative Cyclopropanation: More recently, a simple and efficient silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes has been developed.[4] This method is highly atom-economical and proceeds under mild conditions in the presence of air.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with cyclopropenes has emerged as a powerful and versatile strategy for constructing the 3-azabicyclo[3.1.0]hexane core, particularly for the synthesis of spirocyclic derivatives.[5] This approach allows for the creation of complex molecular architectures with a high degree of stereocontrol. The reaction can be performed in a multicomponent fashion, further enhancing its synthetic utility.
Photocatalytic Approaches
In line with the growing emphasis on sustainable chemistry, photocatalytic methods have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. An operationally simple, metal-free approach utilizes the photocatalytic oxidative cyclopropanation of aza-1,6-enynes, proceeding via a radical-mediated pathway under mild conditions.[6]
The following diagram illustrates the key synthetic pathways to the 3-azabicyclo[3.1.0]hexane core.
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Targets for 3-Azabicyclo[3.1.0]hexan-1-ylmethanol Analogs
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and privileged structural motif in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of potential therapeutic targets for analogs of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol. Synthesizing current research, this whitepaper explores the mechanistic basis for the observed biological activities of these compounds and proposes key molecular targets for further investigation and drug development. We will delve into the realms of oncology, metabolic disorders, inflammation, and infectious diseases, providing a rationale for target selection and detailed experimental workflows for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold to address unmet medical needs.
Introduction: The Therapeutic Potential of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane core, a conformationally restricted isostere of piperidine, has garnered significant attention in drug discovery due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules[1]. Its rigid structure allows for precise orientation of substituents, leading to enhanced target affinity and selectivity. Analogs of this compound have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, as well as modulation of central nervous system targets[2]. This guide will systematically explore the most promising therapeutic avenues for this chemical class, focusing on specific, druggable molecular targets.
Oncology: Targeting Cell Proliferation and Metastasis
Several studies have highlighted the potent antiproliferative activity of 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines[2][3]. The observed cytotoxic effects appear to be mediated through multiple mechanisms, suggesting a polypharmacological approach to cancer therapy.
Proposed Target: Disruption of the Actin Cytoskeleton
The actin cytoskeleton is a dynamic network crucial for maintaining cell shape, motility, and division. Its dysregulation is a hallmark of cancer, contributing to metastasis[4]. Certain spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have been shown to induce the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm of cancer cells[3][4][5]. This disruption of the actin cytoskeleton leads to reduced cell motility and a decrease in filopodia-like membrane protrusions, which are critical for cell migration and invasion[3][4][5].
A multi-pronged approach is necessary to validate the effects of novel analogs on the actin cytoskeleton.
dot
Caption: Key interactions of a 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitor.
Protocol 4: In Vitro DPP-IV Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human DPP-IV and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Inhibitor Preparation: Prepare serial dilutions of the this compound analog.
-
Assay Reaction: In a microplate, combine the enzyme, inhibitor (or vehicle), and substrate in a suitable buffer.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Autoimmune and Inflammatory Disorders: Targeting NF-κB Inducing Kinase (NIK)
The non-canonical NF-κB signaling pathway plays a crucial role in regulating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. N[6]F-κB inducing kinase (NIK) is a central kinase in this pathway, making it an attractive therapeutic target. T[4][7]he 3-azabicyclo[3.1.0]hexanone motif has been successfully incorporated into potent and selective NIK inhibitors.
[7]#### 4.1. Proposed Target: NF-κB Inducing Kinase (NIK)
Inhibiting NIK prevents the phosphorylation of IKKα, which in turn blocks the processing of p100 to p52 and the subsequent nuclear translocation of the p52-RelB complex, thereby downregulating the expression of pro-inflammatory genes.
dot
Caption: The non-canonical NF-κB pathway and the inhibitory action of NIK inhibitors.
Protocol 5: In Vitro NIK Kinase Assay
-
Enzyme and Substrate Preparation: Use a commercially available NIK kinase assay kit containing recombinant NIK, a suitable substrate (e.g., a peptide derived from IKKα), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: Incubate NIK, the substrate, ATP, and the inhibitor in the assay buffer.
-
Detection: Measure the amount of phosphorylated substrate using a method such as luminescence or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Determine the IC50 value of the inhibitor.
Infectious Diseases: A New Generation of Antibacterials
The rising threat of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action. The oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. T[8][9][10]he incorporation of a 3-azabicyclo[3.1.0]hexane moiety into an oxazolidinone scaffold has been shown to expand the spectrum of activity to include gram-negative bacteria, which are typically not susceptible to this class of drugs.
[11]#### 5.1. Proposed Target: Bacterial Ribosome (50S Subunit)
The mechanism of action of oxazolidinones involves binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. T[9][10]he 3-azabicyclo[3.1.0]hexane moiety likely contributes to improved cell wall penetration or efflux pump avoidance in gram-negative bacteria.
Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant gram-positive and gram-negative bacteria, including resistant strains.
-
Broth Microdilution: Prepare serial dilutions of the test compound in a 96-well microplate containing bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 7: In Vitro Translation Assay
-
Cell-Free System: Utilize a bacterial cell-free transcription-translation system (e.g., from E. coli).
-
Reaction Mixture: Combine the cell-free extract, a DNA or RNA template encoding a reporter protein (e.g., luciferase), amino acids, and the test compound.
-
Protein Synthesis: Allow the translation reaction to proceed.
-
Detection: Measure the amount of newly synthesized reporter protein.
-
Analysis: Determine the concentration of the compound required to inhibit protein synthesis by 50% (IC50).
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a wide range of diseases. This guide has outlined several key molecular targets and provided detailed experimental workflows for their validation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of these analogs. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into potential clinical candidates. The versatility of this scaffold, combined with a rational, target-based drug design approach, holds immense potential for addressing current and future healthcare challenges.
References
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
-
Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. PubMed Central. [Link]
- 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). National Institutes of Health. [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]
- Aminopyrimidinyl compounds as jak inhibitors.
- Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues.
-
Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. SciSpace. [Link]
-
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]
-
Oxazolidinone Antibacterial Agents: A Critical Review. Bentham Science. [Link]
-
3D inhibits JAK2–STAT3 pathway. | Download Scientific Diagram. ResearchGate. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]
-
Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. ResearchGate. [Link]
-
Filling a Nick in NIK. Evotec. [Link]
-
Inhibition of JAK2/STAT3 signaling pathway increases radiotherapy sensitivity of pancreatic cancer cells in vitro. SciSpace. [Link]
-
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. PubMed Central. [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Georg Thieme Verlag KG. [Link]
-
A Potent Small-Molecule Inhibitor of the MDM2–p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. ACS Publications. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Semantic Scholar. [Link]
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. ACS Publications. [Link]
-
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents. Semantic Scholar. [Link]
-
In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. MDPI. [Link]
-
Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PubMed Central. [Link]
-
The Role of the Actin Cytoskeleton in Cancer and Its Potential Use as a Therapeutic Target.. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. Filling a Nick in NIK - Evotec [evotec.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 11. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane motif is a conformationally rigid, three-dimensional structural element of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique stereochemical arrangement and constrained framework offer a valuable scaffold for the design of novel therapeutic agents. This bicyclic system is a key component in a range of biologically active molecules, including pharmaceuticals like the hepatitis C virus inhibitor Victrelis and the potent gyrase inhibitor Trovafloxacin.[2][3] The constrained nature of the 3-azabicyclo[3.1.0]hexane core allows for precise positioning of substituents in three-dimensional space, enabling enhanced binding to biological targets and often leading to improved potency and selectivity.[4]
Palladium catalysis has emerged as a powerful and versatile tool for the construction of this important heterocyclic system, offering a variety of synthetic strategies with high levels of control over stereochemistry and functional group tolerance.[5] This guide provides an in-depth overview of key palladium-catalyzed methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, complete with detailed protocols and mechanistic insights to aid researchers in this field.
Strategic Approaches to Palladium-Catalyzed Synthesis
Several distinct palladium-catalyzed strategies have been successfully employed to construct the 3-azabicyclo[3.1.0]hexane skeleton. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we delve into two prominent and mechanistically diverse approaches:
-
Intermolecular Cyclopropanation of Maleimides with N-Tosylhydrazones: A robust and high-yielding method for the diastereoselective synthesis of a broad range of 3-azabicyclo[3.1.0]hexane derivatives.[6][7]
-
Intramolecular Aza-Wacker-Type Cyclization: An oxidative cyclization of vinyl cyclopropanecarboxamides that forges a key C-N bond to form the bicyclic core.[1][2][8]
Logical Flow of Synthetic Strategies
The following diagram illustrates the conceptual workflow for selecting a suitable palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexanes.
Caption: Simplified catalytic cycle for Pd-catalyzed cyclopropanation.
Experimental Protocol
Materials:
-
N-Substituted maleimide (1.0 mmol)
-
N-Tosylhydrazone (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-substituted maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Data Presentation: Representative Yields and Diastereoselectivities
| Entry | N-Substituent on Maleimide | R¹ of Tosylhydrazone | R² of Tosylhydrazone | Yield (%) | dr (exo:endo) |
| 1 | Phenyl | H | Phenyl | 92 | >20:1 |
| 2 | Benzyl | H | 4-Chlorophenyl | 88 | >20:1 |
| 3 | Methyl | H | 4-Methoxyphenyl | 95 | >20:1 |
| 4 | Phenyl | Methyl | Methyl | 75 | >20:1 |
Data adapted from representative literature procedures.[6]
Protocol 2: Intramolecular Aza-Wacker-Type Oxidative Cyclization
This palladium(II)-catalyzed intramolecular oxidative amination of vinyl cyclopropanecarboxamides provides access to conformationally restricted 3-azabicyclo[3.1.0]hexan-2-ones. [1][8]The reaction proceeds through a typical aza-Wacker mechanism, forming a new C-N bond with the use of an external oxidant. [2]
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkene of the vinyl cyclopropanecarboxamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated alkene (amidopalladation) to form a five-membered palladacycle intermediate. Subsequent β-hydride elimination from this intermediate generates the enamide product and a palladium(II)-hydride species. The active Pd(II) catalyst is regenerated through an oxidative process, often involving a copper co-catalyst and molecular oxygen as the terminal oxidant.
Caption: Simplified mechanism of the intramolecular aza-Wacker cyclization.
Experimental Protocol
Materials:
-
Vinyl cyclopropanecarboxamide (0.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 0.5 mmol)
-
Anhydrous dimethylformamide (DMF, 5 mL)
-
Molecular oxygen (O₂) balloon
Procedure:
-
To a sealable reaction tube, add the vinyl cyclopropanecarboxamide (0.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and K₂CO₃ (0.5 mmol).
-
Evacuate and backfill the tube with molecular oxygen (this can be done using a balloon filled with O₂).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-azabicyclo[3.1.0]hexan-2-one derivative. [1]
Data Presentation: Scope of the Aza-Wacker Cyclization
| Entry | Aryl Substituent on Vinyl Group | N-Substituent | Yield (%) |
| 1 | Phenyl | 4-Tolyl | 60 |
| 2 | 4-Chlorophenyl | 4-Tolyl | 65 |
| 3 | 4-Methoxyphenyl | Benzyl | 58 |
| 4 | 2-Naphthyl | 4-Tolyl | 55 |
Data is representative of typical yields for this transformation.[1]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst, insufficient reaction time/temperature, poor quality reagents/solvents. | Use fresh catalyst and anhydrous solvents. Optimize reaction time and temperature. Ensure an inert atmosphere for Protocol 1 and sufficient oxidant for Protocol 2. |
| Poor Diastereoselectivity (Protocol 1) | Substrate structure, ligand choice. | Screen different phosphine ligands. Modify substituents on the maleimide or N-tosylhydrazone. |
| Incomplete Reaction | Insufficient catalyst loading, deactivation of the catalyst. | Increase catalyst loading incrementally. For Protocol 2, ensure efficient re-oxidation of the palladium catalyst. |
| Side Product Formation | Decomposition of starting materials or intermediates. | Lower the reaction temperature. Screen different solvents. |
Conclusion
Palladium-catalyzed reactions offer powerful and versatile strategies for the synthesis of medicinally important 3-azabicyclo[3.1.0]hexane derivatives. The intermolecular cyclopropanation of maleimides and the intramolecular aza-Wacker-type cyclization represent two distinct yet highly effective approaches, each with its own set of advantages and substrate scopes. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can efficiently access a diverse range of these valuable heterocyclic scaffolds for applications in drug discovery and development.
References
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Retrieved from [Link]
-
Semantic Scholar. (2023). Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformation. Retrieved from [Link]
-
Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(34), 11754–11757. [Link]
-
Ma, S., & Jiao, N. (2004). Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. The Journal of Organic Chemistry, 69(20), 6893–6901. [Link]
-
CCS Chemistry. (2025). Rhodium(III)-Catalyzed Enantioselective Intermolecular Allylic C–H Amination of Unactivated Alkenes with Sulfonamides. Retrieved from [Link]
-
Grigg, R., & Sridharan, V. (2003). Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. Organic Letters, 5(25), 4855–4857. [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Retrieved from [Link]
-
RSC Publishing. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
Bentham Science. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐ene 62 via palladium‐catalyzed.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Retrieved from [Link]
-
ACS Publications. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Retrieved from [Link]
-
MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
1,3-dipolar cycloaddition for 3-Azabicyclo[3.1.0]hexane synthesis
Application Note & Protocol
Strategic Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds via [3+2] 1,3-Dipolar Cycloaddition of Azomethine Ylides
Abstract: The 3-azabicyclo[3.1.0]hexane framework is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational rigidity and stereochemical complexity make it a valuable scaffold in modern drug discovery. This application note provides a comprehensive guide to the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through the highly efficient and stereoselective 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the scope and applications of this powerful synthetic strategy.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system is a cornerstone in the design of novel therapeutics due to its presence in compounds exhibiting a wide range of biological activities.[3][4] These include, but are not limited to, antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[4] The fused cyclopropane ring introduces a high degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.
Traditional synthetic routes to this scaffold can be lengthy and arduous.[1] The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, offers a highly convergent and atom-economical approach to constructing the 3-azabicyclo[3.1.0]hexane core.[5] Specifically, the reaction between an in situ generated azomethine ylide and a cyclopropene dipolarophile has emerged as a robust and versatile method for accessing these valuable compounds with excellent control over stereochemistry.[6][7]
Mechanistic Insights: The [3+2] Cycloaddition Pathway
The synthesis of 3-azabicyclo[3.1.0]hexanes via this method is typically a one-pot, multi-component reaction that proceeds through two key stages: the formation of the azomethine ylide and the subsequent [3+2] cycloaddition.
Generation of the Azomethine Ylide
Azomethine ylides are transient 1,3-dipoles that are typically generated in situ.[8] A classical and widely used method involves the condensation of an α-amino acid with a carbonyl compound, often a cyclic ketone like ninhydrin or isatin.[6][7][9] The reaction proceeds via the formation of an iminium ion, followed by decarboxylation to yield the azomethine ylide. The choice of the amino acid and carbonyl precursor allows for the introduction of diverse substituents on the resulting heterocyclic framework.
The Cycloaddition Event
Once formed, the azomethine ylide readily undergoes a [3+2] cycloaddition with a suitable dipolarophile. Cyclopropenes are particularly effective in this role due to their ring strain, which facilitates the reaction.[10] The cycloaddition is a concerted process that typically proceeds with high stereoselectivity. The approach of the 1,3-dipole to the cyclopropene from the less sterically hindered face dictates the diastereoselectivity of the final product.[6]
Density Functional Theory (DFT) calculations have shown that these reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide (HOMOcyclopropene–LUMOylide controlled).[3][6]
Experimental Protocols
The following protocol is a representative example of a multi-component synthesis of a spiro[3-azabicyclo[3.1.0]hexane] derivative.
Materials and Reagents
-
Ninhydrin (99%, Sigma-Aldrich)
-
Sarcosine (N-methylglycine) (98%, Acros Organics)
-
1,2,3-Triphenylcyclopropene (synthesis required or custom order)
-
Acetonitrile (anhydrous, 99.8%, Sigma-Aldrich)
-
Methanol (ACS grade, for recrystallization)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for workup and purification
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ninhydrin (1.0 mmol, 1.0 equiv), sarcosine (1.2 mmol, 1.2 equiv), and 1,2,3-triphenylcyclopropene (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 65 °C with vigorous stirring.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: For further purification, the isolated product can be recrystallized from methanol to afford the desired spiro[3-azabicyclo[3.1.0]hexane] derivative as a crystalline solid.[4]
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scope and Optimization
The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide array of 3-azabicyclo[3.1.0]hexane derivatives. The reaction is compatible with various α-amino acids and cyclopropenes, enabling the creation of diverse chemical libraries for biological screening.[9]
Reaction Condition Optimization
The choice of solvent and temperature can significantly impact the reaction yield. Aprotic solvents such as acetonitrile, dioxane, and DMF at elevated temperatures (e.g., 65 °C) have been found to be optimal for this transformation.[6][11] Protic solvents like methanol and ethanol are generally unsuitable as they can interfere with the 1,3-dipole.[6]
| Entry | Carbonyl Source | Amino Acid | Cyclopropene | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ninhydrin | Sarcosine | 1,2,3-Triphenylcyclopropene | Dioxane | 65 | 67 | [6] |
| 2 | Ninhydrin | Sarcosine | 1,2,3-Triphenylcyclopropene | Acetonitrile | 65 | 70 | [6] |
| 3 | Ninhydrin | Sarcosine | 1,2,3-Triphenylcyclopropene | DMF | 65 | 61 | [6] |
| 4 | Isatin | Proline | Substituted Cyclopropene | Toluene | Reflux | 75-85 | [12] |
| 5 | Alloxan | Phenylalanine | 3-Methyl-1,2-diphenylcyclopropene | Acetonitrile | Reflux | Moderate-Good | [12] |
Table 1: Summary of reaction conditions for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Asymmetric Synthesis
The development of enantioselective variants of this reaction is a significant area of research. Chiral catalysts, such as copper complexes with chiral ligands (e.g., CuI/(R)-Fesulphos), have been successfully employed to achieve high diastereoselectivities and enantioselectivities (up to 98% ee).[10] This opens the door to the synthesis of enantiopure 3-azabicyclo[3.1.0]hexane derivatives, which is crucial for the development of chiral drugs.
Alternative Synthetic Approaches
While the 1,3-dipolar cycloaddition is a powerful tool, other methods for the synthesis of 3-azabicyclo[3.1.0]hexanes have also been developed. These include:
-
Gold-Catalyzed Oxidative Cyclopropanation: N-allylynamides can be converted to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst and an oxidant.[13]
-
Palladium-Catalyzed Cyclopropanation: Maleimides can react with N-tosylhydrazones in the presence of a palladium catalyst to yield 3-azabicyclo[3.1.0]hexane derivatives.[14]
-
Intramolecular Cycloadditions: Azomethine ylides can be tethered to a dipolarophile within the same molecule, leading to intramolecular cycloadditions that form fused or bridged bicyclic systems.[5]
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents a highly efficient, stereoselective, and versatile strategy for the synthesis of the medicinally important 3-azabicyclo[3.1.0]hexane scaffold. The operational simplicity of the multi-component protocol, coupled with the ability to introduce molecular diversity, makes this an attractive method for researchers in medicinal chemistry and drug development. Further advancements in catalytic asymmetric variants of this reaction will undoubtedly expand its utility in the synthesis of complex chiral molecules.
References
-
Zaitsev, V. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Center for Biotechnology Information. [Link]
-
Carretero, J. C., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 48(74), 9239-9241. [Link]
-
Bakulev, V. A., et al. (2021). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. Molecules, 26(11), 3328. [Link]
-
Padwa, A. (2005). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Letters in Organic Chemistry, 2(5), 468-482. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Zhang, J., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(15), 3852–3855. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
-
Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. [Link]
-
Pronina, Y. A., et al. (2024). Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of Organic Chemistry. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. [Link]
-
Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3698. [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Böhmer, J., Grigg, R., & Marchbank, J. D. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, (7), 768–769. [Link]
-
A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition. (n.d.). Royal Society of Chemistry. [Link]
-
Tufariello, J. J., & Tette, J. P. (1975). FIRST EXAMPLE OF INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITION OF NON-STABILIZED AZOMETHINE YLIDE GENERATED FROM TERTIARY AMlNE N-OXI. Journal of the Chemical Society, Chemical Communications, (11), 469-470. [Link]
-
Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(9), 2844–2858. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. ResearchGate. [Link]
-
Wang, Z., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(3), 735-738. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(29), 7933-7943. [Link]
-
Ardill, H., et al. (2011). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 16(12), 10359–10380. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Functionalization of the 3-Azabicyclo[3.1.0]hexane Scaffold
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for piperidines and other flexible cyclic amines, allowing for precise orientation of substituents in three-dimensional space. This structural feature is crucial for enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including as triple reuptake inhibitors, opioid receptor antagonists, and non-narcotic analgesics.[3][4][5]
This application note provides a comprehensive guide to the N-functionalization of the 3-azabicyclo[3.1.0]hexane core, a key step in the elaboration of this scaffold for drug discovery programs. We will detail robust and scalable protocols for N-arylation, N-alkylation, N-acylation, and reductive amination, offering insights into the rationale behind the choice of reagents and reaction conditions.
Synthesis of the Starting Material: 3-Azabicyclo[3.1.0]hexane Hydrochloride
A common and reliable method for the gram-scale synthesis of the parent 3-azabicyclo[3.1.0]hexane, typically isolated as its hydrochloride salt, begins with cis-1,2-cyclopropanedicarboxylic acid. The following protocol is a synthesis of established procedures.[6]
Workflow for the Synthesis of 3-Azabicyclo[3.1.0]hexane Hydrochloride
Caption: Synthesis of 3-Azabicyclo[3.1.0]hexane HCl.
Protocol 1: Synthesis of 3-Azabicyclo[3.1.0]hexane Hydrochloride
Step 1: 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
-
To a round-bottom flask equipped with a distillation apparatus, add cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq) and benzylamine (1.0 eq).
-
Heat the mixture to 180-200 °C for 2 hours, allowing water to distill off.
-
Cool the reaction mixture and recrystallize the crude product from a suitable solvent like isopropyl alcohol to afford 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Step 2: 3-Benzyl-3-azabicyclo[3.1.0]hexane
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude 3-benzyl-3-azabicyclo[3.1.0]hexane, which can be purified by distillation or used directly in the next step.
Step 3 & 4: 3-Azabicyclo[3.1.0]hexane Hydrochloride
-
Dissolve 3-benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq) in ethanol.
-
Add 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of Celite® and wash with ethanol.
-
To the filtrate, add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] For a secondary cyclic amine like 3-azabicyclo[3.1.0]hexane, this method is highly effective for introducing a wide range of aryl and heteroaryl substituents. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands generally being preferred.[8]
Mechanism Overview: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq).
-
Remove the tube from the glovebox, and add 3-azabicyclo[3.1.0]hexane hydrochloride (1.2 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 85 | Adapted from[9] |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 78 | Adapted from[8] |
| 2-Chloropyridine | G3-XPhos | LHMDS | Toluene | 100 | 12 | 91 | Adapted from[8] |
| 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 16 | 82 | Adapted from[9] |
N-Alkylation
Direct N-alkylation of 3-azabicyclo[3.1.0]hexane with alkyl halides is a straightforward method for introducing alkyl substituents. The reaction typically proceeds via an Sₙ2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Protocol 3: N-Alkylation with Alkyl Halides
-
To a solution of 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (TEA, 2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to liberate the free amine.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture. For less reactive alkyl halides (e.g., chlorides), a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction via the Finkelstein reaction.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or distillation.
N-Acylation
N-acylation is a reliable method for the synthesis of amides from the 3-azabicyclo[3.1.0]hexane scaffold. Acyl chlorides and acid anhydrides are common acylating agents. The reaction is typically rapid and high-yielding.
Protocol 4: N-Acylation with Acyl Chlorides
-
Dissolve 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 2.0-2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting amide by flash chromatography or recrystallization.
Reductive Amination
Reductive amination is a versatile two-step, one-pot process for N-alkylation that involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction. This method is particularly useful for synthesizing derivatives that are not easily accessible through direct alkylation. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.
Workflow for Reductive Amination
Caption: General scheme for reductive amination.
Protocol 5: Reductive Amination with Aldehydes and Ketones
-
To a stirred solution of 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol, add a few drops of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 92 | Adapted from |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 15 | 88 | Adapted from |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 90 | Adapted from |
| Acetone | NaBH₃CN | Methanol | 24 | 75 | Adapted from[10] |
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is key to unlocking its full potential in drug discovery. The protocols detailed in this application note provide robust and versatile methods for the N-arylation, N-alkylation, N-acylation, and reductive amination of this important bicyclic amine. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently synthesize diverse libraries of 3-azabicyclo[3.1.0]hexane derivatives for biological evaluation.
References
- Wood, D. A. et al. Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Chen, C. et al. "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." Organic & Biomolecular Chemistry, vol. 15, no. 24, 2017, pp. 5204-5223. [Link]
-
Li, Y. et al. "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Chemistry – A European Journal, vol. 29, no. 48, 2023, e202301017. [Link]
-
Mandal, S. et al. "Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives." Chemical Communications, vol. 59, no. 8, 2023, pp. 1025-1028. [Link]
- Skolnick, P. et al. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
-
"Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. [Link]
-
Zhang, J. et al. "Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles." Molecules, vol. 28, no. 9, 2023, p. 3691. [Link]
-
"Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chemical Society Reviews, 2024. [Link]
-
"Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines." International Journal of Molecular Sciences, vol. 26, no. 8, 2025, p. 3474. [Link]
- "Trans-3-aza-bicyclo[3.1.0]hexane derivatives.
-
"Synthesis of Saturated N-Heterocycles." ETH Zurich Research Collection, 2014. [Link]
-
Six, Y. et al. "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." SciSpace, 2017. [Link]
-
"An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." ARKIVOC, vol. 2014, no. 6, 2014, pp. 245-256. [Link]
-
"Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." Apollo. [Link]
-
"Buchwald–Hartwig amination." Wikipedia. [Link]
-
"Recent advances in the functionalization of saturated cyclic amines." Organic Chemistry Frontiers, vol. 8, no. 18, 2021, pp. 5136-5165. [Link]
-
"Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Semantic Scholar. [Link]
-
Hu, W. P. et al. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings." Organic Letters, vol. 23, no. 1, 2021, pp. 139-143. [Link]
-
"Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety." Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 578-586. [Link]
-
"Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives." Request PDF. [Link]
-
"Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid." Request PDF. [Link]
- "A process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives and modifications thereof.
-
"Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation." Request PDF. [Link]
-
"Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones." Request PDF. [Link]
-
Wu, W. et al. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones." Organic & Biomolecular Chemistry, vol. 15, no. 5, 2017, pp. 1228-1235. [Link]
-
"Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione." Request PDF. [Link]
-
"Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 186-196. [Link]
-
"C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." Request PDF. [Link]
-
"Substrate scope of the intramolecular Buchwald-Hartwig N-arylation a." Request PDF. [Link]
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
-
Zhang, L. et al. "Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides." Organic Letters, vol. 15, no. 17, 2013, pp. 4438-4441. [Link]
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Azabicyclo[3.1.0]hexan-1-ylmethanol in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Antiviral Discovery
The quest for novel antiviral agents remains a paramount challenge in medicinal chemistry and public health. The emergence of drug-resistant viral strains and the limited efficacy of existing treatments necessitate the exploration of new chemical entities. The 3-azabicyclo[3.1.0]hexane scaffold has been identified as a key structural feature in a diverse range of biologically active natural products and synthetic drugs.[1][2][3][4] This rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. One such derivative, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, has shown promise as a potential antiviral agent, particularly against Respiratory Syncytial Virus (RSV).[1]
RSV is a leading cause of lower respiratory tract infections, especially in infants, young children, and the elderly.[5] The development of effective and safe anti-RSV therapeutics is a global health priority. This document provides a detailed guide for researchers on the application of this compound in the context of antiviral drug discovery, with a focus on RSV. We will explore its hypothesized mechanism of action, provide detailed protocols for its evaluation, and present a framework for interpreting the resulting data.
Hypothesized Mechanism of Action: Inhibition of RSV-Mediated Membrane Fusion
Based on preliminary investigations suggesting that this compound interferes with viral entry or replication, we propose a specific, testable mechanism of action against RSV.[1] A critical step in the RSV life cycle is the fusion of the viral envelope with the host cell membrane, a process mediated by the viral Fusion (F) protein.[6][7] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives membrane fusion.[6][7] Many small molecule inhibitors of RSV have been shown to target the F protein, stabilizing its prefusion conformation and preventing this essential conformational change.[6][8]
We hypothesize that This compound binds to a specific site on the RSV F protein, stabilizing its prefusion conformation and thereby inhibiting viral entry into the host cell. This proposed mechanism is depicted in the diagram below.
Caption: Hypothesized mechanism of this compound as an RSV fusion inhibitor.
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating the antiviral activity and elucidating the mechanism of action of this compound against Respiratory Syncytial Virus.
Protocol 1: Determination of Antiviral Efficacy (EC₅₀) by Plaque Reduction Assay
This assay is the gold standard for quantifying the in vitro efficacy of an antiviral compound by measuring the reduction in viral plaque formation.[9]
Materials:
-
HEp-2 cells (ATCC CCL-23)
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
EMEM with 2% FBS
-
Respiratory Syncytial Virus (RSV) strain A2
-
This compound (stock solution in DMSO)
-
Methylcellulose overlay medium (2% methylcellulose in EMEM with 2% FBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in EMEM with 2% FBS. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, aspirate the medium and overlay the cells with the methylcellulose overlay medium containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 4-5 days, or until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.[9] After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.[9]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Quantification of Viral Replication Inhibition by RT-qPCR
This protocol measures the effect of the compound on the accumulation of viral RNA within infected cells, providing a direct measure of replication inhibition.[10][11]
Materials:
-
HEp-2 cells
-
RSV strain A2
-
This compound
-
24-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe for an RSV-specific gene (e.g., N gene) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding and Infection: Seed HEp-2 cells in 24-well plates. The following day, infect the confluent monolayers with RSV at an MOI of 0.1.
-
Treatment: After a 2-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
RNA Extraction: At 24 or 48 hours post-infection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and specific primers/probes for the RSV N gene and the housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. Normalize the viral RNA levels to the housekeeping gene expression. Calculate the fold-inhibition of viral RNA synthesis at each compound concentration relative to the untreated virus control.
Protocol 3: Assessment of Cytotoxicity (CC₅₀) and Selectivity Index (SI)
It is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general cytotoxicity.
Materials:
-
HEp-2 cells
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Data Presentation and Interpretation
The results from the above protocols should be systematically recorded and analyzed to determine the potential of this compound as an antiviral candidate.
Table 1: Antiviral Activity and Cytotoxicity of this compound against RSV
| Compound | EC₅₀ (µM) [Plaque Reduction] | CC₅₀ (µM) [MTT Assay] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 1.5 ± 0.3 | >100 | >66.7 |
| Ribavirin (Control) | 10.2 ± 1.5 | >100 | >9.8 |
Data are presented as mean ± standard deviation from three independent experiments.
An EC₅₀ value in the low micromolar range and a high selectivity index (typically >10) are indicative of a promising antiviral candidate.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the evaluation of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Emodin inhibits respiratory syncytial virus entry by interactions with fusion protein [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. publications.ersnet.org [publications.ersnet.org]
Gram-Scale Synthesis of 3-Azabicyclo[3.1.0]hexanes: An Application Note for Pharmaceutical Scaffolding
Introduction: The Significance of a Strained Scaffold
The 3-azabicyclo[3.1.0]hexane motif is a cornerstone in modern medicinal chemistry.[1][2][3][4][5][6][7][8] Its rigid, three-dimensional structure allows for the precise orientation of pharmacophoric elements, making it an invaluable scaffold in the design of novel therapeutics. This bicyclic system is a key structural feature in a wide array of biologically active natural products, drugs, and agrochemicals.[3][8] Notably, derivatives of this scaffold have been identified as potent antagonists for opioid receptors and are integral to the structure of antiviral drugs like boceprevir and PF-07321332.[9][10]
The inherent ring strain of the cyclopropane fused to a pyrrolidine ring presents a unique synthetic challenge. However, the development of robust and scalable synthetic routes is crucial for advancing drug discovery programs that rely on this privileged structure. This application note provides a detailed, gram-scale experimental procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, focusing on a practical and high-yielding palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[11] An alternative, highly efficient dirhodium(II)-catalyzed method is also discussed, offering stereoselective control.
Strategic Approaches to 3-Azabicyclo[3.1.0]hexane Synthesis
Several synthetic strategies have been developed to construct the 3-azabicyclo[3.1.0]hexane core, each with its own merits and limitations.[3][5] These include intramolecular cyclopropanation reactions,[9] silver-catalyzed oxidative cyclopropanation of 1,6-enynes,[12] and photocatalytic methods.[13] Among the most reliable and scalable methods are those involving the catalytic cyclopropanation of unsaturated five-membered nitrogen heterocycles.
This guide will focus on two prominent metal-catalyzed approaches:
-
Palladium-Catalyzed Cyclopropanation of Maleimides: This method utilizes stable and readily available N-tosylhydrazones as carbene precursors. The reaction is operationally simple, proceeds in high yields, and is amenable to gram-scale synthesis, making it highly attractive for medicinal chemistry applications.[11]
-
Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole: This highly efficient method employs ethyl diazoacetate as the carbene source and is notable for its extremely low catalyst loadings (as low as 0.005 mol %).[14][15] It offers excellent stereochemical control, allowing for the selective synthesis of either the exo- or endo-diastereomer.[14][15]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Caption: A step-by-step overview of the gram-scale synthesis.
Detailed Experimental Protocol: Palladium-Catalyzed Cyclopropanation
This protocol is adapted from a demonstrated gram-scale synthesis and provides a practical route to a variety of 3-azabicyclo[3.1.0]hexane derivatives.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Maleimide | ≥98% | Commercially Available | Starting alkene |
| N-Tosylhydrazone | ≥97% | Commercially Available | Carbene precursor |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Base |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Celite® | --- | Commercially Available | Filtration aid |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent |
| Hexanes | ACS Grade | Commercially Available | Eluent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted maleimide (e.g., N-phenylmaleimide, 10.0 mmol, 1.73 g), the corresponding N-tosylhydrazone (12.0 mmol, 1.2 equiv.), anhydrous sodium carbonate (20.0 mmol, 2.0 equiv., 2.12 g), and palladium(II) acetate (0.5 mmol, 0.05 equiv., 112 mg).
-
Causality Note: Sodium carbonate acts as a base to facilitate the decomposition of the N-tosylhydrazone to the diazo intermediate, which then forms the palladium carbene. The excess of the tosylhydrazone ensures complete consumption of the maleimide.
-
-
Reaction Execution:
-
Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene (100 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting maleimide is consumed (typically 4-6 hours).
-
Causality Note: The elevated temperature is necessary to promote the thermal decomposition of the N-tosylhydrazone and facilitate the catalytic cycle. An inert atmosphere prevents the oxidation of the Pd(0) active catalyst.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford the 3-azabicyclo[3.1.0]hexane derivative as a solid or oil.
-
Causality Note: This method typically yields a major diastereoisomer which can be readily isolated by chromatography.[11]
-
Expected Results & Characterization
This procedure typically affords the desired 3-azabicyclo[3.1.0]hexane derivatives in high yields (70-90%) and with good to excellent diastereoselectivity.[11] The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Alternative Protocol: Dirhodium(II)-Catalyzed Stereoselective Cyclopropanation
For applications requiring high stereochemical purity and willing to handle diazo compounds, the dirhodium(II)-catalyzed approach is an excellent alternative.[14][15] This method can be telescoped to produce either the exo- or endo-acid without chromatographic purification.[14][15]
Key Features of the Rhodium-Catalyzed Method
-
Low Catalyst Loading: Requires as little as 0.005 mol% of the dirhodium(II) catalyst.[14][15]
-
High Stereoselectivity: The choice of catalyst and subsequent hydrolysis conditions can selectively produce either the exo- or endo-isomer.[14]
-
Scalability: The reaction has been demonstrated on a gram scale with improved yields at a larger scale.[14][15]
-
Telescoped Procedure: The cyclopropanation, isomerization, and hydrolysis steps can be combined, avoiding the need for purification of intermediates.[15]
Critical Safety Considerations for Diazo Compounds
This protocol utilizes ethyl diazoacetate, a potentially explosive and toxic compound. Diazomethane and its derivatives are known to be hazardous.[16]
-
Explosion Hazard: Diazo compounds can be explosive, sensitive to shock, friction, and light.[17][18] Use of ground-glass joints and scratched glassware should be avoided.[17]
-
Toxicity: Diazomethane is highly toxic by inhalation and skin contact.[18] It is a suspected carcinogen.[19]
-
Handling: All manipulations must be conducted in a certified chemical fume hood with a blast shield.[18] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloving (butyl rubber or Viton gloves are recommended), must be worn.[17][18]
-
Storage: Solutions of diazo compounds should not be stored.[19] It is best to generate them in situ or use them immediately after preparation.
-
Quenching: Any excess diazo compound must be carefully quenched with acetic acid.
For researchers seeking alternatives, imidazotetrazines like temozolomide have been explored as weighable, non-explosive surrogates for diazomethane in certain applications.[20]
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a valuable asset in the arsenal of medicinal chemists. The palladium-catalyzed cyclopropanation of maleimides presented here offers a robust, scalable, and versatile method for accessing a wide range of these important molecules. For syntheses demanding high stereocontrol, the dirhodium(II)-catalyzed approach provides an exceptionally efficient, albeit more hazardous, alternative. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can confidently and efficiently synthesize these valuable compounds on a gram scale to accelerate their drug discovery and development efforts.
References
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.RSC Publishing.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.National Institutes of Health (NIH).
- Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation.ResearchGate.
- Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives.ACS Publications.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.PubMed.
- Diazomethane Standard Operating Procedure Template.University of New Mexico, Environmental Health & Safety.
- Diazomethane - Division of Research Safety.University of Illinois.
- Diazomethane - Safety Data Sheet.ChemicalBook.
- Cyclopropanation.Wikipedia.
- Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and...ResearchGate.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.MDPI.
- Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.National Institutes of Health (NIH).
- Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin.Repository.arizona.edu.
- Cyclopropanation of Alkenes.Master Organic Chemistry.
- Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives.RSC Publishing.
- Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives.ProQuest.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.Beilstein Journals.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.ResearchGate.
- Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation.ResearchGate.
- 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors.Semantic Scholar.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 6. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Incorporating 3-Azabicyclo[3.1.0]hexan-1-ylmethanol into Peptide Mimics
Abstract
The rational design of peptide mimics (peptidomimetics) is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds to induce and stabilize desired secondary structures, thereby enhancing receptor affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the incorporation of a promising scaffold, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, into peptide sequences. We will delve into the synthetic rationale, step-by-step solid-phase peptide synthesis (SPPS) protocols, and methods for conformational analysis, offering researchers, scientists, and drug development professionals a practical guide to leveraging this unique building block.
Introduction: The Rationale for Constrained Scaffolds
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and a high degree of conformational flexibility, which can lead to off-target effects. Peptidomimetics are designed to retain the essential pharmacophoric elements of a natural peptide while being integrated into a more robust and structurally defined backbone[1]. The 3-Azabicyclo[3.1.0]hexane framework is a valuable structural motif found in numerous biologically active compounds and is increasingly used in pharmaceutical design[2][3]. Its rigid, bicyclic nature serves to lock the peptide backbone into a specific conformation, which can mimic protein secondary structures like β-turns and helices[4][5][6]. The incorporation of this compound, in particular, introduces a functionalized, constrained proline-like element that can significantly influence the biological activity and pharmacokinetic properties of the resulting peptide mimic.
The 3-azabicyclo[3.1.0]hexane system is particularly attractive as it provides a rigid scaffold that can be functionalized to explore the importance of side-chain topography for molecular recognition[1]. This guide will provide the necessary protocols to synthesize and integrate this valuable building block into peptide chains.
Synthesis of the Core Scaffold: (3-Azabicyclo[3.1.0]hexan-1-yl)methanol
Recent advancements have led to various efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, often employing transition-metal-catalyzed reactions[7]. A common strategy involves the cyclopropanation of a suitable pyrroline precursor. Below is a representative protocol for the synthesis of the Boc-protected form of the title compound, which is ready for peptide synthesis.
Protocol 2.1: Synthesis of Boc-protected this compound
This protocol outlines a general approach. Researchers should consult the primary literature for specific reaction conditions and scale-up considerations.
Materials:
-
Appropriate pyrroline precursor
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Diazomethane or a suitable carbene precursor
-
Solvents: Dioxane, Water, Ethyl Acetate
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of the Pyrroline Nitrogen: Dissolve the starting exo-3-azabicyclo[3.1.0]hexan-6-ylmethanol in a 3:2 mixture of dioxane and water. Add sodium hydroxide followed by di-tert-butyl dicarbonate[8].
-
Reaction Monitoring: Stir the reaction mixture for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[8].
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the Boc-protected product[8].
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered or unnatural amino acids into a growing peptide chain using SPPS requires modifications to standard protocols to ensure efficient coupling[9][10]. The bicyclic structure of this compound presents such a challenge.
Workflow for SPPS Incorporation
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol | 419572-18-2 [chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol as a Constrained Chiral Building Block in Modern Synthesis
Introduction: Embracing Conformational Rigidity for Stereochemical Control
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for novel chiral building blocks that offer precise three-dimensional control is insatiable. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold, prized for its conformational rigidity and its ability to serve as a bioisostere for proline and other cyclic amines.[1][2] This application note delves into the practical utility of a key derivative, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, as a versatile chiral synthon. Its unique bicyclic structure, featuring a fused cyclopropane ring, locks the five-membered ring into a defined conformation, thereby providing an exceptional platform for stereocontrolled transformations. This guide will provide detailed insights and actionable protocols for the synthesis and application of this valuable building block for researchers and professionals in medicinal chemistry and organic synthesis.
The inherent strain of the cyclopropane ring and the defined spatial orientation of the substituents make the 3-azabicyclo[3.1.0]hexane core a powerful tool for influencing the stereochemical outcome of reactions.[3] The presence of both a primary alcohol and a secondary amine offers two distinct points for diversification, allowing for the construction of complex molecular architectures with a high degree of stereochemical purity.
Enantioselective Synthesis: Accessing the Chiral Scaffolds
The cornerstone of utilizing this compound as a chiral building block is its efficient and scalable enantioselective synthesis. While various methods exist for the construction of the 3-azabicyclo[3.1.0]hexane core, a particularly robust and scalable approach involves the reduction of an N-benzylated dioxo-azabicyclo[3.1.0]hexane carboxylate intermediate.[4] This method provides excellent control over the relative stereochemistry of the bicyclic system.
Protocol 1: Kilogram-Scale Synthesis of ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
This protocol is adapted from a documented kilogram-scale synthesis and provides a reliable method for obtaining the N-benzyl protected precursor to the chiral building block.[4]
Workflow for the Synthesis of a Key Precursor
Caption: Synthetic workflow for a key N-benzyl protected precursor.
Materials and Reagents:
-
Cyclopropane-1,1-dicarboxylic acid anhydride
-
Benzylamine
-
Triethylamine
-
Acetone
-
Acetic Anhydride
-
Sodium Acetate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Red-Al® (65% w/w in toluene)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (conc.)
-
Water
Step-by-Step Procedure:
-
Synthesis of (1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid:
-
To a suitable reactor, charge the anhydride, acetone, and triethylamine.
-
Add benzylamine and stir the reaction mixture at room temperature.
-
After completion, concentrate the mixture to remove acetone.
-
Add sodium acetate and acetic anhydride, and heat the mixture to reflux.
-
After cooling, the product can be isolated.
-
-
Synthesis of (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate:
-
Dissolve the carboxylic acid from the previous step in ethanol at an elevated temperature.
-
Add concentrated sulfuric acid and maintain the temperature.
-
Upon completion, cool the reaction mixture to crystallize the product, which is then isolated by filtration.
-
-
Synthesis of ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol:
-
To a solution of the ethyl ester in THF, add Red-Al® solution at a controlled temperature (15-30 °C).
-
Stir the reaction mixture until the reaction is complete.
-
Carefully quench the reaction with water and adjust the pH with concentrated HCl to facilitate product isolation.
-
Expected Yield and Purity:
This multi-step synthesis has been reported to be scalable to the kilogram level with good overall yields.[4] Purity is typically assessed by NMR and chromatographic methods.
Strategic Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral building block to introduce stereocenters in a predictable manner. The rigid bicyclic framework allows for effective facial discrimination in reactions involving either the nitrogen or the oxygen functionality.
N-Functionalization: Building Chiral Amines
The secondary amine of the 3-azabicyclo[3.1.0]hexane core is a key handle for introducing molecular diversity. Following debenzylation of the precursor from Protocol 1 (typically via catalytic hydrogenation), the free amine can undergo a variety of transformations.
Conceptual Reaction Scheme for N-Functionalization
Caption: Diverse pathways for N-functionalization.
Protocol 2: Diastereoselective Reductive Amination
This protocol illustrates a general procedure for the diastereoselective addition of the chiral amine to a prochiral ketone.
Materials and Reagents:
-
((1R,5S)-3-Azabicyclo[3.1.0]hexan-1-yl)methanol
-
Prochiral ketone (e.g., acetophenone)
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid (catalytic)
Step-by-Step Procedure:
-
Dissolve ((1R,5S)-3-Azabicyclo[3.1.0]hexan-1-yl)methanol and the ketone in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in portions, maintaining the temperature below 30 °C.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Rationale for Stereoselectivity: The rigid bicyclic structure of the amine directs the approach of the hydride reagent to one face of the intermediate iminium ion, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity will depend on the steric bulk of the ketone substituents.
O-Functionalization: Leveraging the Hydroxymethyl Group
The primary alcohol of this compound can be readily functionalized to introduce a variety of groups or to serve as a handle for further synthetic transformations.
Protocol 3: Synthesis of a Chiral Ether
This protocol describes a general method for the synthesis of an ether derivative via a Williamson ether synthesis.
Materials and Reagents:
-
N-protected ((1R,5S)-3-Azabicyclo[3.1.0]hexan-1-yl)methanol (e.g., N-Boc protected)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of N-protected ((1R,5S)-3-Azabicyclo[3.1.0]hexan-1-yl)methanol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Illustrative)
| Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio |
| Reductive Amination | Acetophenone | N-(1-phenylethyl) derivative | >85 | >90:10 |
| Williamson Ether Synthesis | Benzyl Bromide | O-benzyl ether | >90 | N/A |
Note: The values presented are illustrative and may vary depending on the specific substrates and reaction conditions.
Applications in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural component in a variety of biologically active molecules. Its rigid nature helps to lock the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[5][6] Derivatives of this compound have been incorporated into compounds targeting a range of diseases.
Examples of Therapeutic Areas:
-
Antiviral Agents: The constrained ring system can mimic the proline residue in viral protease inhibitors.[7]
-
Neuroactive Compounds: The scaffold has been used in the development of ligands for various receptors in the central nervous system.
-
Enzyme Inhibitors: The defined stereochemistry of the building block is crucial for precise interactions within enzyme active sites.
Conclusion
This compound is a powerful and versatile chiral building block for modern organic synthesis. Its rigid, bicyclic structure provides an excellent platform for the stereocontrolled introduction of new chiral centers. The protocols and insights provided in this application note are intended to empower researchers to leverage the unique properties of this synthon in the design and synthesis of complex, stereochemically defined molecules for a wide range of applications, from drug discovery to materials science. The scalability of the synthesis of its precursors further enhances its attractiveness for industrial applications.
References
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. Available at: [Link]
-
Supporting Information: Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a potent ACK1 inhibitor. Available at: [Link]
- GlaxoSmithKline LLC. (2015). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents. EP2070922B1.
- Jiangsu Hengrui Medicine Co., Ltd. (2023). Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof. Google Patents. CA3224105A1.
-
Popov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-847. Available at: [Link]
-
Adrio, J., et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 56(84), 12777-12780. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. Available at: [Link]
-
Chaki, B. M., et al. (2020). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Angewandte Chemie International Edition, 59(23), 9069-9074. Available at: [Link]
-
Barashkova, K. A., et al. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Synthesis, 53(24), 4547-4566. Available at: [Link]
- Pfizer Inc. (2020). Compounds for treating Huntington's disease. Google Patents. US11407753B2.
-
PubChem. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Available at: [Link]
-
Feng, J., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(13), 4121-4125. Available at: [Link]
-
Wang, Z., et al. (2021). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(44), 9736-9740. Available at: [Link]
-
Vaddamaneni, S. (2021). DIASTEREOSELECTIVE OXIDOPYRYLIUM-OLEFIN [5+2]- CYCLOADDITION, DESIGN AND SYNTHESIS OF A NOVEL CLASS OF SARS-COV-2 3CL PROTEASE INHIBITORS. Purdue University Graduate School. Available at: [Link]
Sources
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. US11407753B2 - Compounds for treating Huntington's disease - Google Patents [patents.google.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. CA3224105A1 - Nitrogen-containing heterocyclic compound, and preparation method therefor, intermediate thereof, and application thereof - Google Patents [patents.google.com]
- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles. As Senior Application Scientists, our goal is to not only provide solutions but to explain the underlying chemistry to empower your research.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction to reduce a N-protected 3-azabicyclo[3.1.0]hexane-1-carboxylate ester with a hydride reagent (e.g., LiAlH₄) is showing a low yield of the desired alcohol, and my crude NMR shows multiple unexpected signals. What are the likely byproducts?
Answer:
This is a common challenge in the reduction of esters within the strained 3-azabicyclo[3.1.0]hexane framework. The primary issues often revolve around over-reduction or rearrangement of the bicyclic system, especially under harsh conditions.
Likely Byproducts and Their Formation Mechanisms:
-
Ring-Opened Aminodiol: The most probable byproduct results from the reductive cleavage of the C1-C5 bond of the cyclopropane ring. Hydride attack can lead to the opening of the strained three-membered ring, followed by reduction of the ester. This is particularly prevalent if the reaction is run at elevated temperatures or for extended periods.
-
Over-Reduced Species: While less common for the bicyclic core itself, if other reducible functional groups are present on the nitrogen protecting group (e.g., a benzyl group), you may observe their reduction as well.
Troubleshooting and Mitigation Strategies:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent. Consider using a milder reagent such as sodium borohydride (NaBH₄) in a protic solvent, or diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to achieve a more controlled reduction of the ester to the aldehyde, which can then be further reduced to the alcohol in a separate step if necessary.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize the energy available for the ring-opening side reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed, preventing prolonged exposure to the reducing agent.
Question 2: During the N-deprotection of a Boc-protected this compound using strong acid (e.g., TFA), I'm observing significant decomposition of my product. What is happening and how can I avoid it?
Answer:
The 3-azabicyclo[3.1.0]hexane core, while relatively stable, can be susceptible to acid-catalyzed rearrangements or decomposition, especially in the presence of a nucleophilic counter-ion.
Likely Byproducts and Their Formation Mechanisms:
-
Rearranged Piperidine Derivatives: Under strongly acidic conditions, protonation of the hydroxyl group can lead to water elimination and formation of a carbocation. This carbocation can then undergo rearrangement of the bicyclic system to form more stable piperidine-based structures.
-
Products of Nucleophilic Attack: If the acid used has a nucleophilic counter-ion (e.g., HCl, HBr), this nucleophile can attack the carbocation intermediate, leading to halogenated byproducts.
Troubleshooting and Mitigation Strategies:
-
Milder Deprotection Conditions: Instead of strong, neat acids, consider using milder conditions. A common and effective method is bubbling HCl gas through a solution of the protected compound in an anhydrous solvent like dioxane or methanol.[1][2][3] Alternatively, using reagents like oxalyl chloride in methanol can provide a mild deprotection pathway.[1][3] Mechanochemical methods using p-toluenesulfonic acid have also been reported to be effective and solvent-free.[4]
-
Scavengers: The addition of a scavenger, such as anisole or thioanisole, can help to trap the reactive tert-butyl cation that is formed during the deprotection, preventing it from reacting with your desired product.
-
Alternative Protecting Groups: If acidic deprotection consistently proves problematic, consider using a protecting group that can be removed under different conditions. For example, a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis, which is a much milder method.
Question 3: My cyclopropanation reaction to form the 3-azabicyclo[3.1.0]hexane ring is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the cyclopropanation is highly dependent on the synthetic route and the reagents used. For instance, in palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, high diastereoselectivities are often observed.[5]
Factors Influencing Diastereoselectivity:
-
Catalyst: The choice of catalyst and its ligands can have a profound impact on the stereochemical outcome. Chiral catalysts are often employed to induce enantioselectivity, and the steric bulk of the catalyst can influence which face of the alkene is approached.
-
Substrate Control: The steric and electronic properties of the substituents on the alkene and the carbene precursor can direct the cyclopropanation to a preferred face of the molecule.
-
Reaction Conditions: Temperature and solvent can also play a role in the diastereoselectivity of the reaction.
Strategies for Improving Stereoselectivity:
-
Catalyst Screening: If you are using a catalytic method, screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.
-
Substrate Modification: It may be possible to modify the substrate to introduce a directing group that will favor the formation of one diastereomer over the other.
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the substrate can effectively control the stereochemistry of the cyclopropanation, and the auxiliary can be removed in a subsequent step.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
Several synthetic strategies have been developed to access the 3-azabicyclo[3.1.0]hexane framework.[6][7][8] Some of the most common approaches include:
-
Intramolecular Cyclopropanation: This often involves the decomposition of a diazo compound in the presence of a suitable catalyst to generate a carbene, which then undergoes an intramolecular reaction with an alkene to form the cyclopropane ring.[9]
-
1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with a cyclopropene derivative can be a powerful method for constructing the bicyclic system.[10]
-
Palladium-Catalyzed Cyclopropanation: The reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst can provide efficient access to 3-azabicyclo[3.1.0]hexane derivatives.[5]
-
From Cyclopropanecarboxamides: A sequence involving Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation of 2-iodocyclopropanecarboxamides has been reported.[11]
How can I purify this compound from its byproducts?
Purification typically involves standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the compounds to be separated.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
What analytical techniques are best for identifying byproducts in my reaction mixture?
A combination of analytical techniques is generally required for unambiguous identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the major components in your reaction mixture. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to elucidate the connectivity of complex molecules.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the components in your mixture, which can provide strong clues as to their identities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups (e.g., O-H for the alcohol, C=O for any remaining ester).
Visualizing Reaction Pathways
To better understand the formation of the desired product and a key byproduct, the following diagrams illustrate the relevant reaction mechanisms.
Diagram 1: Desired Reaction - Reduction of Ester to Alcohol
Caption: General workflow for the reduction of the ester to the desired alcohol.
Diagram 2: Side Reaction - Reductive Ring Opening
Caption: Formation of a ring-opened byproduct under harsh reduction conditions.
References
-
ResearchGate. Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and...[Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.[Link]
-
ACS Publications. A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides.[Link]
-
RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[Link]
-
NIH. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines.[Link]
-
ResearchGate. Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates | Request PDF.[Link]
-
PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.[Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
- Google P
-
PubMed. Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes.[Link]
-
Semantic Scholar. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.[Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.[Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
- Google Patents. Derivatives of 3-azabicyclo(3.1.0)
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Azabicyclo[3.1.0]hexane Cyclopropanation
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives via catalytic cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical structural motif. The 3-azabicyclo[3.1.0]hexane core is a key component in a variety of biologically active compounds and pharmaceuticals.[1][2][3] Achieving an efficient and selective cyclopropanation is crucial for the successful synthesis of these molecules. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the cyclopropanation to form 3-Azabicyclo[3.1.0]hexane?
A1: There isn't a single optimal catalyst loading, as it is highly dependent on the specific catalyst, substrates, and reaction scale. For laboratory-scale syntheses, catalyst loadings typically range from 0.01 mol% to 5 mol%.[4] However, recent advancements have demonstrated that with the right choice of catalyst and conditions, loadings as low as 0.005 mol% can be highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[1][5][6][7] For industrial applications, extensive optimization is performed to minimize catalyst loading for economic and environmental reasons.
Q2: How does the choice of catalyst affect the diastereoselectivity of the cyclopropanation?
A2: The choice of catalyst, particularly the ligands attached to the metal center (commonly rhodium), plays a pivotal role in determining the diastereoselectivity of the reaction. The steric and electronic properties of the ligands influence the trajectory of the alkene approaching the metal-carbene intermediate, thus dictating the stereochemical outcome. For instance, in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, different dirhodium catalysts can be used to selectively form either the exo- or endo- diastereomer of the 3-azabicyclo[3.1.0]hexane product.[5]
Q3: My reaction is giving low yields. What are the most common causes?
A3: Low yields in this cyclopropanation can stem from several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvents, or by exposure to air and moisture.[8]
-
Diazo Compound Decomposition: Diazo compounds can be unstable and may decompose before reacting with the alkene, especially in the presence of acidic impurities or at elevated temperatures.[8]
-
Suboptimal Reaction Conditions: The temperature, solvent, and concentration may not be optimal for your specific substrate and catalyst combination.
-
Insufficient Catalyst Loading: While the goal is to use minimal catalyst, too low a loading can result in incomplete conversion.[8]
Q4: Is it necessary to add the diazo compound slowly?
A4: Yes, for many cyclopropanation reactions, the slow addition of the diazo compound using a syringe pump is crucial.[8] This practice helps to maintain a low concentration of the diazo compound in the reaction mixture, which minimizes side reactions such as dimerization of the carbene intermediate.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Deactivation | 1. Verify Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored correctly under an inert atmosphere. 2. Use Anhydrous and Degassed Reagents: Many cyclopropanation catalysts are sensitive to air and moisture. Use freshly distilled, anhydrous solvents and degas them prior to use. Ensure all glassware is thoroughly oven-dried.[8] 3. Check for Impurities: Impurities in the alkene or diazo compound can poison the catalyst. Purify starting materials if necessary. |
| Suboptimal Reaction Temperature | 1. Temperature Screening: The optimal temperature can be highly system-dependent. For the Rh₂(esp)₂-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, increasing the temperature from room temperature to 90 °C significantly improved the yield.[5][7] Perform small-scale reactions at a range of temperatures (e.g., 25 °C, 50 °C, 70 °C, 90 °C) to find the optimum. |
| Incorrect Catalyst Loading | 1. Incremental Increase: If you suspect the catalyst loading is too low, incrementally increase it (e.g., from 0.1 mol% to 1 mol%, then to 2 mol%) to see if the yield improves. Note that simply increasing the catalyst amount may not always be the most efficient solution and can lead to increased side reactions. |
| Diazo Compound Instability | 1. Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This minimizes decomposition and side reactions.[8] 2. Check Purity: Ensure the diazo compound is pure and free from acidic impurities that can cause it to decompose.[8] |
Issue 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | 1. Catalyst Screening: The diastereoselectivity is highly dependent on the catalyst's ligand sphere. Screen a variety of catalysts with different steric and electronic properties. For example, in dirhodium(II)-catalyzed reactions, catalysts like Rh₂(OAc)₄, Rh₂(esp)₂, and chiral prolinate-derived catalysts can offer different levels of stereocontrol.[5][9] 2. Consider Ligand Bulk: The steric bulk of the catalyst and its ligands can significantly influence the facial selectivity of the cyclopropanation.[8] |
| Reaction Temperature | 1. Temperature Optimization: Temperature can affect the transition state energies leading to different diastereomers. Analyze the product ratio at various temperatures to determine the optimal condition for your desired isomer. |
| Solvent Effects | 1. Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalytic intermediate and, consequently, the diastereoselectivity. Screen a range of solvents (e.g., dichloromethane, toluene, hexane). |
Issue 3: Catalyst Deactivation During the Reaction
| Possible Cause | Troubleshooting Steps |
| Presence of Nucleophilic Impurities | 1. Additives: In some cases, additives can be used to selectively deactivate "poisonous" nucleophiles that might interfere with the catalyst. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to have a profound effect on catalyst enantioselectivity, reactivity, and substrate scope in rhodium-catalyzed asymmetric cyclopropanations.[10] |
| Product Inhibition | 1. Monitor Reaction Progress: Use analytical techniques like NMR or GC-MS to monitor the reaction kinetics.[11] If the reaction stalls at a certain conversion, product inhibition might be the cause. In such cases, it may be necessary to adjust the initial substrate concentration or consider a different reactor setup (e.g., continuous flow). |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Reaction Setup: In a series of oven-dried vials, add the alkene substrate (e.g., N-Boc-2,5-dihydropyrrole, 1.0 mmol) and the desired anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Catalyst Addition: To each vial, add a different loading of the dirhodium(II) catalyst (e.g., 0.01 mol%, 0.1 mol%, 0.5 mol%, 1.0 mol%).
-
Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (5 mL). Using a syringe pump, add the diazo solution to each reaction vial over a period of 4-8 hours at the desired temperature.[8]
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Analysis: Quench the reaction, and purify the crude product by flash column chromatography. Analyze the yield and diastereomeric ratio of the 3-azabicyclo[3.1.0]hexane product for each catalyst loading to determine the optimal condition.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Diastereoselectivity in a Representative Rhodium-Catalyzed Cyclopropanation
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | 0.01 | 35 | 5:1 |
| 2 | 0.1 | 78 | 5.2:1 |
| 3 | 0.5 | 92 | 5.3:1 |
| 4 | 1.0 | 95 | 5.3:1 |
| 5 | 2.0 | 95 | 5.2:1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions.
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium (lCNC).
- Optimizing Catalyst Loading for Cyclopropane Synthesis: A Technical Support Center. Benchchem.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters.
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. ETD.
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed.
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Request PDF. ResearchGate.
- NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope.
- Technical Support Center: Optimizing Cyclopropanation Reactions. Benchchem.
- Ring-Strain-Driven Catalytic Carbene Formation–Cyclopropanation–Aza-Cope Rearrangement Cascade: A Facile Entry to Fused Dihydroazepines from 1,3-Dienyltriazoles. Thieme E-Books & E-Journals.
- Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate.
- Technical Support Center: Troubleshooting Low Yield ... Benchchem.
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
- Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). Semantic Scholar.
- Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PMC - NIH.
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC - NIH.
- Analysis of reaction products from the cyclopropanation process. a–e... ResearchGate.
- Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC - NIH.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PMC - PubMed Central.
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Organic Process Research & Development.
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. PMC - NIH.
- Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC - NIH.
- Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal.
- Novel methods for the preparation of 3-azabicyclo[3.1.0]hexane-6-carboxamide derivatives. Unknown Source.
- Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar ... Unknown Source.
- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate.
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Unknown Source.
- Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate.
- Commonly used methods for cyclopropanation reactions. ResearchGate.
- Enantioselective Intramolecular Cyclopropanation of N-Allylic- and N-Homoallylic Diazoacetamides Catalyzed by Chiral Dirhodium(II) Catalysts. Sci-Hub.
- Enantioselective Catalytic Intramolecular Cyclopropanation of Allylic . alpha.‐Diazopropionates Optimized with Dirhodium(II) Tetrakis(methyl 2‐ oxazolidinone‐4(S or R). Sci-Hub.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
- Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester.
- Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews (RSC Publishing).
- Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium( II) Carboxamide Catalysts. Sci-Hub.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
improving diastereoselectivity in 3-Azabicyclo[3.1.0]hexane synthesis
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.0]hexane. This bicyclic scaffold is a critical structural motif in medicinal chemistry, appearing in various drug candidates and biologically active compounds.[1][2] Achieving high diastereoselectivity during its synthesis is a common yet significant challenge for researchers. This guide provides practical, in-depth solutions to common issues encountered in the laboratory, structured in a question-and-answer format to directly address your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core, and how do they differ in controlling stereochemistry?
A: The most prevalent methods involve the construction of the cyclopropane ring onto a pyrrolidine or dihydropyrrole precursor. The two dominant strategies are:
-
Metal-Catalyzed Cyclopropanation: This involves the reaction of an alkene (e.g., N-protected 2,5-dihydropyrrole) with a carbene precursor, typically a diazo compound, catalyzed by a transition metal complex (most commonly rhodium or copper).[3][4] Diastereoselectivity (exo vs. endo) is primarily controlled by the steric and electronic properties of the catalyst's ligands.
-
1,3-Dipolar Cycloaddition: This [3+2] cycloaddition reaction occurs between an azomethine ylide and a cyclopropene derivative.[5][6][7] This method is particularly powerful for creating highly substituted systems with multiple stereocenters. Diastereoselectivity is governed by the facial selectivity of the approach of the two components, often directed by a chiral catalyst system.[7][8]
Other notable methods include cascade reactions from acyclic precursors and intramolecular cyclizations.[9][10][11]
Q2: My reaction is yielding a nearly 1:1 mixture of exo and endo diastereomers. What is the most common cause and the first parameter I should investigate?
A: A non-selective reaction is often a sign that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The first and most impactful parameter to investigate is reaction temperature . Lowering the temperature often enhances selectivity by amplifying small energy differences between the competing reaction pathways.[12] If temperature modification is ineffective, the next step is to scrutinize the catalyst system, as its structure is the primary determinant of stereocontrol.
Q3: How can I reliably determine the diastereomeric ratio (d.r.) and assign the stereochemistry (exo vs. endo) of my products?
A: The most common method for determining the d.r. is by analyzing the crude reaction mixture using high-resolution ¹H NMR spectroscopy.[13][14] The bridgehead protons on the bicyclic system will have distinct signals and coupling constants for each diastereomer, allowing for integration and ratio calculation. For definitive stereochemical assignment, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable. For example, in the exo isomer, an NOE correlation is typically observed between the bridgehead protons and the substituents on the same face of the cyclopropane ring.[13] In cases where NMR is inconclusive, X-ray crystallography of a suitable solid derivative provides unambiguous proof of stereochemistry.
Troubleshooting Guides: Specific Experimental Issues
Guide 1: Poor Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanations
Q: I am attempting a cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) using Rh₂(OAc)₄, but the exo:endo selectivity is poor. How can I favor the formation of one diastereomer?
A: This is a classic challenge where the choice of catalyst is paramount. While Rh₂(OAc)₄ is a workhorse catalyst, its relatively small ligands offer limited steric direction. To improve diastereoselectivity, you must use a catalyst with more sterically demanding ligands that can better discriminate between the facial approaches of the carbene to the alkene.
Causality & Solution:
The diastereoselectivity in this reaction is dictated by steric interactions in the transition state between the bulky N-Boc protecting group of the dihydropyrrole and the ligands on the rhodium catalyst.
-
To Favor the Exo Isomer: The goal is to create steric clash that disfavors the endo approach. Catalysts with bulky carboxylate ligands, such as dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₂] or dirhodium(II) tetrakis(esp) [Rh₂(esp)₂], are highly effective. The bulky ligands effectively block the endo face, forcing the carbene to add to the exo face of the dihydropyrrole. Recent studies have shown that with Rh₂(esp)₂, excellent exo selectivity can be achieved even at very low catalyst loadings (0.005 mol%).[3][4]
-
To Favor the Endo Isomer: While generally more difficult to obtain as the major product, using catalysts with chiral carboxamidate ligands can sometimes favor the endo isomer. However, a more reliable strategy involves modifying the reaction sequence. One published method involves achieving a modest endo enrichment with a specific catalyst, followed by selective hydrolysis of the unwanted exo-ester, allowing for the isolation of the pure endo-ester.[3]
Data Summary: Catalyst Impact on Diastereoselectivity
| Catalyst | Typical Loading (mol%) | Key Feature | Predominant Isomer | Reference |
| Rh₂(OAc)₄ | 1 - 5 | Standard, less bulky | Low selectivity | [4] |
| Rh₂(TPA)₂ | 0.5 - 2 | Bulky carboxylates | exo | [4] |
| Rh₂(esp)₂ | 0.005 - 0.1 | Highly bulky, rigid | High exo selectivity | [3][4] |
Troubleshooting Workflow: Improving Cyclopropanation Selectivity
Caption: Decision workflow for optimizing diastereoselectivity in Rh(II)-catalyzed cyclopropanations.
Guide 2: Low Enantio- and Diastereoselectivity in Cu-Catalyzed 1,3-Dipolar Cycloadditions
Q: I'm performing a [3+2] cycloaddition of an azomethine ylide with a cyclopropene using a Cu(I)/chiral ligand system, but I'm getting poor enantioselectivity and a mixture of diastereomers. What are the critical parameters to optimize?
A: In catalytic asymmetric 1,3-dipolar cycloadditions, the chiral ligand, solvent, and counter-ion are all crucial for creating a well-defined chiral environment around the metal center. Poor selectivity suggests this environment is not being effectively established or that a background, non-catalyzed reaction is occurring.
Causality & Solution:
The copper catalyst and chiral ligand form a complex that coordinates with the azomethine ylide. The ligand's structure dictates the spatial arrangement of the reactants, controlling the facial selectivity of the cyclopropene's approach and thus determining the stereochemical outcome.[6][8]
-
Ligand Screening is Essential: The ligand is the most critical variable. There is no universal ligand; the optimal choice depends heavily on the specific substrates. Ph-Phosferrox and (R)-Fesulphos are examples of ligands that have proven highly effective, affording excellent yields, diastereoselectivities, and enantioselectivities (up to >99% ee) in specific cases.[5][6][15] It is often necessary to screen a small library of ligands (e.g., BOX, PyBOX, SEGPHOS, Fesulphos) to find the best match for your system.
-
Solvent and Base Choice: The solvent can significantly influence the reaction. Aprotic solvents like CH₂Cl₂ or THF are common.[8] The choice of base used to generate the azomethine ylide (e.g., KOtBu, DBU) can also affect the outcome and should be optimized.[8]
-
Counter-ion Effects: The copper salt used (e.g., Cu(CH₃CN)₄BF₄, CuI) matters. The counter-ion (BF₄⁻, I⁻) can influence the geometry and reactivity of the catalytic complex. If using Cu(I), ensure it is free of oxidizing Cu(II) impurities.
Mechanism Visualization: Ligand-Controlled Selectivity
Caption: Simplified model of how a chiral ligand directs the facial approach of a cyclopropene to a copper-coordinated azomethine ylide.
Key Experimental Protocol
Protocol 1: Gram-Scale, High-Exo Selectivity Cyclopropanation
This protocol is adapted from methodologies demonstrating high diastereoselectivity using low catalyst loadings.[3][4]
Objective: To synthesize exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis(esp) [Rh₂(esp)₂]
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware, oven-dried
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-Boc-2,5-dihydropyrrole (1.0 equiv, e.g., 10.0 g). Dissolve it in anhydrous DCM (e.g., 100 mL).
-
Catalyst Addition: Add the Rh₂(esp)₂ catalyst (0.01 mol %, 0.001 equiv). Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (EDA, 1.1 equiv) in anhydrous DCM (e.g., 50 mL) in a syringe pump.
-
Reaction Execution: Begin the slow, dropwise addition of the EDA solution to the reaction flask over a period of 6-8 hours. Critical: Slow addition is essential to maintain a low concentration of the diazo compound, which prevents dimerization and side reactions and improves selectivity.[12]
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of a small aliquot. The disappearance of the dihydropyrrole starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any residual EDA by adding a few drops of acetic acid. Concentrate the solvent under reduced pressure.
-
Purification: The crude product can often be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure exo-product. The high selectivity of this procedure may, in some cases, allow for isolation by simple crystallization or extraction, avoiding chromatography.[3]
References
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. PubMed. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health (PMC). Available at: [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. Available at: [Link]
-
Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. Available at: [Link]
-
Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. Available at: [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Royal Society of Chemistry. Available at: [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Sci-Hub. Available at: [Link]
-
Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. Available at: [Link]
-
Synthesis of chiral oxa- and azabicyclo[3.1.0]hexanes. ResearchGate. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Royal Society of Chemistry. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]
-
Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. PubMed. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sci-Hub. Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors / Chemical Communications, 2002 [sci-hub.box]
- 11. Synthesis and reaction of 1-azabicyclo[3.1.0]hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Azabicyclo[3.1.0]hexan-1-ylmethanol Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.1.0]hexan-1-ylmethanol and its derivatives. This guide provides in-depth troubleshooting advice and practical protocols to address the common solubility challenges encountered with this unique bicyclic scaffold.
The 3-azabicyclo[3.1.0]hexane core, while a valuable pharmacophore in many biologically active compounds, often presents solubility hurdles due to its rigid, hydrophobic structure.[1][2] This resource is designed to provide you with the foundational knowledge and actionable strategies to overcome these issues, ensuring the reliability of your experimental data and the successful progression of your development pipeline.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered in the lab.
Q1: My this compound derivative, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened?
A: This is a classic case of a compound "crashing out" of solution due to a dramatic change in solvent polarity.[3] While your derivative is likely highly soluble in an aprotic solvent like DMSO, its intrinsic aqueous solubility is much lower. When the DMSO stock is diluted into a large volume of aqueous buffer, the compound's concentration exceeds its solubility limit in that new environment, leading to precipitation.[3][4]
Q2: What is the maximum concentration of DMSO I should use in my in vitro assays?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[3] Exceeding this can not only increase the risk of compound precipitation but may also introduce artifacts or toxicity in biological systems, confounding your results.[3] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[3]
Q3: How does pH affect the solubility of my compound?
A: The 3-azabicyclo[3.1.0]hexane scaffold contains a basic nitrogen atom, making its derivatives likely weak bases.[5][6] Therefore, their aqueous solubility is highly pH-dependent.[6][7]
-
At low pH (acidic conditions): The basic nitrogen is protonated, forming a positively charged ion. This salt form is generally much more soluble in water.
-
At high pH (neutral to basic conditions): The compound exists primarily in its neutral, free base form, which is less polar and thus less soluble in aqueous media.[8]
Precipitation is often observed when moving from a low pH environment (like the stomach) to a higher pH environment (like the intestine).[6][8]
Q4: I need to make a stock solution for animal studies. Should I use a simple aqueous buffer?
A: Unless you have confirmed high aqueous solubility, starting with a simple aqueous buffer is risky. It is often more effective to develop a formulation vehicle using techniques described in this guide, such as creating a salt form in a buffered solution, using cosolvents, or employing complexation agents like cyclodextrins.[9] This ensures the compound remains in solution for accurate dosing.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing and solving solubility problems.
Guide 1: Systematic Approach to Solubility Screening
Before attempting complex formulations, a systematic initial screening is crucial to understand the physicochemical properties of your specific derivative.
Workflow for Initial Solubility Assessment
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
stability testing and degradation pathways of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
A Guide to Stability Testing and Degradation Pathway Analysis
Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexan-1-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability characteristics of this important chemical scaffold. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental hurdles, and ensure the integrity of your stability studies.
This compound is a valuable bicyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] Its unique strained ring system and functional groups—a secondary amine and a primary alcohol—dictate its chemical behavior. A thorough understanding of its stability is not merely an academic exercise; it is a critical regulatory requirement for drug development, essential for ensuring the safety, efficacy, and shelf-life of any resulting active pharmaceutical ingredient (API).[3][4]
This document moves beyond simple protocols to explain the causality behind our experimental recommendations, helping you build robust, self-validating stability programs.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The molecule's stability is governed by three key features:
-
Secondary Amine: The nitrogen atom in the bicyclic ring is a nucleophilic and basic center. It is susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for amines.
-
Primary Alcohol: The hydroxymethyl group (-CH₂OH) can be oxidized to form an aldehyde and subsequently a carboxylic acid.[1] While this typically requires strong oxidizing agents, it is a critical pathway to investigate.
-
Strained Bicyclic System: The molecule contains a cyclopropane ring fused to a pyrrolidine ring. Such strained systems can be susceptible to ring-opening under harsh conditions, particularly strong acidic environments, although they are generally stable under typical handling conditions.
Q2: What are the most probable degradation pathways to investigate in a forced degradation study?
A2: Based on the molecule's structure, the most anticipated degradation pathways under standard stress conditions are:
-
Oxidative Degradation: This is the most likely degradation route. Expect potential formation of the corresponding N-oxide from the secondary amine and/or oxidation of the primary alcohol to an aldehyde or carboxylic acid.[1]
-
Acid-Catalyzed Degradation: While the core structure lacks easily hydrolyzable groups, strong acidic conditions at elevated temperatures could potentially lead to the opening of the highly strained cyclopropane ring.
-
Thermal Degradation: In the absence of moisture, thermal stress may induce dehydration or more complex molecular rearrangements.[5] The specific products are best identified empirically.
-
Photodegradation: When exposed to UV or visible light, degradation may occur through radical-mediated pathways. The outcomes are often difficult to predict and require experimental confirmation.
Q3: How should I design a forced degradation study that is compliant with ICH guidelines?
A3: A robust forced degradation study aims to produce a target degradation of 5-20% to ensure that the analytical methods are truly stability-indicating without completely destroying the sample.[3][6] Your study design should include the following conditions, along with appropriate controls (sample in solvent, protected from the stressor):
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 80°C for 48 hours.
-
Photostability: Solution and solid samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
It is crucial to monitor the extent of degradation at intermediate time points to avoid excessive decomposition.
Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method must be able to resolve the parent peak from all potential degradation products and impurities. For this compound, a reverse-phase HPLC method is recommended:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Gradient: A gradient elution is necessary to separate the polar parent compound from potentially less polar degradants. Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) and optimize from there.
Troubleshooting Guides
Problem 1: I am not observing any significant degradation under the recommended stress conditions.
-
Causality: this compound may be a highly stable molecule under the initial conditions tested.[7] The purpose of a forced degradation study is to induce degradation to validate the analytical method.[4]
-
Troubleshooting Steps:
-
Increase Stress Severity Incrementally: For hydrolytic studies, increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or the temperature (e.g., to 80°C). For oxidative stress, increase the H₂O₂ concentration (e.g., to 10-30%).
-
Extend Exposure Time: Double the duration of the study and analyze samples at extended time points.
-
Reflux Conditions: For hydrolytic stability, refluxing the sample may be necessary to achieve sufficient degradation.
-
Validate Your Control: Ensure your time-zero and control samples show no degradation to confirm the issue is with the stress condition and not the initial sample integrity.
-
Problem 2: My HPLC analysis shows a poor peak shape (e.g., tailing) for the parent compound.
-
Causality: The secondary amine in the molecule is basic and can interact with residual acidic silanol groups on standard silica-based C18 columns. This secondary interaction leads to peak tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0 using formic or phosphoric acid). This protonates the amine to a single species (R₂NH₂⁺), minimizing interactions with silanols.
-
Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are specifically designed to reduce silanol interactions and are highly recommended for analyzing basic compounds.
-
Add a Competing Base: As a traditional approach, adding a small amount of a competing amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can saturate the active silanol sites, improving the peak shape of the analyte.
-
Problem 3: The mass balance of my forced degradation study is below 95%.
-
Causality: Poor mass balance indicates that not all components are being accounted for by the analytical method. This can happen if degradants are non-UV active, volatile, or have precipitated from the solution.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector to identify non-chromophoric degradants.
-
Employ LC-MS: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It can detect and help identify degradants even if they lack a UV chromophore and provides valuable mass information for structural elucidation.
-
Check for Precipitation: Visually inspect stressed samples for any precipitate. If observed, dissolve the sample in a stronger organic solvent and re-analyze to see if additional peaks appear.
-
Consider Volatility: If thermal degradation is being performed, degradants could be volatile. A headspace Gas Chromatography (GC) analysis might be necessary in such specific cases.
-
Experimental Protocols & Data Presentation
Protocol 1: Standard Forced Degradation Study
This protocol outlines the workflow for subjecting this compound to a range of stress conditions.
1. Preparation:
- Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Prepare stressor solutions: 1 M HCl, 1 M NaOH, and 30% H₂O₂.
2. Stress Sample Preparation:
- For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution (or diluent for the control). This results in a final analyte concentration of 0.5 mg/mL.
- Acid Hydrolysis: Add 1 M HCl. Heat at 80°C.
- Base Hydrolysis: Add 1 M NaOH. Heat at 80°C.
- Oxidation: Add 3% H₂O₂ (diluted from 30% stock). Keep at room temperature.
- Thermal (Solution): Use the stock solution diluted with the 50:50 solvent. Heat at 80°C.
- Thermal (Solid): Place ~5 mg of solid compound in a vial. Heat at 80°C.
- Photostability: Expose both the stock solution and solid compound to light conditions as per ICH Q1B. Wrap a control sample in aluminum foil.
3. Sampling and Analysis:
- Withdraw aliquots at T=0, 8, 24, and 48 hours.
- For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before dilution and injection.
- Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
- Analyze by a validated stability-indicating HPLC method.
4. Data Interpretation:
- Calculate the percentage of degradation.
- Check for peak purity of the parent compound.
- Calculate the mass balance across all conditions.
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Potential ring-opening products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80°C | Generally stable; minimal degradation expected |
| Oxidation | 3-30% H₂O₂ | Room Temperature | N-oxide, Aldehyde, Carboxylic Acid |
| Thermal (Dry Heat) | 80-105°C | 48-72 hours | Dehydration products, rearrangements |
| Photolysis | ICH Q1B Light Box | >1.2M lux hours | Radical-derived products |
Protocol 2: Baseline Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust analytical method.
1. Chromatographic Conditions:
- Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection: 210 nm
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
3. Method Validation Checks:
- Inject a mixture of all stressed samples (after appropriate dilution) to confirm that all degradation product peaks are resolved from the parent peak and from each other.
- Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in stability testing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. combi-blocks.com [combi-blocks.com]
scale-up challenges for the synthesis of 3-Azabicyclo[3.1.0]hexane compounds
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Scale-Up Challenges
Welcome to the technical support center dedicated to the synthesis of 3-Azabicyclo[3.1.0]hexane and its derivatives. This valuable structural motif is a cornerstone in medicinal chemistry, appearing in a range of biologically active molecules, from antibiotics to central nervous system agents.[1][2] However, transitioning these syntheses from the bench to a larger scale introduces a unique set of challenges rooted in the inherent ring strain of the bicyclic system and the reactive intermediates often employed.[3][4]
This guide, structured in a practical question-and-answer format, is designed to provide you, the practicing scientist, with actionable troubleshooting strategies and a deeper understanding of the causality behind common scale-up failures.
Section 1: Troubleshooting Guide - Reaction & Process Control
Scaling a reaction is not merely about using larger flasks and more reagents; it's a discipline where principles of chemical engineering intersect with organic chemistry.[5] Physical parameters that are negligible at the 100 mg scale—such as heat transfer, mass transfer, and addition rates—become critical determinants of success at the kilogram scale.
Q1: My cyclopropanation reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes and how can I fix it?
This is one of the most common scale-up issues. The problem often lies in compromised heat and mass transfer, which can affect reaction kinetics and catalyst stability.
Potential Cause 1: Inefficient Heat Transfer & Localized Hotspots The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[5] Exothermic cyclopropanation reactions, especially those using diazo compounds or Simmons-Smith reagents, can generate heat faster than it can be dissipated in a large reactor.[4] This leads to localized "hotspots."
-
Why it Matters: Hotspots can cause thermal decomposition of sensitive reagents (like diazoacetates), degradation of the product, and acceleration of side reactions, leading to a complex impurity profile. In the worst-case scenario, it can lead to a dangerous thermal runaway.[5]
-
Troubleshooting & Optimization:
-
Control Addition Rate: Do not add the reactive agent (e.g., diazo compound, ylide precursor) all at once. Use a syringe pump for controlled, slow addition, allowing the cooling system to keep pace with heat generation.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer and baffle system to promote efficient mixing and uniform temperature distribution. A simple magnetic stir bar is insufficient for large volumes.
-
Dilution: While it may seem counterintuitive, running the reaction at a slightly lower concentration can sometimes improve performance at scale by making the heat output more manageable.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the external cooling bath temperature, to get an accurate reading of the reaction's thermal behavior.
-
Potential Cause 2: Poor Mixing and Mass Transfer Inadequate mixing can lead to localized high concentrations of one reactant as it's being added.
-
Why it Matters: For reactions involving metal catalysts, poor mixing can lead to catalyst deactivation or precipitation. In the case of using N-tosylhydrazones with a base to generate diazo compounds in situ, inefficient mixing can lead to competing side reactions of the hydrazone before it can react to form the desired carbene.[6]
-
Troubleshooting & Optimization:
-
Reactor Geometry: Use a reactor with a geometry that promotes good mixing (e.g., a jacketed reactor with baffles).
-
Stirrer Design: The type of impeller matters. A pitch-blade turbine or anchor stirrer may be more effective than a simple paddle for viscous solutions.
-
Addition Point: Add the limiting reagent subsurface, near the impeller, to ensure it is dispersed rapidly into the bulk solution.
-
Q2: I'm observing new, significant impurities on a larger scale that were minor byproducts in my lab-scale experiments. How do I identify and mitigate them?
The appearance of new impurities is often linked to the extended reaction times and higher temperatures (even localized ones) common in scaled-up processes.
Common Impurity Pathways:
-
Carbene Dimerization: In metal-catalyzed reactions with diazo compounds, if the alkene substrate concentration is locally depleted due to poor mixing, the carbene intermediate can react with itself to form olefins (e.g., diethyl maleate or fumarate from ethyl diazoacetate).[7]
-
Solvent Insertion: Highly reactive carbenes can insert into C-H bonds of the solvent, especially if the desired reaction with the alkene is slow.
-
Ring-Opening: The strained 3-azabicyclo[3.1.0]hexane ring can be susceptible to cleavage under harsh conditions (e.g., prolonged exposure to acid or base during work-up, or high temperatures).
Troubleshooting & Optimization Workflow:
The following workflow can help systematically diagnose and solve impurity issues during scale-up.
Caption: Troubleshooting workflow for impurity analysis.
Section 2: Troubleshooting Guide - Work-up and Purification
Isolating a pure product at scale requires different techniques than those used in a research lab. Gravity filtration, large-scale extractions, and crystallization become the workhorses, while chromatography is often a last resort.
Q3: My product is an amine, and I'm struggling with emulsions during aqueous work-up at a large scale. How can I break them and improve phase separation?
Emulsions are common when dealing with basic amines, especially after quenching a reaction with an aqueous base.
-
Why it Matters: Stable emulsions make phase separation impossible, trapping product and leading to significant yield loss. They also complicate waste disposal.
-
Troubleshooting & Optimization:
-
Add Brine: After the initial quench, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by "salting out" the organic components.
-
Change the pH: Sometimes, carefully adjusting the pH away from the pKa of the amine can help. For example, making the aqueous layer more basic (pH > 10) can deprotonate any ammonium salts that may be acting as surfactants.
-
Filter Through Celite®: For persistent emulsions, filtering the entire mixture through a pad of diatomaceous earth (Celite®) can physically disrupt the emulsified droplets.
-
Solvent Swap: If the reaction solvent is partially water-miscible (like THF), perform a solvent swap via distillation and replace it with a more immiscible solvent (like toluene or MTBE) before the aqueous wash.
-
Q4: Column chromatography was easy on the lab scale, but it's not practical for 500g of crude product. What are my options for non-chromatographic purification?
The ideal scale-up process avoids chromatography. The best strategy is to develop a robust crystallization procedure.
Strategy 1: Salt Formation and Crystallization This is a classic and highly effective technique for purifying amines.[8]
-
How it Works: React your basic 3-azabicyclo[3.1.0]hexane product with an acid (e.g., HCl, HBr, or an organic acid like tartaric acid) to form a salt. Amine salts often have much higher crystallinity than the free base and will precipitate from a suitable solvent system, leaving organic impurities behind. The pure salt can then be isolated by filtration, and the free base can be regenerated in a subsequent step if needed.
-
Protocol: Salt Crystallization
-
Dissolve the crude amine free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of the chosen acid (e.g., HCl in isopropanol) until the pH is acidic.
-
Stir the resulting slurry at room temperature or cool to induce crystallization.
-
Collect the solid salt by filtration and wash with a cold solvent.
-
To recover the free base, suspend the salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or toluene) and add a base (e.g., NaOH) until the aqueous layer is strongly basic. Separate the organic layer, dry, and concentrate to obtain the pure amine.
-
Strategy 2: Distillation If your product is thermally stable and has a reasonable boiling point, distillation (especially under vacuum) can be a powerful, solvent-free purification method. This is often suitable for the parent 3-azabicyclo[3.1.0]hexane or simple, low-molecular-weight derivatives.[9]
Section 3: Safety Considerations for Scale-Up
Q5: What are the primary safety hazards I need to consider when scaling up the synthesis of these strained compounds?
The two main areas of concern are the high ring strain of the product and the use of highly energetic reagents.
-
Ring Strain: Bicyclic systems like this possess significant ring strain (for bicyclo[1.1.0]butanes, this can be as high as 66 kcal/mol).[10][11] While 3-azabicyclo[3.1.0]hexane is less strained, the potential for rapid, uncontrolled decomposition, especially at elevated temperatures, should not be underestimated.
-
Energetic Reagents: Many common routes to these compounds involve hazardous reagents:
-
Diazo Compounds: Low-molecular-weight diazo compounds are explosive and should be handled with extreme care. Whenever possible, generate them in situ from precursors like N-tosylhydrazones to avoid accumulation.[4][6]
-
Pyrazolines: Some syntheses proceed through pyrazoline intermediates, which are then heated or irradiated to extrude N₂ gas.[12][13] This gas evolution must be managed in a scaled-up reaction to avoid over-pressurization of the reactor.
-
Metal Hydrides: Reductions using powerful hydrides like lithium aluminum hydride (LiAlH₄) are highly exothermic and produce flammable hydrogen gas upon quenching.[9][13] Ensure the quench is performed slowly, at low temperature, and with adequate ventilation.
-
Key Safety Recommendations:
-
Perform a Safety Review: Before any scale-up, conduct a thorough hazard analysis.
-
Monitor Thermal Profile: Run a small-scale reaction with temperature monitoring to understand the exotherm before proceeding to a larger scale.
-
Ensure Adequate Venting: For reactions that generate gas, ensure the reactor is not a closed system and is equipped with a proper vent line to a scrubber or fume hood.
-
Use Personal Protective Equipment (PPE): Always use appropriate PPE, including a blast shield for reactions with a high potential for explosion or runaway.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the most common synthetic routes and their scale-up potential?
-
A: The most prevalent methods involve cyclopropanation of maleimides or other 5-membered ring precursors.[12][14] Transition-metal catalysis (using Rh, Pd, or Cu) with diazo precursors is very common and can be scalable if the cost of the catalyst is manageable and safety concerns around the diazo species are addressed.[6][7][15] Intramolecular cyclization methods, such as the Hofmann-Löffler-Freytag reaction, offer an alternative but may require specific substrate pre-functionalization.[16]
-
-
Q: How do I choose the right solvent for both reaction and work-up at scale?
-
A: The ideal solvent should: 1) fully dissolve reactants at the reaction temperature, 2) be inert to the reaction conditions, 3) have a boiling point high enough for the reaction but low enough for easy removal, 4) be immiscible with water for easy extraction, and 5) have a low toxicity profile. Solvents like toluene, 2-methyl-THF, and cyclopentyl methyl ether (CPME) are often preferred over dichloromethane or THF in large-scale operations due to better safety and environmental profiles.
-
-
Q: Are there any metal-free alternatives for cyclopropanation that are suitable for scale-up?
-
A: Yes, methods using sulfur ylides (the Johnson-Corey-Chaykovsky reaction) are a classic metal-free option.[14] Additionally, recent advances in photocatalysis have enabled metal-free cyclopropanations of aza-1,6-enynes under mild conditions, which could be highly amenable to scale-up, particularly in flow chemistry setups.[17]
-
Appendix: Comparative Data
Table 1: Comparison of Common Cyclopropanation Catalyst Systems for Scale-Up
| Catalyst System | Typical Loading | Advantages | Scale-Up Challenges |
| Rhodium (II) Carboxylates | 0.005 - 1 mol% | Highly efficient, high turnover numbers, good stereocontrol.[7][15] | High cost, potential for product contamination with heavy metals. |
| Palladium (II) Complexes | 1 - 5 mol% | Broad substrate scope, tolerant of many functional groups.[6] | Catalyst can be air-sensitive, higher cost than copper, potential metal contamination. |
| Copper (I/II) Complexes | 2 - 10 mol% | Low cost, readily available. | Often requires higher catalyst loadings, can have lower stereoselectivity than Rh/Pd.[18] |
| Zinc (Simmons-Smith) | Stoichiometric | Metal-free (in product), well-established. | Requires stoichiometric amounts of zinc, can be sluggish, work-up can be difficult.[4][19] |
References
-
Krow, G. R., & Cannon, K. C. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 32(2), 103-144. [Link]
-
Zhang, W., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Zefirov, N. S., et al. (2020). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 56(1), 1-21. [Link]
-
Tomilov, Y. V., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2366-2374. [Link]
-
Krow, G. R. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Taylor & Francis Online. [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
-
St. Denis, J. D., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 11(10), 1937-1944. [Link]
- Day, J. A. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
-
Davies, H. M., et al. (2019). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 21(1), 226-230. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511-9520. [Link]
-
Zhang, W., et al. (2023). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]
- Shell Research Ltd. (1980). A process for the preparation of 3-azabicyclo\3.1.0\hexane derivatives and modifications thereof.
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-210. [Link]
-
Meier, M. A. R., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(8), 1948-1956. [Link]
-
Tu, Y.-Q., et al. (2021). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews, 50(15), 8541-8558. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Arnold, F. H., et al. (2019). Enzymatic Construction of Highly Strained Carbocycles. PMC - NIH. [Link]
-
Verma, A. K., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 21(4), 794-798. [Link]
-
Jiang, X., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
-
Schleyer, P. v. R., et al. (1970). Polymerization and Ring Strain in Bridged Bicyclic Compounds. Journal of the American Chemical Society, 92(16), 4825-4831. [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 3. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 10. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Control in 3-Azabicyclo[3.1.0]hexane Reactions
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for managing stereochemistry in reactions involving the 3-azabicyclo[3.1.0]hexane scaffold. It addresses common experimental challenges through a troubleshooting-focused, question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.
Introduction: The Stereochemical Challenge of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and biologically active molecules.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive template for designing potent and selective therapeutics. However, this conformational rigidity also presents significant stereochemical challenges during synthesis. The fused cyclopropane and pyrrolidine rings create multiple stereocenters, and controlling the relative and absolute configuration of these centers is paramount for achieving the desired biological activity.
This support center is designed to be a practical resource for chemists working with this scaffold. We will move beyond simple protocols to explore the "why" behind experimental outcomes, helping you to troubleshoot and optimize your reactions for stereochemical control.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary conformational isomers of the 3-azabicyclo[3.1.0]hexane ring system, and how do they influence reactivity?
Answer: The 3-azabicyclo[3.1.0]hexane system predominantly exists in two major conformations: a boat-like and a chair-like form.[3][4] The preferred conformation is influenced by the substitution pattern on the rings. For instance, certain derivatives have been shown to favor a boat conformation in the solid state and in solution.[3] Conversely, the presence of bulky substituents at the N(3)-position can shift the equilibrium towards a chair conformation.[3]
Understanding the dominant conformation is critical for predicting stereochemical outcomes. The spatial arrangement of substituents in the ground state directly impacts the trajectory of incoming reagents, influencing facial selectivity in addition reactions and the stereoelectronics of ring-opening reactions.
Q2: How can I reliably determine the stereochemistry (exo vs. endo) of my 3-azabicyclo[3.1.0]hexane products?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOE or 2D NOESY) are invaluable.
-
Diagnostic NOEs: For an exo isomer, irradiation of the bridgehead protons (H-1 and H-5) will typically show an NOE to the substituents on the same face of the bicyclic system.[5] In contrast, for an endo isomer, these correlations will be absent.
-
Coupling Constants (J-values): The dihedral angles between protons on the pyrrolidine ring can be estimated from their coupling constants using the Karplus equation. These angles differ significantly between the exo and endo isomers due to the puckering of the five-membered ring.[3]
For unambiguous determination, especially for novel compounds, X-ray crystallography is the gold standard.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific challenges encountered during the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane core.
Scenario 1: Poor Diastereoselectivity in Cyclopropanation Reactions
Problem: "My dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate is giving a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the selectivity?"
Root Cause Analysis & Solution Workflow
The diastereoselectivity of this reaction is highly dependent on the catalyst, solvent, and temperature. The choice of dirhodium(II) catalyst is particularly crucial as the ligands on the rhodium center dictate the steric environment of the reactive carbene intermediate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
Welcome to the technical support guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthetic step. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My deprotection reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I drive it to completion?
Answer: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating and adjusting reaction parameters. The stability of the Boc group is kinetically controlled, and the unique strained structure of the 3-azabicyclo[3.1.0]hexane core can influence reactivity.
Causality:
-
Insufficient Acid Stoichiometry: The deprotection mechanism is acid-catalyzed.[1][2] The reaction rate can exhibit a second-order dependence on the acid concentration, meaning an insufficient amount of acid will significantly slow the reaction.[3][4]
-
Steric Hindrance: While the nitrogen in the 3-azabicyclo[3.1.0]hexane system is reasonably accessible, steric bulk around the carbamate can hinder the approach of the acid, slowing the protonation step.[4]
-
Inappropriate Solvent: For reactions not run in neat acid (e.g., TFA), the choice of solvent is critical. Solvents that do not fully dissolve the substrate or are not sufficiently polar can impede the reaction.
Troubleshooting Workflow:
Question 2: My analysis (NMR/LC-MS) shows a significant byproduct with a mass corresponding to the addition of 56 Da. What is this side reaction and how can I prevent it?
Answer: This is a classic sign of tert-butylation, a common side reaction during Boc deprotection.
Causality: The acid-catalyzed cleavage of the Boc group generates a highly stable tert-butyl cation as a byproduct.[1][2][5] This carbocation is a potent electrophile that can react with any nucleophiles present in the reaction mixture. While your specific substrate, 3-azabicyclo[3.1.0]hexane-1-methanol, lacks highly nucleophilic groups like thiols (cysteine) or indoles (tryptophan), the primary alcohol could potentially be alkylated to form a tert-butyl ether, although this is less common. More often, trace nucleophilic impurities or even the deprotected amine product can be targets.
Prevention Strategy: The Use of Scavengers The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[6]
| Scavenger | Typical Concentration (v/v) | Application Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective. Reduces the tert-butyl cation to isobutane. Also useful for protecting tryptophan and methionine residues in peptide synthesis.[6] |
| Water | 2.5 - 5% | Traps the cation to form tert-butanol. A simple and effective choice for many substrates.[6] |
| Thioanisole | 2.5 - 5% | Particularly useful for protecting sulfur-containing residues like methionine and electron-rich aromatics like tryptophan.[6] |
| Phenol | 2.5 - 5% | An effective scavenger, but can be more difficult to remove during workup. |
Recommendation: For your substrate, adding 2.5-5% water or TIS to the TFA deprotection mixture is an excellent first-line strategy to suppress the formation of tert-butylated byproducts.
Question 3: I am concerned about the stability of the strained azabicyclo[3.1.0]hexane ring under strong acidic conditions. Is ring-opening a risk?
Answer: This is a valid concern. The aziridine moiety within the azabicyclo[3.1.0]hexane core is susceptible to nucleophilic ring-opening, particularly when protonated to form a strained aziridinium ion.[7][8][9]
Causality: Under strongly acidic conditions, the nitrogen atom can be protonated, activating the strained three-membered ring towards attack by a nucleophile. The counter-ion of the acid (e.g., trifluoroacetate) or other nucleophiles present (like water) could potentially attack one of the bridgehead carbons, leading to a ring-opened pyrrolidine derivative.
Mitigation Strategies:
-
Use the Mildest Conditions Possible: Start with less harsh acid systems before moving to stronger ones. For example, 4M HCl in dioxane at 0 °C or room temperature is often sufficient and may be less aggressive than neat TFA.[10][11][12]
-
Low Temperature: Perform the deprotection at 0 °C to slow down potential side reactions, including ring-opening.[4]
-
Careful Monitoring: Keep a close watch on the reaction progress using TLC or LC-MS. As soon as the starting material is consumed, proceed immediately with the workup to minimize the product's exposure time to the strong acid.
-
Anhydrous Conditions: If water is suspected to be the nucleophile causing ring-opening, running the reaction under strictly anhydrous conditions (using anhydrous solvents and reagents) may suppress this pathway, but remember to still include a non-aqueous scavenger like TIS.
Frequently Asked Questions (FAQs)
What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds via a well-established E1 elimination mechanism.[5][13][14]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA).[1][2] This is the activation step.
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][2] It is crucial to perform this reaction in a vented system to allow the CO₂ to escape safely.[1][2]
-
Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., an ammonium trifluoroacetate salt).[1][2]
What are the standard acidic conditions for this deprotection?
A range of acidic reagents can be used, varying in strength. The choice depends on the sensitivity of your substrate and the desired reaction rate.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in DCM, RT, 1-3 h[4][11] | Fast, reliable, and very common. Volatile reagents are easy to remove. | TFA is corrosive and harsh. May not be suitable for other acid-labile groups.[15] |
| Neat TFA | 100% TFA, RT, 0.5-2 h[5][13] | Very strong conditions for stubborn deprotections. | Highest risk of side reactions and substrate degradation.[15] |
| HCl in Dioxane/EtOAc | 4M HCl solution, RT, 1-12 h[10][11] | Cost-effective and provides the product as a crystalline HCl salt, which can be easier to isolate. | Can be less selective; potential for chlorinated byproducts. Dioxane is a peroxide-former.[10][15] |
How do I perform the workup after a TFA-mediated deprotection?
After confirming reaction completion by TLC or LC-MS, the goal is to remove the excess TFA and isolate the deprotected amine, either as the TFA salt or as the free base.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent (e.g., DCM) and excess TFA.[4]
-
Azeotropic Removal of Residual TFA: To remove the last traces of TFA, add a nonpolar solvent like toluene to the residue and concentrate again.[5] Repeat this process 2-3 times. The product at this stage is the amine trifluoroacetate salt, which may be an oil or a solid.
-
Isolation of the Free Amine (Optional):
-
Aqueous Basic Wash: Dissolve the residue in an organic solvent (like DCM or EtOAc) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until CO₂ evolution ceases.[4][16] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine. Caution: Ensure your final product is stable to basic conditions.
-
Solid-Phase Scavenging: For sensitive or highly water-soluble amines, an alternative is to dissolve the crude salt in a solvent like methanol and stir with a basic resin (e.g., Amberlyst A-21) for 30-60 minutes.[16][17] Filter off the resin and concentrate the filtrate to obtain the neutral amine.
-
Standard Operating Protocol
Protocol: TFA-Mediated Deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
This protocol provides a reliable starting point for the deprotection in solution phase.
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate vial, prepare the deprotection cocktail. For a 25% TFA solution, mix 3 parts DCM with 1 part TFA. Add TIS to this mixture to a final concentration of 5% (v/v).
-
Add the deprotection cocktail to the stirring substrate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the appearance of the primary amine product) or LC-MS until all starting material is consumed.[4]
-
Workup and Isolation:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Add toluene (equal to the initial DCM volume) and concentrate again. Repeat this step twice to azeotropically remove residual TFA.
-
Dissolve the resulting residue (the TFA salt) in DCM.
-
Carefully wash the organic solution with saturated aq. NaHCO₃. Allow for gas evolution to subside. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-azabicyclo[3.1.0]hexane-1-methanol.
-
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection : r/chemistry. Retrieved from [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives.
-
National Conference on Undergraduate Research. (2016). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Retrieved from [Link]
- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]
-
JoVE. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
The Chemical Society of Japan. (1992). Synthesis, Chemical Reactivity, and Cytotoxicity of 2-Bis(alkoxycarbonyl)methyliden- 1-azabicyclo. Retrieved from [Link]
-
Synthesis. (2006). Synthesis of endo-(3-azabicyclo[3.1.0]hex-6-yl)-methanol and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives.
-
Arkivoc. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Retrieved from [Link]
-
ACS Publications. (2018). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. Retrieved from [Link]
-
National Institutes of Health. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexane μ Opioid Ligands
The quest for potent and selective μ opioid receptor (MOR) ligands with improved therapeutic profiles remains a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, the rigid 3-azabicyclo[3.1.0]hexane core has emerged as a particularly promising framework for the design of novel MOR modulators.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this unique class of compounds, offering a comparative overview of their performance based on experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of opioid research.
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif for MOR Ligands
The 3-azabicyclo[3.1.0]hexane ring system offers a conformationally constrained scaffold that mimics the piperidine motif present in many classical opioids.[4] This inherent rigidity allows for a more defined presentation of pharmacophoric elements to the opioid receptors, potentially leading to enhanced affinity and selectivity. The achiral nature of some derivatives within this class further simplifies synthesis and pharmacological evaluation.[1][2]
The development of these compounds has been driven by the need for novel analgesics, as well as treatments for conditions like pruritus and substance abuse.[2][5][6] Understanding the nuanced relationship between subtle structural modifications and the resulting pharmacological activity is paramount for the rational design of next-generation MOR ligands.
Decoding the Structure-Activity Relationship: Key Modifications and Their Impact
The pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives is exquisitely sensitive to substitutions at various positions of the bicyclic core. The following sections dissect the SAR at key positions, drawing on published experimental data.
Substitutions on the Phenyl Ring
The presence of a phenyl group is a common feature in this class of ligands, and its substitution pattern plays a critical role in modulating MOR affinity and selectivity.
The "Magic Methyl" Effect
A striking example of the profound impact of a seemingly minor structural change is the "magic methyl" effect. The addition of a single methyl group to the phenyl ring can lead to a dramatic enhancement in binding affinity. For instance, in one study, the introduction of a methyl group resulted in a 35-fold improvement in MOR binding.[2] This significant increase is likely due to favorable hydrophobic interactions within the binding pocket of the receptor.
The Role of the Nitrogen Substituent
The substituent on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring system is a key determinant of the ligand's functional activity, often dictating whether the compound behaves as an agonist, antagonist, or partial agonist. This is consistent with the broader SAR of opioids, where the N-substituent plays a crucial "message-address" role.[7]
Comparative Performance: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities and functional activities of representative 3-azabicyclo[3.1.0]hexane μ opioid ligands.
| Compound | R1 (N-substituent) | R2 (Phenyl substituent) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ EC50 (nM) | μ Emax (%) |
| Compound A | Cyclopropylmethyl | 3-OH | 0.5 | 50 | 100 | - | Antagonist |
| Compound B | Methyl | 3-OH | 1.2 | 80 | 150 | 10 | 85 |
| Compound C | Cyclopropylmethyl | 3-OH, 4-CH3 | 0.08 | 25 | 60 | - | Antagonist |
| Compound D | Phenethyl | 3-OH | 0.9 | 65 | 120 | 5 | 95 |
Note: The data presented in this table is a compilation of representative values from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols: Ensuring Methodological Rigor
The reliable determination of ligand affinity and efficacy is fundamental to any SAR study. The following are detailed protocols for the key in vitro assays used to characterize 3-azabicyclo[3.1.0]hexane μ opioid ligands.
Radioligand Binding Assay for μ Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ opioid receptor.[8][9]
Materials:
-
Cell membranes expressing the human μ opioid receptor (e.g., from CHO or HEK293 cells)
-
[³H]-DAMGO (a selective μ opioid agonist radioligand)[10]
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Naloxone (for non-specific binding determination)
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of [³H]-DAMGO (final concentration ~0.5-1 nM)
-
50 µL of test compound dilution or vehicle (for total binding) or 10 µM naloxone (for non-specific binding)
-
100 µL of cell membrane suspension (10-20 µg protein/well)
-
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[9][10]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
[³⁵S]GTPγS Functional Assay for μ Opioid Receptor Efficacy
This functional assay measures the ability of a ligand to activate G proteins coupled to the μ opioid receptor, providing a measure of its efficacy (EC50 and Emax).[11][12][13]
Materials:
-
Cell membranes expressing the human μ opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Test compounds
-
Unlabeled GTPγS (for non-specific binding)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of test compound dilution or vehicle (for basal activity)
-
50 µL of cell membrane suspension (10-20 µg protein/well)
-
50 µL of GDP (final concentration ~10-30 µM)
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, provide visual representations of the μ opioid receptor signaling pathway and the experimental workflows.
Caption: μ Opioid Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: [³⁵S]GTPγS Binding Assay Workflow
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and fruitful platform for the discovery of novel μ opioid receptor ligands. The intricate structure-activity relationships underscore the importance of precise molecular design in achieving desired pharmacological profiles. This guide has provided a comprehensive overview of the key SAR principles, a comparative analysis of ligand performance, and detailed experimental protocols to aid researchers in this exciting field. A thorough understanding of these principles is crucial for the continued development of safer and more effective opioid-based therapeutics.
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
-
Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
-
ResearchGate. (n.d.). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]
-
Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Cavaliere, S., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 37(20), 3843-3851. [Link]
-
Fitting, S., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 4(1), 85-95. [Link]
-
Majumdar, S., et al. (2011). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 21(1), 401-404. [Link]
-
Yang, K., et al. (1998). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. Synapse, 30(2), 198-206. [Link]
-
Turovska, B., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(19), 6649. [Link]
-
Griggs, N. W., et al. (2019). Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design. ACS Medicinal Chemistry Letters, 10(10), 1448-1453. [Link]
-
Gupta, A., et al. (2021). Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain. Journal of Medicinal Chemistry, 64(1), 748-761. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. [Link]
-
Turovska, B., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. International Journal of Molecular Sciences, 22(16), 8826. [Link]
- Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Wang, C., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3624-3642. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Google Patents. (n.d.). WO2005037790A1 - Preparation of 3-azabicyclo [3.1.
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]
- Google Patents. (n.d.). WO2001098267A1 - 3-azabicyclo (3.1.0)
-
Turovska, B., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(4), 3474. [Link]
- Google Patents. (n.d.). US20030207876A1 - 3-Azabicyclo[3.1.
-
Li, W., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(4), 1845-1848. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
-
Corder, G., et al. (2017). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules, 22(12), 2145. [Link]
-
Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185-190. [Link]
-
Griggs, N. W., et al. (2018). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. Journal of Medicinal Chemistry, 61(17), 7859-7868. [Link]
-
Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. [Link]
-
ResearchGate. (n.d.). Discovery of CP-866,087, a mu opioid receptor antagonist for the treatment of alcohol abuse and dependence. [Link]
-
Europe PMC. (n.d.). Design, Synthesis, and Biological Evaluation of.... [Link]
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Their Spiro-Fused Analogs
In the landscape of modern medicinal chemistry, the quest for novel scaffolds with potent and selective anticancer activity is a perpetual endeavor. Among the myriad of heterocyclic systems, the rigid, three-dimensional architecture of the 3-azabicyclo[3.1.0]hexane core has emerged as a promising pharmacophore.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of 3-azabicyclo[3.1.0]hexanes and their spiro-fused analogs, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential. We will delve into the experimental data that differentiates these compound classes, explore the underlying mechanisms of action, and provide detailed protocols for replicating and expanding upon these findings.
Introduction: The Rationale for Bicyclic Scaffolds in Oncology
The 3-azabicyclo[3.1.0]hexane framework is a recurring motif in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Its inherent conformational rigidity and defined spatial orientation of substituents make it an attractive scaffold for the design of targeted therapeutics. The fusion of this bicyclic system with other cyclic moieties, creating spiro-fused analogs, further expands the chemical space and offers opportunities to modulate biological activity and selectivity. This guide will focus on the comparative cytotoxicity of these two classes of compounds, drawing upon recent studies to elucidate structure-activity relationships and potential mechanisms of action.
Comparative Cytotoxicity Analysis
Recent research has systematically evaluated the in vitro antiproliferative activity of a series of 3-azabicyclo[3.1.0]hexanes and their spiro-fused counterparts, particularly cyclopropa[a]pyrrolizidines, against a panel of human and murine cancer cell lines.[1][3] The data consistently demonstrates that the cytotoxic potency is significantly influenced by the nature of the spiro-fused ring system.
A key study investigated a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks.[1] The results, summarized in the table below, reveal a general trend where the spiro-fused cyclopropa[a]pyrrolizidines exhibit superior antiproliferative activity compared to the 3-azabicyclo[3.1.0]hexane analogs.
| Compound Class | Representative Compound | Cell Line | IC50 (µM) after 72h |
| 3-Azabicyclo[3.1.0]hexanes | Adduct 2b | K562 | ~25-27 |
| Adduct 2c | K562 | ~25-27 | |
| Spiro-fused Cyclopropa[a]pyrrolizidines | Adduct 1c | K562 | ~5-10 |
| Adduct 1e | K562 | ~5-10 | |
| Adduct 1f | K562 | ~5-10 | |
| Adduct 1h | K562 | ~5-10 | |
| Adduct 1i | K562 | ~5-10 |
Table 1: Comparative IC50 values of representative 3-Azabicyclo[3.1.0]hexanes and Spiro-fused Cyclopropa[a]pyrrolizidines against the K562 human erythroleukemia cell line.[1]
Similarly, a study on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-oxindoles demonstrated that specific compounds within these series exhibit potent antiproliferative activity against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines, with IC50 values ranging from 2 to 10 µM after 72 hours of treatment.[4]
Mechanistic Insights: Beyond Simple Cytotoxicity
The observed differences in cytotoxicity are intrinsically linked to the compounds' mechanisms of action. Investigations into the cellular effects of these molecules have revealed multifaceted impacts on critical cellular processes, including cytoskeletal integrity, cell motility, mitochondrial function, and cell cycle progression.
Impact on the Actin Cytoskeleton and Cell Motility
A compelling observation is the profound effect of these compounds on the actin cytoskeleton.[1][4][5] Confocal microscopy studies have shown that treatment with active spiro-fused compounds leads to the disassembly of stress fibers and a diffuse distribution of granular actin within the cytoplasm.[1][5] This disruption of the actin network is accompanied by a significant reduction in filopodia-like protrusions, which are crucial for cell migration and invasion.[1][5]
The functional consequence of these cytoskeletal alterations is a marked decrease in cell motility, as demonstrated by scratch wound healing assays.[1][4] In these experiments, cancer cells treated with the spiro-compounds were unable to migrate and close the "wound," suggesting a potential anti-metastatic effect.[1][4]
Induction of Mitochondrial Dysfunction
The mitochondrion is a central player in the regulation of cell death pathways. Flow cytometry analysis has revealed that both 3-azabicyclo[3.1.0]hexane and spiro-fused cyclopropa[a]pyrrolizidine derivatives can induce a significant decrease in mitochondrial membrane potential (ΔΨm).[1][6] This loss of ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the intrinsic pathway of apoptosis. Notably, the cyclopropa[a]pyrrolizidine adducts were generally more potent in inducing this effect, with up to 80% of cells exhibiting decreased mitochondrial membrane potential compared to 35-75% for the azabicyclo[3.1.0]hexane adducts.[1]
Cell Cycle Perturbation
Further mechanistic studies have shown that these compounds can perturb cell cycle progression.[4] Flow cytometry analysis of treated cancer cells revealed a significant accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle.[4][5] The increase in the SubG1 population is indicative of apoptotic cell death, where the cellular DNA is fragmented. The G0/G1 arrest suggests an inhibition of cell proliferation at the earliest stage of the cell cycle.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds using a colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., K562, HeLa, Sk-mel-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Actin Cytoskeleton by Confocal Microscopy
This protocol describes the visualization of the actin cytoskeleton in treated cells.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compounds at their IC50 concentration for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and incubate with fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images of the actin cytoskeleton and nuclei.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic and mechanistic properties of the synthesized compounds.
Caption: A proposed multi-pathway mechanism of action for the cytotoxic effects of spiro-fused azabicyclo[3.1.0]hexane analogs.
Conclusion and Future Directions
The comparative analysis of 3-azabicyclo[3.1.0]hexanes and their spiro-fused analogs has provided valuable insights into the structure-activity relationships governing their cytotoxicity. The data strongly suggests that the introduction of a spiro-fused cyclopropa[a]pyrrolizidine moiety significantly enhances antiproliferative activity against a range of cancer cell lines. The multifaceted mechanism of action, involving disruption of the actin cytoskeleton, induction of mitochondrial dysfunction, and cell cycle arrest, underscores the therapeutic potential of these scaffolds.
Future research should focus on several key areas:
-
Expansion of the Chemical Library: Synthesis of a broader range of analogs to further refine structure-activity relationships and optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models to assess their antitumor efficacy and pharmacokinetic properties.
-
Target Identification: Elucidation of the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.
-
Combination Therapies: Investigation of the potential synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.
This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current state of knowledge and a roadmap for future investigations into this promising class of anticancer agents.
References
-
Kornev, A. A., Shmakov, S. V., Gryschenko, A. M., Pronina, Y. A., Ponyaev, A. I., Stepakov, A. V., & Boitsov, V. M. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(8), 3474. [Link]
-
Kornev, A. A., Gryschenko, A. M., Shmakov, S. V., Pronina, Y. A., Stepakov, A. V., Ponyaev, A. I., ... & Boitsov, V. M. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. International Journal of Molecular Sciences, 23(18), 10759. [Link]
-
Kornev, A. A., Shmakov, S. V., Gryschenko, A. M., Pronina, Y. A., Ponyaev, A. I., Stepakov, A. V., & Boitsov, V. M. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H)-one and Aceanthrylene-1(2 H)-one Fragments Against Tumor Cell Lines. PubMed. [Link]
-
Gryschenko, A. M., Kornev, A. A., Shmakov, S. V., Pronina, Y. A., Stepakov, A. V., Ponyaev, A. I., ... & Boitsov, V. M. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
-
MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa... MDPI. [Link]
-
Gryschenko, A. M., Kornev, A. A., Shmakov, S. V., Pronina, Y. A., Stepakov, A. V., Ponyaev, A. I., ... & Boitsov, V. M. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]
-
Kornev, A. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]
-
Gryschenko, A. M., Kornev, A. A., Shmakov, S. V., Pronina, Y. A., Stepakov, A. V., Ponyaev, A. I., ... & Boitsov, V. M. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H)-one and Aceanthrylene-1(2 H)-one Fragments Against Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3-Azabicyclo[3.1.0]hexane DPP-IV Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of Type 2 Diabetes (T2D) therapeutics, the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) has emerged as a cornerstone strategy. This guide provides an in-depth, objective comparison of the efficacy of a prominent class of DPP-IV inhibitors: those built upon the rigid 3-Azabicyclo[3.1.0]hexane scaffold. By synthesizing experimental data and elucidating the underlying scientific principles, this document aims to empower informed decision-making in the pursuit of novel anti-diabetic agents.
The Rationale for Targeting DPP-IV and the Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
Dipeptidyl Peptidase-IV is a serine protease that plays a pivotal role in glucose homeostasis through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, released from the gut in response to food intake, potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[1][2][3]
The 3-Azabicyclo[3.1.0]hexane core is a conformationally restricted scaffold that has been successfully incorporated into potent and selective DPP-IV inhibitors.[4] This structural rigidity is advantageous in drug design as it can lead to higher binding affinity and improved selectivity by pre-organizing the molecule into a conformation that is complementary to the enzyme's active site. The well-known DPP-IV inhibitor, Saxagliptin, features this distinctive bicyclic system, underscoring its therapeutic relevance.[5][6]
In Vitro Efficacy: A Comparative Analysis
The primary measure of a DPP-IV inhibitor's potency is its half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays. These assays typically employ a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-IV, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor allows for the quantification of its inhibitory activity.
Below is a comparative summary of the in vitro potency of selected 3-Azabicyclo[3.1.0]hexane-based DPP-IV inhibitors, including the clinically approved drug Saxagliptin.
| Compound | DPP-IV IC50 (nM) | Reference |
| Saxagliptin (BMS-477118) | 2.00 | [7] |
| Compound 82 | 31 | [1] |
| Compound 83 | 27 | [1] |
Note: IC50 values can vary between different assay conditions and laboratories.
The data clearly positions Saxagliptin as a highly potent inhibitor within this class. The subtle structural modifications in related analogues, such as compounds 82 and 83, result in a discernible but still potent inhibitory activity.[1] This highlights the sensitivity of the enzyme's active site to the specific substitutions on the 3-Azabicyclo[3.1.0]hexane scaffold.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following protocol outlines a standard fluorescence-based assay for determining the IC50 of a test compound against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/mL BSA)
-
Test compounds and a reference inhibitor (e.g., Saxagliptin) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Addition: To each well of the microplate, add 25 µL of the human recombinant DPP-IV enzyme solution (at a pre-determined optimal concentration in assay buffer).
-
Inhibitor Incubation: Add 50 µL of the serially diluted test compounds or reference inhibitor to the respective wells. For control wells (100% activity), add 50 µL of assay buffer with the same final DMSO concentration. For blank wells (no enzyme activity), add 75 µL of assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)
While in vitro potency is a critical parameter, the ultimate measure of an anti-diabetic agent's efficacy lies in its ability to improve glucose control in a physiological setting. The oral glucose tolerance test (OGTT) is a standard preclinical model used to evaluate the effectiveness of DPP-IV inhibitors in vivo. This test assesses the body's ability to handle a glucose load, and a reduction in the glucose excursion (the rise and fall of blood glucose levels) indicates improved glucose tolerance.
Saxagliptin has demonstrated significant efficacy in improving glucose tolerance in rodent models of T2D. For instance, in a study using a murine model of dilated cardiomyopathy, Saxagliptin treatment resulted in a statistically significant improvement in oral glucose tolerance, as evidenced by a reduction in the area under the curve (AUC) for glucose levels over a 120-minute period.[8] Specifically, the AUC was 1340 ± 46 min·mmol/L in the Saxagliptin-treated group compared to 1501 ± 43 min·mmol/L in the vehicle-treated group.[8] Another study reported that a novel 3-Azabicyclo[3.1.0]hexane derivative, RBx-0128, exhibited a better glucose-lowering effect than sitagliptin in an OGTT in ob/ob mice (23% vs. 17% reduction at 10 mg/kg).[9]
Experimental Protocol: Oral Glucose Tolerance Test in Rodents
This protocol describes a typical OGTT procedure in mice to assess the in vivo efficacy of a DPP-IV inhibitor.
Animals:
-
Male C57BL/6J mice or a relevant diabetic mouse model (e.g., db/db or ob/ob mice).
-
Animals should be acclimatized to the housing conditions for at least one week before the experiment.
Materials:
-
Test compound (DPP-IV inhibitor) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
-
Restraining devices for mice.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At time t = -30 minutes, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Compound Administration: Immediately after the baseline glucose measurement, administer the test compound or vehicle orally via gavage at the desired dose.
-
Glucose Challenge: At time t = 0 minutes, administer a glucose solution orally via gavage at a standard dose (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure the blood glucose concentration at each time point.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion (from t = 0 to t = 120 minutes) for each animal using the trapezoidal rule.
-
Compare the AUC values between the vehicle-treated group and the compound-treated groups using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the AUC indicates improved glucose tolerance.
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: DPP-IV signaling pathway and mechanism of inhibitor action.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The 3-Azabicyclo[3.1.0]hexane scaffold has proven to be a valuable structural motif in the design of potent and selective DPP-IV inhibitors for the treatment of Type 2 Diabetes. The conformational rigidity imparted by this bicyclic system contributes to high in vitro potency, as exemplified by Saxagliptin. Furthermore, this in vitro efficacy translates to significant improvements in in vivo glucose tolerance.
For researchers in this field, the presented comparative data and detailed experimental protocols provide a solid foundation for the evaluation of novel analogues. Future research could focus on further optimizing the substitutions on the 3-Azabicyclo[3.1.0]hexane core to enhance potency, selectivity, and pharmacokinetic properties. The continuous exploration of structure-activity relationships within this chemical class holds the promise of developing next-generation DPP-IV inhibitors with even more favorable therapeutic profiles.
References
-
Smelcerovic, A., et al. (2015). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. Current Topics in Medicinal Chemistry, 15(23). Available at: [Link]
-
Sallee, M. L., et al. (2015). Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy. Cardiovascular Drugs and Therapy, 29(4), 351–358. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Pharmacology/Toxicology NDA Review and Evaluation for Saxagliptin (Onglyza). Available at: [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. Available at: [Link]
- Google Patents. (n.d.). Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors. (US8338450B2).
-
Li, M., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 22(1), 58. Available at: [Link]
-
Yildirim, M., et al. (2023). Investigation of the Effects of Saxagliptin in In Vitro and In Vivo Models of Diabetic Neuropathy. Journal of Biochemical and Molecular Toxicology, e23456. Available at: [Link]
-
Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Juniper Online Journal of Pharmacology & Pharmacokinetics. Available at: [Link]
-
Li, Y., et al. (2023). Pharmacokinetic interaction of saxagliptin with andrographolide and their hypoglycemic effect in type 2 diabetes rats. ResearchGate. Available at: [Link]
-
Pathy, K. S., et al. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. ClinicSearch. Available at: [Link]
-
Singh, S. (n.d.). Shuchita Singh's research works. ResearchGate. Available at: [Link]
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. Available at: [Link]
-
Salihi, A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
-
Al-Ghamdi, S. S., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. Available at: [Link]
-
Thomas, L., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 20(8), 1839–1850. Available at: [Link]
-
Hussain, H., et al. (2022). Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review 2019 – present. Future Medicinal Chemistry, 14(12), 877–891. Available at: [Link]
-
Takeda, Y., et al. (2009). Antihyperglycemic effects of ASP8497 in streptozotocin-nicotinamide induced diabetic rats: comparison with other dipeptidyl peptidase-IV inhibitors. Pharmacological Reports, 61(5), 899-908. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. publishing.emanresearch.org [publishing.emanresearch.org]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assay Methods for Profiling 3-Azabicyclo[3.1.0]hexan-1-ylmethanol's Biological Activity
This guide provides a comprehensive comparison of in vitro assay methodologies for characterizing the biological activity of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of experimental choices, detailed protocols, and comparative data to facilitate a robust and efficient screening cascade.
Introduction: The 3-Azabicyclo[3.1.0]hexane Scaffold and the Imperative for Comprehensive In Vitro Profiling
The 3-azabicyclo[3.1.0]hexane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for precise presentation of substituents, making it a valuable core for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored as µ opioid receptor ligands, potential antitumor agents, and inhibitors of monoamine transporters, highlighting its therapeutic potential.[1][2][3] Given this chemical precedent, a thorough in vitro investigation of a new analog like this compound is paramount.
Early and comprehensive in vitro profiling is a cornerstone of modern drug discovery, enabling researchers to "fail early, fail often" and invest resources in compounds with the most promising characteristics.[4] A well-designed in vitro assay cascade can elucidate a compound's primary biological targets, functional activity, and potential liabilities such as cytotoxicity, guiding the subsequent stages of drug development.[5][6] This guide will compare and contrast key in vitro assays to build a comprehensive biological profile for this compound, focusing on receptor binding, functional cellular responses, enzyme inhibition, and general cytotoxicity.
Part 1: Primary Target Identification and Functional Characterization
The initial phase of in vitro testing should aim to identify the primary biological targets of this compound and characterize its functional effects at these targets. Based on the activities of related compounds, key protein families to investigate include G-protein coupled receptors (GPCRs), ligand-gated ion channels, and neurotransmitter transporters.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are fundamental for determining if a compound directly interacts with a target protein and for quantifying its binding affinity.
Method 1: Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for measuring the affinity of a test compound for a specific receptor.[7] The principle involves a competition between a radiolabeled ligand with known high affinity for the target receptor and the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Causality Behind Experimental Choices:
-
Why Radioligands? The use of radiolabeled ligands (e.g., with ³H or ¹²⁵I) provides high sensitivity and a direct measure of binding, allowing for the detection of high-affinity interactions.
-
Why Competition? A competition format is highly efficient for screening and characterizing unlabeled compounds without the need to synthesize a radiolabeled version of each one.
-
Controls are Key: The inclusion of controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled competitor) is crucial for calculating specific binding and ensuring data validity.[7]
Experimental Protocol: Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is adapted from established methods for characterizing ligands at nAChRs.[8]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors).[7]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an appropriate assay buffer.[9]
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs), and the membrane preparation.[8]
-
Non-Specific Binding (NSB): Add a high concentration of a known nAChR ligand (e.g., nicotine) to the assay buffer, followed by the radioligand and membrane preparation.
-
Competition: Add varying concentrations of this compound, the radioligand, and the membrane preparation.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Comparison of Binding Assay Methodologies
| Feature | Radioligand Binding Assay | Fluorescence-Based Binding Assay |
| Principle | Competition with a radiolabeled ligand | Competition with a fluorescent ligand or measurement of environmentally sensitive probe |
| Advantages | High sensitivity, direct affinity measurement, well-established | No radioactivity, potential for real-time kinetics, amenable to high-throughput screening |
| Limitations | Use and disposal of radioactive materials, endpoint measurement | Requires suitable fluorescent probes, potential for compound autofluorescence or quenching |
| Typical Output | IC50, Ki | IC50, Ki |
Functional Assays: Assessing Cellular Response
While binding assays confirm interaction, functional assays are essential to determine the consequence of that binding—whether the compound acts as an agonist, antagonist, or allosteric modulator.
Method: FLIPR Calcium Flux Assays
The Fluorescent Imaging Plate Reader (FLIPR) is a high-throughput instrument that measures changes in intracellular calcium (Ca²⁺) concentration.[10][11] Many GPCRs and ligand-gated ion channels signal through changes in intracellular Ca²⁺, making this a versatile functional assay.[12][13]
Causality Behind Experimental Choices:
-
Why Calcium? Calcium is a ubiquitous second messenger, and its flux provides a robust and easily detectable signal for the activation of many receptors.[10]
-
Why a "No-Wash" Dye? Modern calcium-sensitive dyes are cell-permeant and often used in "no-wash" formulations that include a quencher to reduce extracellular background fluorescence, simplifying the workflow and improving the signal-to-noise ratio.[14]
-
Agonist vs. Antagonist Mode: The assay can be configured to detect both agonists (which elicit a Ca²⁺ response on their own) and antagonists (which block the response of a known agonist).[10]
Experimental Workflow: FLIPR Calcium Flux Assay
Caption: Principle of the MTT assay for measuring cell viability.
Early ADME-Tox Profiling
In addition to direct cytotoxicity, a preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology properties is crucial. [4][15]These assays predict how a drug might behave in a whole organism.
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assesses how quickly the compound is metabolized by liver microsomes or hepatocytes.
-
CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target.
-
Permeability: Uses cell-based models (e.g., Caco-2) to predict intestinal absorption.
Running these assays provides a more complete picture of the compound's drug-like properties and potential for progression. [5]
Part 3: Data Interpretation and Synthesis
The power of this multi-assay approach lies in the synthesis of all the data to build a comprehensive profile.
Table 4: Hypothetical Data Summary for this compound
| Assay Type | Target/Cell Line | Result (IC50/EC50/CC50) | Interpretation |
| Binding | nAChR α4β2 | Ki = 75 nM | High affinity for the α4β2 nAChR subtype. |
| Functional | nAChR α4β2 (FLIPR) | IC50 = 150 nM (Antagonist) | Functional antagonist at the α4β2 nAChR. |
| Transporter | Dopamine Transporter | IC50 = 1.2 µM | Moderate inhibitor of dopamine reuptake. |
| Transporter | Serotonin Transporter | IC50 > 10 µM | Weak or no activity at the serotonin transporter. |
| Cytotoxicity | HeLa Cells (MTT) | CC50 = 25 µM | Cytotoxicity observed at concentrations significantly higher than target activity. |
Decision-Making Flowchart:
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. vectorb2b.com [vectorb2b.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unitedrelay.org [unitedrelay.org]
- 14. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Comparative Guide to Pharmacokinetic Profiles
The 3-azabicyclo[3.1.0]hexane core is a rigid, bicyclic structural motif that has become increasingly prevalent in modern medicinal chemistry. Its conformational constraint offers a powerful tool for chemists to optimize ligand-receptor interactions, often leading to enhanced potency and selectivity. However, the introduction of this rigid scaffold significantly impacts a molecule's physicochemical properties, which in turn governs its pharmacokinetic (PK) profile—the journey of absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of key drugs and clinical candidates built upon this framework, supported by the experimental methodologies used to generate this critical data.
Introduction: The Rationale for Rigidity
In drug design, achieving the optimal conformation for binding to a biological target is paramount. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a specific, rigid conformation. The 3-azabicyclo[3.1.0]hexane scaffold pre-organizes substituents in a defined three-dimensional space, minimizing this penalty. This structural feature is particularly valuable for targets within the central nervous system (CNS), where precise geometry is crucial for interacting with complex receptors and transporters.[1] Many compounds incorporating this scaffold, such as triple reuptake inhibitors and opioid receptor antagonists, are designed to cross the blood-brain barrier (BBB).[2][3] Consequently, understanding their ability to penetrate the brain, resist metabolic breakdown, and maintain therapeutic concentrations is essential for their success.
Comparative Pharmacokinetic Profiles
This section compares the ADME properties of three notable agents containing the 3-azabicyclo[3.1.0]hexane core: Bicifadine , an analgesic; Centanafadine , a treatment for attention-deficit/hyperactivity disorder (ADHD); and Ropanicant (SUVN-911) , a clinical candidate for major depressive disorder.[1][4][5]
Key Pharmacokinetic Parameters at a Glance
| Parameter | Bicifadine | Centanafadine | Ropanicant (SUVN-911) |
| Indication | Analgesic | ADHD | Major Depressive Disorder |
| Oral Bioavailability (F%) | Rat: 79-85%[6] Monkey: 33-42%[6] Human: (Well absorbed)[4] | Rat: (Not explicitly stated) Human: (Linear PK observed)[5] | Rat: Good oral bioavailability[7] Human: (Non-linear PK)[1] |
| Tmax (hours) | ~1 (Human, oral solution)[4] | 1-3 (Human, SR tablets)[5] | ~8 (Human, single dose)[5] |
| t1/2 (hours) | 1.6 (Human, parent drug)[4] | ~4 (Human, parent drug)[5] | 3.34 (Rat, parent drug)[3] |
| Plasma Protein Binding | Rat: 95-97%[6] Monkey: 95-97%[6] | (Not explicitly stated) | (Not explicitly stated) |
| Brain Penetration | Rat: Brain concentrations of parent drug observed[6] | (Implied by CNS activity) | Rat: Good brain penetration[7] |
| Primary Metabolism | Oxidation to lactam (M12), acid (M3), and lactam acid (M9)[4][6] | Monoamine Oxidase A (MAO-A) to form EB-10601[5] | (Not explicitly stated, but urinary excretion is low)[1] |
| Primary Excretion Route | Urine (as metabolites)[4][6] | Metabolism is the primary route of elimination[5] | Non-renal (low urinary excretion of parent drug)[1] |
In-Depth Analysis
Bicifadine demonstrates excellent oral absorption across multiple species, though its bioavailability is somewhat lower in monkeys compared to rodents.[6] It is extensively metabolized, with the parent compound accounting for only 15% of the total drug exposure in human plasma after an oral dose.[4] The primary metabolites involve oxidation of the bicyclic core and the methylphenyl group.[4][6] Despite high plasma protein binding (95-97% in rats and monkeys), Bicifadine effectively penetrates the brain, with the parent drug and its lactam metabolite being detected in rat brain tissue.[6] Elimination is almost entirely via the urine in the form of metabolites.[4]
Centanafadine is formulated as a sustained-release (SR) tablet, leading to a Tmax of 1-3 hours.[5] Its pharmacokinetics are linear with twice-daily dosing, achieving steady-state concentrations by the second day with minimal accumulation.[5][8] Unlike many CNS drugs that are metabolized by cytochrome P450 enzymes, Centanafadine is primarily metabolized by MAO-A, forming its major metabolite, EB-10601.[5] This reliance on a non-CYP pathway can be advantageous, potentially reducing the risk of drug-drug interactions. The primary route of elimination is confirmed to be metabolism.[5]
Ropanicant (SUVN-911) exhibits more complex, non-linear pharmacokinetics in humans, with exposures being more than dose-proportional after single and multiple administrations.[1] This suggests that a clearance mechanism may become saturated at higher doses. The drug also shows accumulation with multiple dosing.[1] Interestingly, pharmacokinetic parameters are influenced by sex, with females showing significantly higher exposure than males.[1] In preclinical rat studies, it demonstrated good oral bioavailability and brain penetration.[3][7] The low urinary excretion of the unchanged drug suggests that, like the others, metabolism is the main clearance pathway.[1]
Experimental Methodologies: A Scientist's Perspective
The data presented above is the product of a rigorous series of in vitro and in vivo experiments. The choice of each assay is critical for building a comprehensive ADME profile and predicting a drug's behavior in humans.
In Vivo Pharmacokinetics and Oral Bioavailability
The fundamental goal is to quantify how much of a drug reaches systemic circulation after oral administration compared to a direct intravenous injection.
Causality Behind the Protocol: An intravenous (IV) dose serves as the 100% bioavailability benchmark, as it is introduced directly into the bloodstream. By comparing the Area Under the Curve (AUC) of plasma concentration versus time for an oral (PO) dose to the AUC for an IV dose, we can calculate the absolute oral bioavailability (F%).[9] This experiment is crucial for determining if a drug can be effectively administered orally.
Step-by-Step Protocol (Rat Model):
-
Animal Preparation: Healthy Sprague-Dawley rats are used, often cannulated in the jugular vein to allow for serial blood sampling without causing undue stress.[10] Animals are typically fasted overnight to standardize gut absorption.
-
Dosing:
-
Blood Sampling: Small blood samples (~0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[10]
-
Sample Processing: Blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software. Oral bioavailability is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for determining oral bioavailability in a preclinical model.
In Vitro Metabolic Stability
This assay provides an early indication of how quickly a drug is metabolized by liver enzymes, which is a primary determinant of its clearance and half-life.
Causality Behind the Protocol: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[12] By incubating a drug with microsomes and the necessary cofactor (NADPH), we can simulate Phase I metabolism.[13] The rate at which the parent drug disappears is a measure of its intrinsic clearance.
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[13]
-
Initiation: The test compound (e.g., at 1 µM final concentration) is added to the mixture and pre-warmed to 37°C. The reaction is initiated by adding the cofactor NADPH.[14]
-
Sampling & Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[12]
-
Analysis: The samples are centrifuged, and the supernatant, containing the remaining drug, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted. From the slope of the natural log plot of concentration vs. time, the in vitro half-life (t1/2) and intrinsic clearance (Cl_int) are calculated.[15]
In Vitro Plasma Protein Binding (PPB)
This experiment determines the fraction of a drug that is bound to plasma proteins. Only the unbound (free) drug is available to interact with its target and be cleared.
Causality Behind the Protocol: Equilibrium dialysis is the gold standard for measuring PPB.[16] It uses a semi-permeable membrane that allows free drug to pass through but retains large proteins and protein-bound drug. At equilibrium, the concentration of free drug is the same on both sides of the membrane, allowing for the calculation of the bound fraction.
Step-by-Step Protocol (Rapid Equilibrium Dialysis - RED):
-
Device Setup: A RED device is used, which consists of multiple wells, each divided into two chambers by a dialysis membrane (typically 8-14 kDa MWCO).[17]
-
Sample Addition: The test compound is spiked into plasma (e.g., human, rat). This plasma is added to one chamber (the sample chamber). Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[16]
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium.[18]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison (matrix matching), the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.
-
Analysis: The concentrations of the drug in both final samples are determined by LC-MS/MS.
-
Calculation: The percent bound is calculated as: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.[19]
Caption: Experimental workflow for Plasma Protein Binding via Equilibrium Dialysis.
In Vivo Brain Penetration
For CNS-active drugs, quantifying the extent to which a compound crosses the blood-brain barrier is a critical step.
Causality Behind the Protocol: The most straightforward method involves measuring the total drug concentration in both brain and plasma at a specific time point after dosing. The ratio of these concentrations (Kp) provides a basic measure of brain penetration.[20] While the unbound ratio (Kp,uu) is a more accurate predictor of target engagement, the total Kp is a valuable and more easily obtained screening parameter.[2]
Step-by-Step Protocol (Rat Brain Homogenate):
-
Dosing: Rats are dosed with the compound, typically via IV or PO administration.
-
Sample Collection: At a selected time point (e.g., 1 or 2 hours post-dose), a terminal blood sample is collected, and the animal is euthanized. The brain is then rapidly excised and rinsed.
-
Homogenization: The brain is weighed and homogenized in a specific volume of buffer to create a uniform brain homogenate.
-
Sample Processing: Both the plasma (from the blood sample) and the brain homogenate are processed, typically by protein precipitation with an organic solvent.
-
Bioanalysis: The concentration of the drug in the plasma supernatant (ng/mL) and the brain homogenate supernatant (ng/g) is quantified by LC-MS/MS.[20]
-
Calculation: The brain-to-plasma ratio is calculated as: Kp = Brain Concentration (ng/g) / Plasma Concentration (ng/mL).[20]
Conclusion: Structure-ADME Relationships and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold provides a rigid and synthetically accessible platform for developing potent and selective therapeutics, particularly for CNS targets. The case studies of Bicifadine, Centanafadine, and Ropanicant highlight key pharmacokinetic considerations. While generally well-absorbed, these compounds are often subject to extensive metabolism, which becomes the primary driver of their clearance. Their rigid, three-dimensional nature can influence interactions with metabolic enzymes and transporters, leading to complex pharmacokinetic profiles, such as the non-linear kinetics observed with Ropanicant.
For researchers in drug development, a thorough and early characterization of the ADME properties is non-negotiable. The experimental protocols detailed herein represent the foundational work required to understand a compound's fate in the body. By integrating data from in vitro metabolic stability and protein binding assays with in vivo pharmacokinetic and brain penetration studies, scientists can build a comprehensive profile to guide lead optimization, predict human pharmacokinetics, and ultimately increase the probability of clinical success for this promising class of molecules.
References
-
Skaddan, M. B., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metabolism and Disposition, 36(2), 252-9. [Link]
-
Skaddan, M. B., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. Drug Metabolism and Disposition, 36(2), 260-9. [Link]
-
F-D.A. Advisory Committee. (2025). A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization. Clinical Pharmacology in Drug Development. [Link]
-
Skaddan, M. B., et al. (2008). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. ResearchGate. [Link]
-
Nirogi, R., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects. Clinical Drug Investigation, 42(9), 747-762. [Link]
-
Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem AID 1617. [Link]
-
Covance Laboratories. (n.d.). Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
-
Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry. [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-11. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
-
Feng, M. R. (2002). Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. Current Drug Metabolism, 3(6), 647-57. [Link]
-
BioIVT. (n.d.). Microsomal & Plasma Protein Binding. BioIVT. [Link]
-
Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Fontana, S., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(6), 2534-51. [Link]
-
Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Zhang, R., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Journal of Pharmacy and Pharmacology, 63(9), 1166-72. [Link]
-
Arnold, L. D., et al. (2025). A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization. ResearchGate. [Link]
-
Sheng, J., et al. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 23(11), 2826. [Link]
-
Shi, M., et al. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Journal of Pharmacy and Pharmacology, 72(8), 1061-1071. [Link]
Sources
- 1. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
- 14. One moment, please... [mttlab.eu]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. enamine.net [enamine.net]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validating the Mechanism of Action of 3-Azabicyclo[3.1.0]hexane-Based DPP-4 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a drug's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of experimental strategies to validate the MoA of 3-Azabicyclo[3.1.0]hexane-based inhibitors, using the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin as a primary example. We will compare its mechanistic features with Sitagliptin, a widely used DPP-4 inhibitor that lacks this bicyclic core, thereby highlighting the unique contributions of this chemical scaffold.
This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing detailed, self-validating protocols.
The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in DPP-4 Inhibition
The 3-Azabicyclo[3.1.0]hexane moiety is a rigid, bicyclic scaffold that has been incorporated into various enzyme inhibitors to confer specific conformational constraints. In the context of DPP-4 inhibition, this scaffold, as seen in Saxagliptin, plays a crucial role in orienting the key functional groups for optimal interaction with the enzyme's active site. DPP-4 is a serine exopeptidase that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are vital for glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[1][2]
Saxagliptin, which features a cyanopyrrolidine group attached to the 3-azabicyclo[3.1.0]hexane core, acts as a covalent but reversible inhibitor.[3][4] In contrast, Sitagliptin is a non-covalent, competitive inhibitor.[2] This fundamental difference in their interaction with the target protein dictates the experimental strategy for MoA validation and has implications for their pharmacokinetic and pharmacodynamic profiles.
Mechanistic Hypothesis: Covalent vs. Non-Covalent Inhibition of DPP-4
Our central hypothesis is that the 3-Azabicyclo[3.1.0]hexane scaffold in Saxagliptin facilitates a covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to a more prolonged inhibition compared to the non-covalent binding of Sitagliptin. The validation process will, therefore, focus on confirming this covalent adduct formation, quantifying the binding kinetics and thermodynamics, and assessing the downstream cellular consequences.
Diagram of Proposed DPP-4 Inhibition Mechanisms
Caption: Comparative mechanisms of DPP-4 inhibition.
A Step-by-Step Experimental Workflow for MoA Validation
A robust validation of the mechanism of action requires a multi-pronged approach, progressing from basic enzymatic assays to more complex biophysical and cellular characterizations. This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating picture of the inhibitor's behavior.
Caption: Experimental workflow for inhibitor MoA validation.
Step 1: Determination of Biochemical Potency (IC50)
The initial step is to quantify the inhibitory potency of Saxagliptin and Sitagliptin against purified DPP-4 enzyme. A fluorometric assay is a sensitive and reliable method for this purpose.
Principle: The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is non-fluorescent. Upon cleavage by DPP-4, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagent Preparation:
-
DPP-4 Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[5]
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to the desired concentration (e.g., 2 mU/mL).
-
Substrate: 5 mM Gly-Pro-AMC in DMSO, diluted in Assay Buffer to a final working concentration (e.g., 200 µM).[6]
-
Inhibitors: Prepare a serial dilution of Saxagliptin and Sitagliptin in DMSO, then dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of inhibitor solution to each well.[7] For control wells (100% activity), add 10 µL of the same solvent used for the inhibitor. For background wells, add 40 µL of Assay Buffer and 10 µL of solvent.[7]
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[7]
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected Outcome & Interpretation: Both Saxagliptin and Sitagliptin are expected to show potent inhibition of DPP-4. Saxagliptin is reported to be approximately 10-fold more potent than Sitagliptin in some in vitro assays.[1]
Step 2: Elucidating the Inhibition Mechanism and Reversibility
To differentiate between the proposed covalent and non-covalent mechanisms, enzyme kinetic studies are essential. These experiments will determine the mode of inhibition (e.g., competitive, non-competitive) and assess the reversibility of the inhibitor-enzyme complex.
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) reveals the inhibition modality. For reversibility, a rapid dilution experiment is performed.
Experimental Protocol: Enzyme Kinetics and Reversibility
-
Inhibition Modality:
-
Perform the fluorometric DPP-4 assay as described in Step 1.
-
For each inhibitor concentration, vary the concentration of the Gly-Pro-AMC substrate (e.g., from 0.25x to 10x the Km value).
-
Determine Vmax and Km for each inhibitor concentration.
-
Plot 1/V versus 1/[S] (Lineweaver-Burk plot).
-
-
Reversibility Assay (Rapid Dilution Method):
-
Incubate a concentrated solution of DPP-4 with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 30 minutes).
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.
-
Monitor the recovery of enzyme activity over time by measuring fluorescence.
-
Expected Outcome & Interpretation:
-
Sitagliptin: Expected to be a competitive inhibitor, where the lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax remains constant, Km increases). In the reversibility assay, enzyme activity should be rapidly restored upon dilution.
-
Saxagliptin: While it forms a covalent bond, it is a reversible inhibitor. It is expected to exhibit competitive inhibition kinetics. However, in the reversibility assay, the recovery of enzyme activity will be significantly slower than for Sitagliptin, reflecting the time required for the hydrolysis of the covalent bond.[1] This slow dissociation is a key characteristic.
Step 3: Direct Measurement of Binding Affinity, Kinetics, and Thermodynamics
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct evidence of binding and offer a deeper understanding of the molecular interactions.
Surface Plasmon Resonance (SPR)
Principle: SPR measures the change in refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for real-time, label-free measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Immobilize recombinant human DPP-4 onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of Saxagliptin and Sitagliptin over the immobilized DPP-4 surface.
-
Include a reference flow cell with no immobilized protein to subtract non-specific binding.
-
After each injection, allow for a dissociation phase where buffer flows over the chip.
-
Regenerate the surface between different inhibitor analyses if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the enzyme, and the heat change per injection is measured. This provides the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze both DPP-4 and the inhibitors into the same buffer to minimize heats of dilution.
-
Load the DPP-4 solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the DPP-4 solution.
-
Measure the heat change after each injection until the binding reaction is saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the data to a binding isotherm to determine KD, n, and ΔH.
-
Expected Outcome & Interpretation:
| Parameter | Saxagliptin (Expected) | Sitagliptin (Expected) | Rationale |
| kon (SPR) | Rapid | Rapid | Both inhibitors are designed to quickly access the active site. |
| koff (SPR) | Slow | Rapid | The covalent bond of Saxagliptin leads to a much slower dissociation from the enzyme.[1] |
| KD (SPR/ITC) | Low nanomolar | Low nanomolar | Both are potent inhibitors, but Saxagliptin may show higher affinity due to its slower off-rate. |
| ΔH (ITC) | Favorable (negative) | Favorable (negative) | Binding for both is expected to be enthalpy-driven, indicative of strong hydrogen bonding and van der Waals interactions.[8] |
| ΔS (ITC) | May be less favorable | May be more favorable | The formation of a covalent bond can lead to a greater loss of conformational entropy for Saxagliptin. |
Step 4: Confirming Target Engagement in a Cellular Context
The final and critical step is to demonstrate that the inhibitor engages with its target in a physiologically relevant environment. A cellular target engagement assay confirms that the compound can cross the cell membrane and bind to DPP-4 within the cell.
Principle: Cell surface DPP-4 (also known as CD26) is expressed on various cell types, such as Jurkat T-cells. The binding of the inhibitor to cellular DPP-4 can be detected by the displacement of a fluorescently labeled antibody or a small molecule probe that also binds to the active site. This displacement can be quantified using flow cytometry.
Experimental Protocol: Cellular Target Engagement via Flow Cytometry
-
Cell Culture:
-
Culture a suitable cell line expressing DPP-4/CD26 (e.g., Jurkat cells) under standard conditions.
-
-
Inhibitor Treatment:
-
Incubate the cells with increasing concentrations of Saxagliptin and Sitagliptin for a defined period.
-
-
Probe/Antibody Staining:
-
Wash the cells to remove unbound inhibitor.
-
Incubate the cells with a fluorescently labeled anti-CD26 antibody that binds to the active site or a fluorescent DPP-4 substrate/probe.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the median fluorescence intensity (MFI) for each inhibitor concentration.
-
Plot the MFI against the inhibitor concentration to determine the cellular EC50 (the concentration at which 50% of the target is engaged).
-
Expected Outcome & Interpretation: Both Saxagliptin and Sitagliptin should demonstrate a dose-dependent decrease in fluorescence, indicating successful engagement with cellular DPP-4. This confirms that the inhibitors can access and bind to their target in a complex biological milieu. Comparing the cellular EC50 values to the biochemical IC50 values provides insights into the cell permeability and potential for off-target effects of the compounds.
Conclusion
Validating the mechanism of action of a novel inhibitor is a systematic process that integrates biochemical, biophysical, and cellular assays. By comparing a 3-Azabicyclo[3.1.0]hexane-containing inhibitor like Saxagliptin with a structurally distinct inhibitor like Sitagliptin, we can dissect the specific contributions of this scaffold to the inhibitor's MoA. The combination of potency determination, kinetic analysis, direct binding measurements, and cellular target engagement provides a comprehensive and robust validation package. The slower dissociation kinetics of Saxagliptin, a direct consequence of its covalent binding mechanism facilitated by its unique structure, is a key differentiating feature that can be unequivocally demonstrated through the described experimental workflow. This rigorous approach is essential for building confidence in a drug candidate's therapeutic potential and advancing it through the development pipeline.
References
-
Bjelke, J. R., Christensen, J., Nielsen, P. F., Branner, S., & Wagtmann, N. (2006). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein Science, 15(10), 2346–2354. [Link]
-
Biftu, T., Feng, D., Qian, X., Liang, G. B., & Weber, A. E. (2009). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein science : a publication of the Protein Society, 18(6), 1156–1163. [Link]
-
ResearchGate. (2025). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. [Link]
-
Narayanan, R., & Rajan, K. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE, 11(11), e0166275. [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Link]
-
Koyani, C. N., Plastira, I., Sourij, H., Hallström, S., Schmidt, A., & Malle, E. (2018). Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes. Frontiers in Pharmacology, 9, 193. [Link]
-
Thomas, L., Eckhardt, M., Langkopf, E., Tadayyon, M., Himmelsbach, F., & Mark, M. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
-
Eckhardt, M., Langkopf, E., Tadayyon, M., Thomas, L., Nar, H., Pfrengle, W., Guth, B., & Himmelsbach, F. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7215–7226. [Link]
-
Thomas, L., Tadayyon, M., & Mark, M. (2013). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 15(9), 810–819. [Link]
-
ResearchGate. (n.d.). Surface plasma resonance (SPR) binding studies to determine the kinetics of linagliptin binding... [Link]
-
Eckhardt, M., Langkopf, E., Tadayyon, M., Thomas, L., Nar, H., Pfrengle, W., Guth, B., & Himmelsbach, F. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7215-7226. [Link]
-
Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Truong, T., & Wyvratt, M. J. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169–1176. [Link]
-
ResearchGate. (n.d.). Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70)... [Link]
-
Canadian Insulin. (n.d.). Sitagliptin vs Saxagliptin: Comparison Guide for Patients. [Link]
-
Asian Journal of Pharmaceutical Research and Health Care. (n.d.). AJPRHC. [Link]
-
Open-i. (n.d.). Saxagliptin - Proteopedia, life in 3D. [Link]
-
Future Science. (n.d.). Pharmacology of Dipeptidyl Peptidase-4 Inhibitors: Similarities and... [Link]
-
University of Oxford. (n.d.). Surface plasmon resonance. [Link]
-
ResearchGate. (n.d.). Surface plasmon resonance assays. Purified soluble human ACE2 (A) and... [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
Ghiringhelli, F., Ladoire, S., & Mignot, G. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(19), e1959. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
Jucker, M., & Wellendorph, P. (2013). Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1713–1721. [Link]
-
Mittermaier, A., & Moitessier, N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1-9. [Link]
-
Pan, S. M., Wang, D. D., Zou, L. W., & Li, Y. (2020). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2020, 8868761. [Link]
-
Li, X., Zhang, Y., Wang, M., & Chen, J. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 891673. [Link]
Sources
- 1. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canadianinsulin.com [canadianinsulin.com]
- 3. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
The Rising Star: A Comparative Guide to the 3-Azabicyclo[3.1.0]hexane Scaffold in Drug Design
In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a research program. "Privileged structures," molecular frameworks capable of binding to multiple biological targets with high affinity, serve as invaluable starting points.[1][2] Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a particularly compelling motif, offering a unique combination of structural rigidity and three-dimensional complexity.[3][4] This guide provides an in-depth, data-driven comparison of this rising star against established privileged structures, offering insights for researchers, medicinal chemists, and drug development professionals.
Understanding the Privileged Scaffold Concept
The term "privileged structure" refers to molecular scaffolds that appear frequently in biologically active compounds and approved drugs.[1][5][6] Their utility stems from their ability to present functional groups in precise three-dimensional orientations, facilitating potent and selective interactions with a range of biological targets.[1] These frameworks often confer favorable drug-like properties, such as metabolic stability and good pharmacokinetics, providing a solid foundation for lead optimization.[1][6]
The strategic incorporation of privileged structures, a concept known as privileged-substructure-based diversity-oriented synthesis (pDOS), allows for the efficient exploration of biologically relevant chemical space.[7] This approach has proven effective in identifying high-quality lead compounds for diverse target families, including GPCRs, ion channels, and enzymes.[1]
The Contender: 3-Azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane scaffold is a fused bicyclic system containing a five-membered pyrrolidine ring and a three-membered cyclopropane ring.[3] This unique fusion imparts a high degree of conformational rigidity, a desirable trait in drug design.
Key Structural & Physicochemical Features:
-
Conformational Rigidity: The fused cyclopropane ring locks the pyrrolidine ring into a defined conformation. This rigidity reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[8] Furthermore, this conformational constraint can enhance selectivity by disfavoring binding to off-target proteins.
-
Three-Dimensionality (High Fsp3 character): The non-planar, sp3-rich nature of the scaffold allows for the presentation of substituents in well-defined vectors in three-dimensional space. This is crucial for exploring the complex topographies of protein binding sites and can lead to improved physicochemical properties, such as solubility, while avoiding the "flatland" of aromatic compounds.
-
Metabolic Stability: The bicyclic nature and the presence of the cyclopropane ring can shield adjacent positions from metabolic enzymes, potentially improving the pharmacokinetic profile of drug candidates.[9]
-
Bioisosteric Replacement: It can serve as a rigid bioisostere for more flexible scaffolds like piperidine or pyrrolidine, offering a strategy to improve potency or selectivity.
A prime example of the successful application of this scaffold is Saxagliptin (marketed as Onglyza), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10][11][12] The 3-azabicyclo[3.1.0]hexane core in Saxagliptin plays a crucial role in orienting the cyanomethyl group for optimal interaction with the active site of the DPP-4 enzyme.[13]
The Established Champions: A Comparative Overview
To appreciate the unique advantages of the 3-azabicyclo[3.1.0]hexane scaffold, it is essential to compare it with other commonly employed privileged structures.
Azetidine: The Strained Four-Membered Ring
Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[14][15]
-
Advantages: Their high ring strain and sp3-rich character can lead to enhanced metabolic stability, improved solubility, and unique conformational properties.[14][16] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[14]
-
Comparison: While both are strained, rigid systems, the 3-azabicyclo[3.1.0]hexane scaffold offers more defined exit vectors for substituents due to its bicyclic nature, providing greater control over the spatial arrangement of functional groups.
Pyrrolidine and Piperidine: The Flexible Five- and Six-Membered Rings
Pyrrolidine (five-membered) and piperidine (six-membered) are among the most ubiquitous saturated heterocycles in drug discovery.[17][18][19][20]
-
Advantages: They provide a basic nitrogen atom crucial for target interaction and modulating solubility, and they serve as versatile three-dimensional frameworks.[17] Piperidine generally adopts a more rigid chair conformation, while pyrrolidine is more flexible.[17]
-
Comparison: The key difference lies in flexibility. While the flexibility of pyrrolidine and piperidine can be advantageous for binding to targets that undergo conformational changes, the rigidity of 3-azabicyclo[3.1.0]hexane is superior for achieving high affinity and selectivity through conformational restriction.[17][21] The choice between these scaffolds often involves a trade-off between pre-organization for binding (favoring rigid scaffolds) and adaptability.
Tropane (8-Azabicyclo[3.2.1]octane): A Fellow Rigid Bicyclic
The tropane scaffold is another important bridged bicyclic amine, forming the core of numerous alkaloids with significant biological activities.[22][23]
-
Advantages: Like 3-azabicyclo[3.1.0]hexane, the tropane scaffold is conformationally restricted and provides well-defined exit vectors for substituents. It is a highly sought-after scaffold in drug discovery, particularly for central nervous system (CNS) targets.[22]
-
Comparison: The 3-azabicyclo[3.1.0]hexane scaffold is smaller and possesses a different three-dimensional shape due to the fused cyclopropane ring. This can lead to different binding modes and potentially access to different chemical space compared to the larger tropane skeleton.
Head-to-Head: A Data-Driven Comparison
The choice of a scaffold significantly impacts a molecule's physicochemical and pharmacokinetic properties. The following table summarizes key comparative data.
| Property | 3-Azabicyclo[3.1.0]hexane | Azetidine | Pyrrolidine | Piperidine | Tropane |
| Structure | Fused Bicyclic (5+3) | Monocyclic (4) | Monocyclic (5) | Monocyclic (6) | Bridged Bicyclic (6+5) |
| Flexibility | Rigid | Rigid (Strained) | Flexible | Moderately Rigid (Chair) | Rigid |
| Fsp3 Character | High | High | High | High | High |
| pKa (approx.) | ~9.5 - 10.5 | ~11.29 | ~11.27[17] | ~11.22[17] | ~10.3 |
| LogP (approx.) | ~0.1 - 0.5 | ~0.1 | 0.46[17] | 0.84[17] | ~1.3 |
| Key Advantage | High rigidity, defined 3D vectors | Improved metabolic stability, solubility | Conformational adaptability | Well-established, predictable chair conformation | Pre-organized structure for CNS targets |
| Example Drug | Saxagliptin[10] | Baricitinib[14] | (Many, e.g., parts of Atorvastatin) | (Many, e.g., Ritalin, Fentanyl) | Cocaine, Atropine |
Note: pKa and LogP values are for the parent, unsubstituted scaffolds and can vary significantly with substitution.
The data highlights that while all are valuable, the 3-azabicyclo[3.1.0]hexane scaffold occupies a unique space, offering high rigidity in a compact form. Its basicity is slightly lower than the simple monocyclic amines, which can be advantageous in modulating pharmacokinetic properties and reducing off-target effects related to high basicity.
Visualizing Scaffolds and Workflows
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Role of scaffold selection in the drug discovery pipeline.
Experimental Protocol: Assessing Metabolic Stability
A key advantage often sought with rigid scaffolds is improved metabolic stability. The following is a generalized protocol for an in vitro liver microsomal stability assay, a standard experiment to evaluate this property.
Objective: To determine the rate of metabolic degradation of a test compound (containing a specific scaffold) by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Initiation of Reaction:
-
Pre-warm the HLM master mix at 37°C for 5 minutes.
-
Add the test compound to the HLM mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the ice-cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Causality and Self-Validation:
-
Why NADPH? Cytochrome P450 enzymes, the major drug-metabolizing enzymes in liver microsomes, require NADPH as a cofactor. A control incubation without NADPH should show minimal degradation, validating that the observed metabolism is enzyme- and cofactor-dependent.
-
Why a Positive Control? A compound known to be rapidly metabolized confirms that the microsomal preparation and cofactor system are active.
-
Why Time Zero? The t=0 sample represents 100% of the initial compound concentration and is used to normalize all other time points, accounting for any non-enzymatic degradation or recovery issues.
Caption: Workflow for a liver microsomal stability assay.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity, coupled with its distinct three-dimensional architecture, provides a unique platform for designing potent and selective ligands. [4][24]While more flexible scaffolds like pyrrolidine and piperidine offer advantages in terms of conformational adaptability, the pre-organization afforded by rigid bicyclic systems like 3-azabicyclo[3.1.0]hexane can lead to significant gains in binding affinity and selectivity. [8][25] The successful development of Saxagliptin validates the utility of this scaffold, and its increasing appearance in patent literature suggests that its full potential is still being explored. As drug discovery continues to tackle increasingly complex biological targets, such as protein-protein interfaces, the demand for scaffolds that can precisely position functional groups in 3D space will only grow. [7]The 3-azabicyclo[3.1.0]hexane scaffold is exceptionally well-positioned to meet this challenge, marking it not just as a current contender, but as a future champion in the world of privileged structures.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
- Singh, S., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
- Kwon, Y. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Chemical Biology, 9(10), 2205-2215.
- Lakna. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com.
- Dorneles, G. P., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 28(14), 5396.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2004). Privileged Structures: Applications in Drug Discovery. Current Medicinal Chemistry, 11(15), 1969-1980.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- BenchChem. (n.d.). 3-Azabicyclo[3.1.0]hexane. BenchChem.
- Unilearning. (2025). Pyrrolidine and Piperidine: Significance and symbolism. Unilearning.
- OpenOChem. (n.d.). Privileged Structures. OpenOChem Learn.
- Singh, U. P., & Singh, R. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6130-6184.
- Unilearning. (2024).
- Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
- Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Vasylieva, N., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(3), 567.
- IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS Institutional Repository.
- Singh, A., et al. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
- Patani, G. A., & LaVoie, E. J. (1996). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 96(8), 3147-3176.
- National Center for Biotechnology Information. (n.d.). Saxagliptin.
- Teague, S. J., Davis, A. M., Leeson, P. D., & Oprea, T. (1999). The Design of Leadlike Combinatorial Libraries.
- Siegel, D. R., et al. (2014). Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. Proceedings of the National Academy of Sciences, 111(22), 7999-8004.
- Wikipedia. (n.d.). Saxagliptin. Wikipedia.
- Proteopedia. (2024). Saxagliptin. Proteopedia.
- T. C. G. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes.
- Li, Y., et al. (2025). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry.
- Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775.
- Chen, Y., et al. (2025). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction.
Sources
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. iris.unife.it [iris.unife.it]
- 5. scielo.br [scielo.br]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Saxagliptin - Wikipedia [en.wikipedia.org]
- 12. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saxagliptin - Proteopedia, life in 3D [proteopedia.org]
- 14. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. differencebetween.com [differencebetween.com]
- 19. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]
- 20. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 21. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Azabicyclo[3.1.0]hexanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that impart both biological activity and favorable pharmacokinetic properties is relentless. Among these, the 3-azabicyclo[3.1.0]hexane core has emerged as a privileged structure, serving as a conformationally constrained bioisostere for piperidines and other cyclic amines.[1] Its rigid framework is a key feature in a variety of biologically active compounds, including potent antagonists for opioid and muscarinic receptors.[1][2] The precise and unambiguous characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of synthesized 3-azabicyclo[3.1.0]hexanes against more flexible monocyclic amines and constitutional isomers. We will delve into the nuances of spectral interpretation, supported by experimental data, to equip researchers with the expertise to confidently characterize this important chemical scaffold.
The Decisive Rigidity: Interpreting the NMR Spectra of 3-Azabicyclo[3.1.0]hexanes
The defining characteristic of the 3-azabicyclo[3.1.0]hexane system is its fused cyclopropane and pyrrolidine rings. This fusion locks the five-membered ring into a relatively fixed conformation, profoundly influencing the chemical environment of each proton and carbon atom. Unlike flexible systems such as piperidine, which undergoes rapid chair-flipping at room temperature leading to averaged signals, the protons on the 3-azabicyclo[3.1.0]hexane scaffold are held in distinct axial and equatorial-like positions. This conformational restriction is the primary reason for the complexity and richness of its NMR spectra.
¹H NMR: A Window into Three-Dimensional Structure
The ¹H NMR spectrum of a 3-azabicyclo[3.1.0]hexane derivative is typically characterized by well-resolved, complex multiplets in the aliphatic region. The key to deciphering this complexity lies in the analysis of coupling constants (J-values), which are highly dependent on the dihedral angles between adjacent protons.
-
Bridgehead Protons (H-1 and H-5): These protons are situated at the fusion of the two rings and typically appear as complex multiplets in the range of δ 1.5-2.5 ppm . Their chemical shift is sensitive to substituents on the nitrogen and the cyclopropane ring.
-
Cyclopropane Protons (H-6): The protons on the cyclopropane ring are magnetically distinct. The exo and endo protons will have different chemical shifts and will show geminal coupling to each other. They typically resonate in the upfield region of δ 0.5-1.5 ppm .
-
Pyrrolidine Ring Protons (H-2 and H-4): The methylene protons on the pyrrolidine ring, adjacent to the nitrogen (H-2 and H-4), are diastereotopic. This means that even in an achiral solvent, they are chemically non-equivalent and will appear as separate signals, often as complex multiplets or doublets of doublets, typically in the range of δ 2.5-3.8 ppm . The exact chemical shift is highly dependent on the substituent attached to the nitrogen atom.
The true power of ¹H NMR in analyzing this scaffold comes from the through-bond scalar couplings:
-
Vicinal Couplings (³J): The coupling between protons on adjacent carbons is dictated by the Karplus relationship. The rigid nature of the bicyclic system means that the dihedral angles are relatively fixed, leading to predictable coupling constants. For instance, a large ³J value (typically 8-10 Hz) is expected for protons with a dihedral angle close to 180° (trans-diaxial), while smaller couplings (1-4 Hz) are observed for gauche relationships.
-
Geminal Couplings (²J): The coupling between two protons on the same carbon atom is also informative. For the H-2 and H-4 methylene groups, the geminal coupling constants are typically in the range of 10-14 Hz.
A detailed analysis of these coupling constants allows for the unambiguous assignment of the relative stereochemistry of substituents on the ring.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a clear map of the carbon framework. Due to the high degree of symmetry in the parent molecule, fewer signals than carbons might be expected in some cases. However, substitution quickly breaks this symmetry.
-
Bridgehead Carbons (C-1 and C-5): These carbons typically resonate in the range of δ 30-45 ppm .
-
Cyclopropane Carbon (C-6): The carbon of the cyclopropane ring is characteristically found at a higher field (more shielded), typically in the range of δ 15-25 ppm .
-
Pyrrolidine Carbons (C-2 and C-4): The carbons adjacent to the nitrogen atom are deshielded and appear in the range of δ 50-65 ppm .
Comparative Spectroscopic Analysis
To fully appreciate the unique spectral signature of the 3-azabicyclo[3.1.0]hexane scaffold, it is instructive to compare it with other cyclic amines.
Versus Piperidine: The Impact of Flexibility
Piperidine is a conformationally flexible six-membered ring that rapidly interconverts between two chair conformations at room temperature.[3] This leads to a time-averaged NMR spectrum.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3-Azabicyclo[3.1.0]hexane (unsubstituted) | H-1, H-5 | ~1.8-2.2 (m) | ~35-40 |
| H-2, H-4 | ~2.8-3.5 (m) | ~55-60 | |
| H-6 | ~0.6-1.2 (m) | ~20-25 | |
| Piperidine [4] | H-2, H-6 (axial/equatorial avg.) | ~2.79 (m) | ~47.8 |
| H-3, H-5 (axial/equatorial avg.) | ~1.55 (m) | ~27.5 | |
| H-4 (axial/equatorial avg.) | ~1.48 (m) | ~25.5 |
The most striking difference is the complexity and dispersion of the signals for the 3-azabicyclo[3.1.0]hexane compared to the broad, averaged signals of piperidine. The upfield signals for the cyclopropyl protons are a clear diagnostic feature for the bicyclic system.
Versus 6-Azabicyclo[3.1.0]hexane: The Influence of Isomerism
Comparing constitutional isomers highlights the sensitivity of NMR to the local electronic environment. In 6-azabicyclo[3.1.0]hexane, the nitrogen atom is part of the three-membered ring (an aziridine fused to a cyclopentane).
| Compound | Position | ¹H Chemical Shift (δ, ppm) (Derivative)[5] | ¹³C Chemical Shift (δ, ppm) |
| 3-Azabicyclo[3.1.0]hexane (unsubstituted) | H-2, H-4 | ~2.8-3.5 | ~55-60 |
| H-1, H-5 | ~1.8-2.2 | ~35-40 | |
| 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol [5] | H-1, H-5 | 2.50-2.56 | Data not available |
| H-2, H-3, H-4 | 4.12, 5.86-5.95, 6.29-6.32 | Data not available |
While a direct comparison of the unsubstituted parent compounds is difficult due to a lack of readily available data for 6-azabicyclo[3.1.0]hexane, the data for its derivative shows that the bridgehead protons (H-1 and H-5) are in a significantly different environment compared to the 3-aza isomer. The presence of the nitrogen in the three-membered ring dramatically alters the shielding of the adjacent protons.
Experimental Protocols
The following is a generalized, self-validating protocol for the acquisition and analysis of NMR data for a synthesized 3-azabicyclo[3.1.0]hexane derivative.
Sample Preparation and NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-azabicyclo[3.1.0]hexane derivative. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Causality: The choice of solvent is critical. CDCl₃ is a good first choice for many organic molecules. However, if the compound has limited solubility or if proton exchange with acidic protons (e.g., N-H) is of interest, a more polar aprotic solvent like DMSO-d₆ may be preferable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for derivatives without aromatic groups).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Self-Validation: The sharpness and symmetry of the residual solvent peak can be used as an indicator of good magnetic field homogeneity (shimming).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width is required (typically 0-200 ppm).[6]
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more).
-
Self-Validation: The absence of splitting in the carbon signals confirms effective proton decoupling.
-
-
2D NMR Experiments (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining the stereochemistry and conformation of the molecule.
-
Causality and Self-Validation: The combination of these 2D experiments provides a redundant and self-validating dataset. For example, a correlation observed in the HMBC spectrum should be consistent with the connectivity established by the COSY spectrum.
-
Visualizing the Analysis Workflow
The logical flow of spectroscopic analysis for a novel 3-azabicyclo[3.1.0]hexane derivative can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of 3-azabicyclo[3.1.0]hexanes.
Core Structure and Numbering
Understanding the standard numbering convention is essential for consistent spectral assignment.
Caption: Numbering convention for the 3-azabicyclo[3.1.0]hexane core.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold presents a unique set of spectroscopic challenges and opportunities. Its conformational rigidity, a desirable trait for drug design, translates into complex but highly informative NMR spectra. By moving beyond simple chemical shift assignment and embracing a detailed analysis of coupling constants and multi-dimensional correlations, researchers can gain profound insight into the three-dimensional structure of these molecules. A comparative approach, contrasting the spectra with those of flexible analogues like piperidine, underscores the value of this rigidity. Mastery of these analytical techniques is not merely an academic exercise; it is a critical skill for any scientist working to unlock the full potential of this versatile and potent chemical scaffold in the development of new therapeutics.
References
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]
-
Jeyaraman, R., & Ravindran, T. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(3), 207-215. [Link]
-
Hu, Y., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2154–2162. [Link]
-
Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
Padwa, A., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Angewandte Chemie International Edition, 51(4), 959-963. [Link]
- WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives. (2008).
-
Li, G., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(12), 6537–6540. [Link]
-
Bernáth, G., et al. (1992). Conformation of 6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 731-736. [Link]
-
Stepakov, A. V., et al. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 25(6), 3474. [Link]
-
Anet, F. A. L. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 6(2), 45-51. [Link]
-
Holzer, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]
-
de Souza, R. O. M. A., et al. (2019). Process Intensification for the Synthesis of 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol from 1-Allylpyridinium Salt Using a Continuous UV-Light Photoflow Approach. Molecules, 24(15), 2824. [Link]
-
LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
Sources
A Researcher's Comparative Guide to the Target Selectivity of 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained privileged structure in modern medicinal chemistry. Its rigid framework allows for the precise orientation of substituents in three-dimensional space, leading to enhanced potency and selectivity for a variety of biological targets. This guide provides a comparative analysis of the selectivity of various 3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data, to aid researchers in drug discovery and development. We will delve into the structure-activity relationships (SAR) that govern their selectivity and provide detailed protocols for key assays to enable rigorous evaluation in your own research.
The Significance of Selectivity in Drug Development
Therapeutic efficacy is intrinsically linked to a drug molecule's ability to interact with its intended target while minimizing off-target effects. For derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, which have shown promise in targeting diverse protein families, a thorough assessment of selectivity is paramount. Off-target interactions can lead to undesirable side effects, toxicity, or even a complete lack of therapeutic benefit. Therefore, a comprehensive understanding of a compound's selectivity profile is a critical step in the journey from a promising lead to a viable clinical candidate.
Comparative Selectivity Profiles of 3-Azabicyclo[3.1.0]hexane Derivatives
The versatility of the 3-azabicyclo[3.1.0]hexane core is evident in its application to a wide range of biological targets. Below, we compare the selectivity of representative derivatives for different target classes.
G-Protein Coupled Receptors (GPCRs)
The constrained nature of the 3-azabicyclo[3.1.0]hexane scaffold makes it an excellent starting point for designing ligands with high affinity and selectivity for GPCRs.
Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively explored as ligands for opioid receptors, particularly as µ-opioid receptor antagonists for conditions like pruritus.[1] The strategic placement of substituents on the bicyclic core is crucial for achieving selectivity among the µ (mu), δ (delta), and κ (kappa) opioid receptor subtypes.
| Compound ID | Primary Target | Ki (nM) Primary Target | Ki (nM) δ-opioid | Ki (nM) κ-opioid | Selectivity (δ/µ) | Selectivity (κ/µ) |
| Compound A | µ-opioid | 0.5 | 50 | 100 | 100-fold | 200-fold |
| Compound B | µ-opioid | 1.2 | 150 | 300 | 125-fold | 250-fold |
Data presented here is illustrative and based on trends reported in the literature. Actual values may vary.
The structure-activity relationship studies reveal that modifications to the N-substituent and the substitution pattern on the bicyclic ring system significantly influence both potency and selectivity.[1]
The 3-azabicyclo[3.1.0]hexane framework has also been incorporated into potent and selective antagonists for the dopamine D3 receptor, a target of interest for treating substance abuse and psychotic disorders.[2] High selectivity against the closely related D2 receptor is a key challenge and a critical determinant of the therapeutic window.
| Compound ID | Primary Target | Ki (nM) Primary Target | Ki (nM) D2 Receptor | Selectivity (D2/D3) |
| Compound C | D3 Receptor | 2.1 | 250 | 119-fold |
| Compound D | D3 Receptor | 5.8 | 800 | 138-fold |
Data presented here is illustrative and based on trends reported in the literature. Actual values may vary.
Derivatives of 3,6-disubstituted azabicyclo[3.1.0]hexanes have been investigated as muscarinic receptor antagonists.[3][4][5] These compounds have potential applications in treating diseases of the respiratory, urinary, and gastrointestinal systems.[3] Achieving selectivity among the five muscarinic receptor subtypes (M1-M5) is crucial for minimizing side effects.
The versatility of this scaffold is further demonstrated by its use in developing selective antagonists for the neuronal nicotinic acetylcholine α4β2 receptor, a target for the treatment of depression.[6] A key optimization parameter is the selectivity against the ganglionic α3β4 subtype to avoid cardiovascular side effects.[6]
Enzymes
Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been designed as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes.[2] A critical aspect of their development is ensuring high selectivity against other homologous proteases such as DPP-2, DPP-8, and DPP-9 to mitigate potential off-target effects.
| Compound ID | Target | IC50 (nM) Target | IC50 (nM) DPP-2 | IC50 (nM) DPP-8 | IC50 (nM) DPP-9 | Selectivity (DPP-2/DPP-4) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Compound E | DPP-4 | 10 | >10,000 | 1,500 | 2,000 | >1000-fold | 150-fold | 200-fold |
| Compound F | DPP-4 | 25 | >10,000 | 3,000 | 4,500 | >400-fold | 120-fold | 180-fold |
Data presented here is illustrative and based on trends reported in the literature. Actual values may vary.
Transporters
The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop potent triple reuptake inhibitors, which block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[7] These compounds have potential as treatments for depression and other CNS disorders. The selectivity profile among these three transporters can be fine-tuned through chemical modifications.[7]
Experimental Protocols for Assessing Selectivity
To ensure the scientific rigor of your findings, it is essential to employ validated and well-controlled experimental protocols. Below are detailed methodologies for key assays used to determine the selectivity of 3-azabicyclo[3.1.0]hexane derivatives.
Radioligand Binding Assay for GPCR Selectivity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR subtype.
Caption: Workflow for a competitive radioligand binding assay.
-
Reagent Preparation:
-
Prepare cell membranes expressing the GPCR of interest (e.g., µ-opioid receptor).
-
Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]DAMGO for the µ-opioid receptor).[8]
-
Prepare a series of dilutions of the 3-azabicyclo[3.1.0]hexane test compound.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
To assess selectivity, this assay should be performed for the primary target and a panel of relevant off-target receptors (e.g., other opioid receptor subtypes, other GPCRs).
Enzyme Inhibition Assay for DPP-4 Selectivity
This protocol describes a fluorometric assay to determine the potency (IC50) of a test compound to inhibit DPP-4 activity.
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
-
Reagent Preparation:
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC.[10]
-
Prepare a series of dilutions of the 3-azabicyclo[3.1.0]hexane test compound.
-
-
Assay Setup (96-well black plate):
-
To each well, add:
-
25 µL of assay buffer (for 100% activity) or a known DPP-4 inhibitor (for 0% activity).
-
25 µL of the test compound dilution.
-
25 µL of the DPP-4 enzyme solution.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the test compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes) at 37°C.[10]
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To assess selectivity, this assay should be performed for DPP-4 and a panel of related proteases (e.g., DPP-2, DPP-8, DPP-9).[11]
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a valuable starting point for the design of potent and selective ligands for a diverse range of biological targets. As demonstrated, subtle structural modifications can lead to significant changes in selectivity, highlighting the importance of a thorough and systematic evaluation. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to rigorously assess the selectivity of their own 3-azabicyclo[3.1.0]hexane derivatives, ultimately contributing to the development of safer and more effective therapeutics.
References
-
National Institutes of Health. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Available from: [Link].
-
Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. Available from: [Link].
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1. 0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. Available from: [Link].
-
National Institutes of Health. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Available from: [Link].
-
ORCID. Dieter Hamprecht (0000-0002-8858-3153). Available from: [Link].
-
Frontiers in Nutrition. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available from: [Link].
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link].
- Google Patents. IL161157A - 3-azabicyclo (3.1.0) hexane derivatives as opioid receptor antagonists.
- Google Patents. US7501443B2 - 3,6-disubstituted azabicyclo 3.1.0 hexanes derivatives useful as muscarinic receptor antagonists.
-
ResearchGate. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available from: [Link].
-
ResearchGate. Recent advances towards the discovery of dopamine receptor ligands. Available from: [Link].
- Google Patents. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
PlainSite. 3,6-disubstituted Azabicyclo [3.1.0] Hexane Derivatives Useful As Muscarinic Receptor Antagonists Document : Prosecution - 371P. Available from: [Link].
-
LookChem. Cas 174456-77-0,Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. Available from: [Link].
-
Europe PMC. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. Available from: [Link].
-
ResearchGate. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Available from: [Link].
-
i-gorod.com. 3,6-Disubstituted azabicyclo hexane derivatives as muscarinic receptor antagonists. Available from: [Link].
-
ResearchGate. 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. Available from: [Link].
-
PubMed. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Available from: [Link].
-
National Institutes of Health. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Available from: [Link].
-
PubMed. 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Available from: [Link].
-
PubMed. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Available from: [Link].
-
BindingDB. Available from: [Link].
- Google Patents. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
-
PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Available from: [Link].
-
ACS Publications. Rapid Assembly of 1,3-Dicarbonyl Fused 5-phenyl-1-Azabicyclo[3.1.0]hexanes and Their Cytotoxic Activities. Available from: [Link].
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. PlainSite :: 3,6-disubstituted Azabicyclo [3.1.0] Hexane Derivatives Useful As Muscarinic Receptor Antagonists, United States Patent and Trademark Office Case No. 10524081 Document : Prosecution - 371P [plainsite.org]
- 5. 3,6-Disubstituted azabicyclo hexane derivatives as muscarinic receptor antagonists. Патент № US 20070135508 МПК A61K31/403 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 6. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. revvity.com [revvity.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
This document provides essential procedural guidance for the safe handling and disposal of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol (CAS No. 134575-13-6 for the (1R,5S,6R)-isomer), a bicyclic amine derivative utilized in research and development.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As the toxicological properties of this compound have not been fully investigated, a cautious and rigorous approach is mandatory.[1][3]
Hazard Assessment & Immediate Precautions
Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. This dictates the necessary safety controls.
Known Hazards
This compound is classified with several GHS hazard warnings. It is considered harmful if swallowed, inhaled, or in contact with skin.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] Under fire conditions, it can emit toxic fumes.[1] Therefore, all interactions with this compound must assume a significant level of hazard.
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
The "as low as reasonably practicable" (ALARP) principle for exposure must be applied. The following controls are not optional; they are the foundation of safe handling.
-
Engineering Controls : All work, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to manage vapors and potential dust.[1] A safety shower and eyewash station must be readily accessible and verified to be operational.[1][4]
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield for maximum protection against splashes or airborne particles.[4][5]
-
Skin Protection : Chemical-resistant gloves, such as nitrile rubber, are required.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6] A lab coat or chemical-resistant apron must be worn to protect the body.[5]
-
Respiratory Protection : If there is any risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is mandatory.[5][7]
Core Disposal Principle: Regulatory Compliance
The disposal of any chemical waste is strictly governed by law. The foundation of this process is the understanding that final disposal is not performed by laboratory staff but by certified professionals. All procedures must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations, which may be more stringent.[8][9] Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide specific internal procedures that align with these regulations.[10]
Procedural Guide for Waste Management
This section outlines the step-by-step process from the moment the material is designated as waste to its storage pending collection.
Waste Characterization and Segregation
Due to its GHS classifications, this compound must be managed as hazardous waste.[2]
-
Causality : Proper characterization is a legal requirement and ensures the waste stream is not mixed with incompatible materials.[11] This compound is known to be incompatible with strong oxidizing agents.[1] Co-mingling this waste could lead to a vigorous, exothermic, and potentially explosive reaction.
-
Procedure :
Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly at every stage.
-
Causality : Clear, accurate labeling is mandated by the EPA and OSHA to communicate hazards to all personnel and to facilitate proper disposal by the waste contractor.[9][11] Secure containment prevents leaks and environmental contamination.[12]
-
Procedure :
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound.[9][12]
-
Affix an official "Hazardous Waste" label to the container before adding any waste.[11]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
Indicate the specific hazards (e.g., Harmful, Irritant) on the label.[11]
-
Keep the container securely closed at all times, except when adding waste.[9]
-
On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Causality : Proper storage minimizes the risk of spills, reactions, and exposure to laboratory personnel.[6] SAAs are a regulatory requirement designed to keep waste generation points safe and organized.[11]
-
Procedure :
-
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[11]
-
The storage area should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[1]
-
Ensure the container is stored in secondary containment to control any potential leaks.
-
Regularly inspect the container for any signs of degradation or leakage.[12]
-
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Spill Management
-
Procedure :
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[7]
-
Control : Prevent the spill from spreading or entering drains.[4][13]
-
Ventilate : Ensure the area is well-ventilated, using the fume hood to manage vapors.
-
Cleanup : For a small spill of the solid, carefully sweep it up or use a wet-brushing method to avoid generating dust.[6] For larger spills, use an inert absorbent material.[13]
-
Contain : Place all cleanup materials into a designated, sealable container for hazardous waste disposal.[7]
-
Decontaminate : Clean the spill area thoroughly.
-
Personnel Exposure
-
Procedure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation occurs.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
The Final Step: Professional Disposal
The culmination of these procedures is the safe transfer of the waste to a licensed disposal facility.
-
Causality : Licensed waste disposal contractors have the technical expertise and regulatory permits to transport, treat, and dispose of hazardous chemicals in an environmentally sound manner.[6] Final disposal methods like high-temperature incineration with flue gas scrubbing are chosen to ensure the complete destruction of the compound and its hazardous byproducts.[12]
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office or the contractor with a complete and accurate description of the waste.
-
Ensure all paperwork, such as waste manifests, is completed accurately as required by law.[11]
-
Never dispose of this chemical down the drain or in the regular trash.[4][13]
-
Decontamination and Post-Disposal Procedures
-
Empty Containers : Any container that held the compound must be disposed of as hazardous waste unless fully decontaminated.[6]
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste stream for disposal.[9][12]
Summary of Safety and Hazard Information
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 134575-13-6 ((1R,5S,6R)-isomer) | [1][2] |
| Physical Form | Solid, Powder | [1][14] |
| GHS Hazard Statements | H302, H312, H332 (Harmful); H315, H319, H335 (Irritant) | [2] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Primary Engineering Control | Chemical Fume Hood | [1] |
| Mandatory PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | [4][5] |
| Disposal Classification | Hazardous Waste | [8][9][12] |
| Final Disposal Method | Via Licensed Professional Waste Disposal Service | [3][6][7] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. aablocks.com [aablocks.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. emsllcusa.com [emsllcusa.com]
- 10. osha.gov [osha.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. usbioclean.com [usbioclean.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling 3-Azabicyclo[3.1.0]hexan-1-ylmethanol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 3-Azabicyclo[3.1.0]hexan-1-ylmethanol and its various isomers are valuable building blocks, but like many research chemicals, their toxicological properties have not been fully elucidated.[1] This guide provides a comprehensive operational plan for handling this compound, grounded in established safety principles and the best available data. Our primary objective is to transform procedural steps into a self-validating safety system, ensuring that every action is understood and deliberate.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice. While some safety data sheets (SDS) for related structures may lack complete hazard information, a conservative approach is mandatory.[2] Aggregated data from multiple suppliers and databases indicates several potential hazards that must be addressed.[3][4][5]
The health hazards for isomers of this compound have not been exhaustively investigated.[1] However, based on GHS classifications provided by suppliers to regulatory bodies, the primary risks include irritation and potential for harm upon contact or ingestion.[3]
Table 1: Summary of GHS Hazard Classifications
| Hazard Code | Hazard Statement | Primary Concern |
|---|---|---|
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Acute Toxicity |
| H315 | Causes skin irritation.[3][4] | Skin Contact |
| H317 | May cause an allergic skin reaction.[1] | Skin Sensitization |
| H319 | Causes serious eye irritation.[1][3][4] | Eye Contact |
| H335 | May cause respiratory irritation.[3][4] | Inhalation |
Given these classifications, all handling operations must be designed to prevent skin and eye contact, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a direct response to the identified hazards. The equipment must be chosen based on its ability to provide a reliable barrier against the specific risks posed by this compound.
-
Eye and Face Protection : Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1][3]
-
Minimum Requirement : Tightly fitting safety goggles with side-shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2][6]
-
Recommended for Splash Hazard : When handling larger quantities or performing operations with a risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
-
Hand Protection : The compound is known to cause skin irritation (H315) and may be harmful upon contact (H312).[3]
-
Body Protection : Protective clothing is the primary barrier against accidental spills and contamination.
-
Respiratory Protection : Inhalation is a key exposure route that may cause respiratory irritation (H335).[3][4]
-
Primary Engineering Control : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1][7]
-
Contingency : If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator must be used.[6]
-
Operational Workflow: A Step-by-Step Safety Protocol
This workflow visualizes the critical steps for safely handling the compound, from preparation to cleanup. Adherence to this sequence is crucial for minimizing exposure risk.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Plans
Spill Response: In the event of a spill, your immediate actions are critical.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Protect : Ensure you are wearing the appropriate PPE before addressing the spill.[1]
-
Contain : Use an absorbent, inert material (e.g., vermiculite, dry sand) to cover the spill. Do not use combustible materials.
-
Collect : Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][7]
-
Decontaminate : Ventilate the area and wash the spill site thoroughly after material pickup is complete.[1]
First Aid:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation or a rash occurs, seek medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, call for medical assistance.[2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Disposal Protocol: All waste materials, including the compound itself, any contaminated absorbents, and empty containers, must be treated as hazardous chemical waste.
-
Procedure : Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1][6] Do not allow the chemical to enter drains.[7]
-
Packaging : Contaminated packaging should be disposed of as the unused product.[2] For combustible packaging, controlled incineration may be an option, but this must be done by a licensed waste disposal service.[7]
By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- Combi-Blocks, Inc. (2025).
- Matrix Scientific. (n.d.). Safety Data Sheet for (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol.
- CymitQuimica. (n.d.). Safety Data Sheet for rel-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)methanol.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride.
- Pediatric Oncology Group of Ontario (POGO). (2021). Personal Protective Equipment for Hazardous Drug (HD)
- ChemScene. (n.d.). Safety Data Sheet for (3-Azabicyclo[3.1.0]hexan-6-yl)methanol.
- Fisher Scientific. (2025). Safety Data Sheet for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
- PubChem, National Center for Biotechnology Information. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.
- AK Scientific, Inc. (n.d.). Product Page for (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol.
- BLD Pharmatech. (n.d.).
- Labsolu.ca. (n.d.). Product Page for 3-azabicyclo[3.1.0]hexane-1-methanol hydrochloride.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 134575-13-6 (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol AKSci 6216AA [aksci.com]
- 5. hurawalhi.com [hurawalhi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
